molecular formula C5H7NS B173719 4-Ethylthiazole CAS No. 17626-72-1

4-Ethylthiazole

Cat. No.: B173719
CAS No.: 17626-72-1
M. Wt: 113.18 g/mol
InChI Key: CGOVTZGCKPMLMN-UHFFFAOYSA-N
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Description

4-Ethylthiazole is a heterocyclic organic compound of significant interest in scientific research, particularly in the fields of flavor and fragrance chemistry. Its distinct sulfur-containing chemical structure makes it a valuable analyte and building block in organic synthesis. Research Applications: This compound is primarily utilized in research and development for: Flavor and Fragrance Profiling: Used as a reference standard in gas chromatography-mass spectrometry (GC-MS) to identify and quantify its presence in complex natural and synthetic mixtures. Organoleptic Studies: Serves as a key material in sensory research to understand the structure-activity relationship of thiazole derivatives and their impact on taste and smell. Organic Synthesis: Acts as a precursor or intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research. Handling and Safety: this compound is a flammable liquid and vapor. Researchers should wear appropriate personal protective equipment and handle the compound in a well-ventilated area, referring to the Safety Data Sheet for detailed hazard information. Notice: This product is intended for research use only (RUO) and is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-2-5-3-7-4-6-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOVTZGCKPMLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276847
Record name 4-Ethylthiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17626-72-1
Record name 4-Ethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-1,3-thiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

molecular structure and properties of 4-Ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Ethylthiazole: From Molecular Structure to Industrial Significance

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in both academic research and industrial applications. Designed for researchers, scientists, and professionals in drug development and the flavor and fragrance sectors, this document delves into the core molecular characteristics, synthesis, and practical utility of this versatile molecule. We will explore the causality behind its properties and the established methodologies for its analysis and synthesis, grounded in authoritative scientific references.

Molecular Identity and Structural Elucidation

This compound, identified by the CAS Number 17626-72-1, is an aromatic heterocyclic compound.[1][2] The core of its structure is a five-membered thiazole ring, which consists of three carbon atoms, one nitrogen atom, and one sulfur atom. An ethyl group is substituted at the C4 position of this ring.

Key Identifiers:

  • IUPAC Name: 4-ethyl-1,3-thiazole[2]

  • Molecular Formula: C₅H₇NS[1][2]

  • Molecular Weight: 113.18 g/mol [1][2]

  • Canonical SMILES: CCC1=CSC=N1[2]

  • InChI Key: CGOVTZGCKPMLMN-UHFFFAOYSA-N[2]

The aromatic nature of the thiazole ring, combined with the electron-donating effect of the C4-ethyl group, dictates the molecule's electronic distribution and subsequent reactivity. This structure is a key pharmacophore in various biologically active compounds and a significant contributor to the aroma profiles of many natural and manufactured products.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and analysis. These properties are summarized in the table below.

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[3]
Boiling Point 162.0°C to 163.0°C at 760 mmHg[1][3]
Density 1.078 g/cm³[1]
Flash Point 56.3°C (133.0°F)[1][3]
Vapor Pressure 2.77 mmHg at 25°C[1]
Solubility Slightly soluble in water; soluble in alcohol and fats.[4][5][6]
LogP (o/w) 1.70550[1]
Refractive Index n20/D 1.501 - 1.511[7]

The moderate boiling point and flash point indicate that this compound is a flammable liquid requiring appropriate safety precautions during handling.[8][9] Its limited solubility in water and good solubility in organic solvents are characteristic of a small, relatively nonpolar organic molecule.

Synthesis and Manufacturing Protocols

The synthesis of substituted thiazoles is a well-established area of organic chemistry. The most common and robust method for creating the thiazole ring is the Hantzsch Thiazole Synthesis , which involves the condensation of an α-haloketone with a thioamide. For this compound, this would conceptually involve the reaction of 1-chlorobutan-2-one with thioformamide. However, due to the instability of thioformamide, multi-step procedures are often more practical and higher yielding.

A general workflow for thiazole synthesis is outlined below.

G cluster_reactants Starting Materials cluster_process Core Reaction cluster_purification Workup & Purification A α-Haloketone (e.g., 1-chlorobutan-2-one) C Hantzsch Condensation A->C B Thioamide Source (e.g., Thioformamide or equivalent) B->C D Neutralization & Extraction C->D Cyclization E Distillation / Chromatography D->E F This compound (Final Product) E->F Isolation

Caption: Generalized workflow for the Hantzsch synthesis of this compound.

Experimental Protocol: A General Approach to 4-Substituted Thiazoles

While a direct, high-yield synthesis for this compound is proprietary in many industrial settings, a general procedure adapted from established methods for similar thiazoles provides a reliable framework.[10][11] This illustrative protocol involves the condensation of an appropriate α-haloketone with a thioamide source.

Objective: To synthesize a 4-substituted thiazole via the Hantzsch reaction.

Materials:

  • α-haloketone (e.g., 1-chlorobutan-2-one)

  • Thioformamide (or a stable precursor/reagent)

  • Ethanol (or another suitable polar solvent)

  • Sodium bicarbonate or other mild base

  • Diethyl ether or other extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction flask, condenser, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the thioamide source in absolute ethanol.

  • Addition of Ketone: Slowly add a stoichiometric equivalent of the α-haloketone (1-chlorobutan-2-one) to the stirred solution. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.

  • Reflux: After the initial addition, heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reflux is typically maintained for 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the resulting hydrohalide salt with an aqueous solution of a mild base, such as sodium bicarbonate, until the solution is slightly alkaline.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether (3x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified, typically by vacuum distillation, to yield the final this compound.

Causality: The Hantzsch synthesis is effective because the sulfur of the thioamide acts as a nucleophile, attacking the carbonyl-activated α-carbon of the haloketone. This is followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.

Spectroscopic and Analytical Profile

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group. The two protons on the thiazole ring will appear as distinct singlets or doublets in the aromatic region.

  • Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), this compound will exhibit a prominent molecular ion peak (M⁺) at m/z 113.[12] Common fragmentation patterns involve the loss of the ethyl group or cleavage of the thiazole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl group, as well as C=N and C=C stretching vibrations characteristic of the thiazole heterocycle.

Industrial Applications and Significance

This compound's utility spans multiple industries, primarily due to its unique sensory properties and its value as a synthetic intermediate.

Flavor and Fragrance Industry

This compound is a widely used flavoring agent. It is valued for imparting nutty, green, coffee, and meaty flavor notes.[5] It is found naturally in foods like coffee and is used to enhance the flavor profiles of baked goods, savory snacks, meats, and cocoa products. Its potent aroma means it is used in very low concentrations.

Drug Development and Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, including antibiotics, anti-inflammatories, and anti-cancer agents. The 2-amino-thiazole moiety, in particular, is a crucial building block for synthesizing agents used to treat allergies, hypertension, and various infections.[13] While this compound itself is not a drug, it serves as a valuable starting material or intermediate for creating more complex, biologically active molecules. Its ethyl group provides a lipophilic handle that can be crucial for modulating a drug candidate's pharmacokinetic properties.

G cluster_apps Key Application Areas A This compound C₅H₇NS B Flavor & Fragrance Nutty, Green, Meaty Notes A->B C Medicinal Chemistry Thiazole Scaffold for Drug Synthesis A->C D Organic Synthesis Versatile Heterocyclic Building Block A->D

Caption: Core applications of this compound.

Safety and Toxicology

This compound is classified as a flammable liquid and can cause skin and serious eye irritation.[9][14] Handling requires standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety goggles and gloves. It should be stored in a cool, well-ventilated area away from sources of ignition.[9] Incompatible materials include strong oxidizing agents, acids, and bases.[9] The toxicological properties have not been fully investigated, but overexposure may lead to symptoms like headache, dizziness, and nausea.[9]

Conclusion

This compound is a molecule of significant chemical and commercial importance. Its unique molecular structure gives rise to valuable physicochemical and sensory properties that are expertly leveraged in the flavor and fragrance industry. Furthermore, its role as a substituted thiazole makes it a valuable building block for the synthesis of complex molecules in medicinal chemistry and broader organic synthesis. A thorough understanding of its synthesis, properties, and handling is essential for researchers and industry professionals seeking to innovate and develop new products based on this versatile heterocyclic compound.

References

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Sources

physicochemical characteristics of 4-Ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Ethylthiazole

This guide offers a comprehensive technical examination of this compound, a heterocyclic compound of notable importance. With applications ranging from flavor and fragrance to its role as a synthon in medicinal chemistry, a thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of its core characteristics, methodologies for its empirical study, and insights into its chemical behavior, grounded in established scientific principles.

Molecular Identity and Physicochemical Profile

This compound is a substituted thiazole, an aromatic five-membered heterocycle containing sulfur and nitrogen atoms. The ethyl substituent at the 4-position significantly modulates its physical and organoleptic properties.

Table 1: Core Molecular and Physical Identifiers for this compound

PropertyValue
IUPAC Name 4-ethyl-1,3-thiazole
Synonyms Thiazole, 4-ethyl-
CAS Number 17626-72-1
Molecular Formula C5H7NS
Molecular Weight 113.18 g/mol [1]
Appearance Colorless to pale yellow clear liquid[2]
Odor Described as nutty, green, and reminiscent of roasted meat or pistachio[3]
Boiling Point 162-163 °C at 760 mmHg[2]
Density ~1.078 g/cm³ at 25°C[1]
Flash Point 56.3 °C (133.0 °F)[2]
Vapor Pressure 2.77 mmHg at 25°C[1]
Solubility Slightly soluble in water; soluble in fats and organic solvents.[4][5]
logP (Octanol/Water) 1.70550[1]

The inherent polarity of the thiazole ring, combined with the nonpolar ethyl group, imparts a degree of amphiphilicity, influencing its solubility and partitioning behavior in heterogeneous systems—a critical consideration in both flavor delivery and drug absorption.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of this compound. While experimental spectra can vary based on acquisition parameters, the following provides a foundational understanding of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the thiazole ring and the protons of the ethyl group. The aromatic protons will appear as singlets or doublets in the downfield region (typically δ 7-9 ppm), characteristic of heterocyclic aromatic compounds. The ethyl group will present as a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display five unique signals corresponding to each carbon atom in this compound. The chemical shifts will differentiate the aromatic carbons of the thiazole ring from the aliphatic carbons of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. Key expected absorptions for this compound include:

  • C-H stretching (aromatic): ~3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2950 cm⁻¹

  • C=N stretching (thiazole ring): ~1500 cm⁻¹

  • C=C stretching (thiazole ring): ~1450 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M+) would be observed at an m/z of approximately 113. Common fragmentation patterns may involve the loss of the ethyl group or cleavage of the thiazole ring, providing further structural confirmation.

Synthesis and Reactivity

Synthesis

Thiazole rings, including substituted variants like this compound, are commonly synthesized via the Hantzsch thiazole synthesis.[6] This typically involves the reaction of a α-haloketone with a thioamide. For this compound, this could involve the reaction of 1-chloro-2-butanone with thioformamide. More modern, one-pot synthesis methods have been developed to improve efficiency and yield.[7][8]

Chemical Reactivity

The reactivity of this compound is governed by the electronic nature of the thiazole ring.

  • Basicity: The nitrogen atom at position 3 has a lone pair of electrons, rendering the molecule basic and allowing for protonation to form thiazolium salts.[9]

  • Electrophilic Substitution: The thiazole ring can undergo electrophilic aromatic substitution. The position of substitution is influenced by the existing ethyl group and the heteroatoms. The C5 position is generally favored for electrophilic attack.[9]

  • Deprotonation: The proton at the C2 position is the most acidic and can be removed by strong bases like organolithium reagents, creating a nucleophilic center for further functionalization.[9]

Experimental Protocol: Determination of the Octanol-Water Partition Coefficient (LogP)

The LogP value is a critical measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties in drug development.[10][11] The Shake-Flask method, while traditional, remains a gold-standard for its accuracy.[10]

Rationale and Causality

The principle of this method is based on the differential solubility of a compound in two immiscible liquids, n-octanol and water, which serve as mimics for lipid and aqueous environments, respectively.[10] Pre-saturation of the solvents is a critical step to prevent volume changes due to their mutual miscibility, which would introduce significant error. The system is mechanically agitated to reach a state of equilibrium where the rate of transfer of the analyte between the two phases is equal.

Step-by-Step Methodology
  • Solvent Preparation: Prepare mutually saturated solvents by vigorously mixing equal volumes of n-octanol and water (typically HPLC grade) for several hours, followed by a 24-hour separation period.

  • Analyte Stock Solution: Prepare a stock solution of this compound in the saturated water phase at a known concentration.

  • Partitioning: In a separatory funnel or vial, combine a precise volume of the aqueous stock solution with an equal volume of the saturated n-octanol.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample the aqueous phase and determine the concentration of this compound using a suitable analytical technique (e.g., HPLC with UV detection). A pre-established calibration curve is required for accurate quantification.

  • Calculation:

    • Calculate the equilibrium concentration in the n-octanol phase by mass balance: [Octanol] = [Initial Aqueous] - [Final Aqueous].

    • The partition coefficient, P, is the ratio of the concentrations: P = [Octanol] / [Aqueous].

    • The LogP is the base-10 logarithm of P: LogP = log10(P).[10]

Self-Validating System

To ensure the integrity of the results, multiple replicates should be performed. The experiment should also be repeated with different initial concentrations of the analyte to confirm that the partition coefficient is independent of concentration. The stability of the compound in both phases over the experimental duration should also be verified.

Experimental Workflow Diagram

LogP_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Calculation A Prepare Mutually Saturated n-Octanol and Water D Combine Aqueous Stock and Saturated n-Octanol A->D B Create Stock Solution of This compound in Water B->D C Establish Analytical Calibration Curve (HPLC) G Quantify Analyte in Aqueous Phase via HPLC C->G Reference E Agitate to Reach Equilibrium D->E F Separate Phases (Centrifugation) E->F F->G H Calculate Concentration in n-Octanol Phase G->H I Calculate P and LogP H->I

Caption: Shake-Flask Method for LogP Determination.

Applications and Significance

Flavor and Fragrance Industry

This compound is a key aroma compound, valued for its ability to impart nutty, roasted, and savory notes.[3][12] It is utilized as a flavor enhancer in a wide array of products, including coffee, cocoa, and savory snacks, to create a more authentic and appealing sensory profile.[12][13]

Pharmaceutical and Agrochemical Research

The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[6][7] this compound serves as a valuable building block for the synthesis of more complex, biologically active molecules.[12] Its physicochemical properties, including its moderate lipophilicity, make it an attractive starting point for developing new therapeutic agents and agrochemicals.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions.[14] It can cause skin and serious eye irritation.[15]

  • Handling: Use in a well-ventilated area, away from ignition sources.[14][16] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[15][16][17]

References

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  • PubChem. (n.d.). 4-Ethyl-5-methylthiazole. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Ethyl-4-methylthiazole (CAS 15679-12-6). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • ResearchGate. (2017, April 16). Log P in Encyclopedia of Physical Organic Chemistry. Retrieved from [Link]

  • Amtrade. (n.d.). Beyond the Bottle: The Versatile Uses of 2-Ethyl-4-methylthiazole. Retrieved from [Link]

  • Odor Chemical. (n.d.). Exploring 4-Methylthiazole: A Key Intermediate in Flavors and Fragrances. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

  • National Institutes of Health. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

  • Chemical Land21. (n.d.). 4-Methylthiazole(693-95-8)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]

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  • ChemBK. (2024, April 9). 2-Ethyl-4-methyl thiazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Ethyl-4-methyl thiazole. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Natural flavoring agents used in pharmaceutical industry. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Methyl-5-thiazoleethanol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-4-methyl thiazole. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Methylthiazole (FDB011116). Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Methyl-5-vinylthiazole (FDB008542). Retrieved from [Link]

  • ResearchGate. (2025, August 7). Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole. Retrieved from [Link]

  • YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropyl-4-methylthiazole. Retrieved from [Link]

  • MDPI. (n.d.). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Retrieved from [Link]

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Sources

natural occurrence of 4-Ethylthiazole in food products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Occurrence of 4-Ethylthiazole in Food Products

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic compound containing a thiazole ring substituted with an ethyl group. While the broader class of thiazoles is widely recognized for its contribution to the flavor profiles of various foods, this compound and its isomers are particularly significant.[1] They are known for imparting desirable nutty, roasted, savory, and sometimes green or meaty aroma notes.[2][3] The perception of these flavors is not through taste buds but is detected by the sense of smell, where the nose sends signals to the brain, allowing for the perception of subtle smoky, meaty, or nutty notes.[1] The presence and concentration of these compounds are critical in defining the characteristic aroma of thermally processed foods such as cooked meats, coffee, and baked goods. This guide provides an in-depth exploration of the natural occurrence of this compound in food, the chemical pathways responsible for its formation, and the analytical methodologies for its detection and quantification.

Part 1: Natural Occurrence and Concentration

This compound and its related compounds are naturally formed during the heating of raw food materials. Their presence has been confirmed in a wide array of products, where they contribute significantly to the overall sensory experience. The formation is intrinsically linked to thermal processing, such as roasting, frying, and baking.

Key food categories where this compound and its isomers are found include:

  • Roasted Coffee: Coffee is a primary example where thiazoles are generated during the roasting of green coffee beans.[4][5][6] The Maillard reaction and Strecker degradation of precursor molecules, including amino acids, sugars, and sulfur-containing compounds, lead to a complex mixture of volatile compounds, including various thiazoles that define the characteristic coffee aroma.[7][8]

  • Cooked Meats: The savory, roasted aroma of cooked beef, chicken, and pork is partly attributable to the formation of thiazoles.[2][3] For instance, 4-ethyl-2-methylthiazole has been identified in boiled beef and chicken, contributing sweet, popcorn-like, and roasted notes.[3]

  • Fermented Products: While primarily formed through thermal reactions, some thiazoles can be associated with fermented foods, often due to the metabolic activities of microorganisms or subsequent heating steps.[9][10] Microorganisms can produce a vast array of volatile compounds that define the flavor of products like sour soups and soy sauce.[10][11]

  • Other Thermally Processed Foods: The compound has also been noted in products like roasted sesame seed oil and red raspberries.[2]

The concentration of these compounds can vary widely depending on the food matrix, precursor availability, and processing conditions (temperature, time, pH).

Table 1: Occurrence of Key Thiazoles in Various Food Products

Food Product Compound Reported Flavor Contribution Reference(s)
Cooked Beef 2-Ethyl-4-methylthiazole Nutty, savory, meaty [2]
Cooked Chicken 2-Ethyl-4-methylthiazole Nutty, savory, meaty [2][3]
Cooked Pork 2-Ethyl-4-methylthiazole Nutty, savory, meaty [2]
Coffee (Arabica & Robusta) 4-Ethyl-2-methylthiazole Nutty, coffee-like [4][5][6]
Boiled Beef Broth 4-Ethyl-2-methylthiazole Popcorn, basmati, barley, sweet [3]
Fried Chicken 4-Ethyl-2-methylthiazole Popcorn, basmati, biscuit, roasting skin

| Nuts & Breakfast Cereals | 4-Methylthiazole | Green, nutty, roasted meat |[5] |

Part 2: Mechanisms of Formation

The formation of this compound in food is predominantly a result of non-enzymatic browning, specifically the Maillard reaction and the subsequent Strecker degradation of amino acids.[12][13]

The Maillard Reaction Pathway

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[13] It is the fundamental process responsible for the color, aroma, and flavor of many cooked foods. The reaction can be broadly divided into three stages:

  • Initial Stage: A reducing sugar (e.g., glucose) reacts with an amino acid to form an unstable Schiff base, which then cyclizes to a glycosylamine. This product subsequently undergoes an Amadori rearrangement to form a more stable ketosamine, known as an Amadori product.

  • Intermediate Stage: The Amadori products undergo dehydration and fragmentation to form highly reactive dicarbonyl compounds, such as glyoxal, methylglyoxal, and diacetyl.[8]

  • Final Stage: These reactive intermediates polymerize to form brown nitrogenous polymers and melanoidins, and also react with other compounds, such as amino acids and sulfur donors, to produce a wide array of volatile flavor compounds.[13]

Thiazole formation occurs in the final stage. It requires a sulfur source, typically the sulfur-containing amino acid cysteine. Cysteine degrades during heating to release hydrogen sulfide (H₂S). This H₂S then reacts with the dicarbonyl intermediates from the Maillard reaction and an ammonia source (from amino acid degradation) in a condensation reaction to form the thiazole ring.

Maillard_Pathway_to_Thiazole cluster_reactants Precursors cluster_intermediates Maillard & Strecker Intermediates cluster_product Final Product ReducingSugar Reducing Sugar (e.g., Glucose) Amadori Amadori Product ReducingSugar->Amadori AminoAcid Amino Acid (e.g., Alanine) Ammonia Ammonia (NH₃) AminoAcid->Ammonia Cysteine Cysteine H2S Hydrogen Sulfide (H₂S) Cysteine->H2S Dicarbonyl α-Dicarbonyls (e.g., Methylglyoxal) Amadori->Dicarbonyl Aldehyde Strecker Aldehyde (e.g., Propanal) Dicarbonyl->Aldehyde Thiazole This compound (and other thiazoles) Dicarbonyl->Thiazole Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food Sample (e.g., Coffee, Meat Broth) Homogenize Homogenization/ Mincing Sample->Homogenize Extraction Volatile Extraction Homogenize->Extraction GC Gas Chromatography (GC) Separation Extraction->GC Injection MS Mass Spectrometry (MS) Identification GC->MS O Olfactometry (O) Sensory Characterization GC->O Data Data Analysis (Quantification & Library Match) MS->Data O->Data Result Identification of This compound Data->Result

Sources

A Technical Guide to the Elucidation and Engineering of 4-Ethylthiazole Biosynthesis in Microorganisms

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Field: Synthetic Biology & Metabolic Engineering Abstract: 4-Ethylthiazole is a volatile heterocyclic compound of significant interest due to its characteristic nutty and roasted aroma, making it a valuable component in the flavor and fragrance industries. While its chemical synthesis is well-established, its natural biosynthetic pathway in microorganisms remains largely uncharacterized. This guide diverges from a description of a known pathway to instead provide a comprehensive, technically-grounded roadmap for its elucidation and subsequent engineering in microbial hosts. We will first establish a foundational understanding of known thiazole biosynthesis, focusing on the thiamin (Vitamin B1) precursor pathways. Subsequently, we will present a series of hypotheses for the biosynthesis of this compound, supported by detailed, self-validating experimental workflows for precursor identification, enzyme discovery, and analytical characterization. Finally, this guide will outline advanced metabolic engineering strategies to construct and optimize a microbial cell factory for the de novo production of this compound, transforming a model organism into a platform for sustainable and controlled synthesis.

Part 1: Foundational Principles of Thiazole Ring Biosynthesis

A logical investigation into the formation of this compound must begin with a thorough understanding of nature's established methods for constructing the thiazole ring. The most well-documented examples are the pathways for the biosynthesis of the thiazole moiety of thiamin, which, despite converging on a similar chemical scaffold, diverge significantly between prokaryotes and eukaryotes.

The Prokaryotic Thiamin-Thiazole Pathway

In many bacteria, such as Escherichia coli and Bacillus subtilis, the formation of the thiamin thiazole, 5-(2-hydroxyethyl)-4-methylthiazole phosphate (HET-P), is a complex, multi-enzyme process.[1] The pathway involves an intricate oxidative condensation of three primary substrates: 1-deoxy-D-xylulose-5-phosphate (DXP), glycine (or tyrosine in some organisms), and cysteine.[2][3] This synthesis requires the coordinated action of several enzymes encoded by the thi operon, most notably thiazole synthase (ThiG), which acts as the central scaffold, along with ThiS, ThiF, ThiH, and IscS.[4] Cysteine provides the sulfur atom and one carbon (C2), DXP provides a five-carbon unit, and glycine provides the N3 and C4 atoms of the ring.

Prokaryotic_Thiazole_Pathway DXP 1-Deoxy-D-xylulose-5-phosphate (DXP) ThiG Thiazole Synthase (ThiG) DXP->ThiG Glycine Glycine Glycine->ThiG Cysteine Cysteine ThiS_U ThiS (Ubiquitin-like) Cysteine->ThiS_U IscS HET_P 5-(2-hydroxyethyl)-4-methylthiazole phosphate (HET-P) ThiG->HET_P Condensation & Rearrangement ThiS_S ThiS-SH (S-transfer protein) ThiS_U->ThiS_S ThiF (ATP) ThiS_S->ThiG Sulfur Transfer ThiF ThiF (ATPase)

Figure 1: Simplified workflow of the prokaryotic thiamin-thiazole biosynthetic pathway.
The Eukaryotic & Archaeal Thiamin-Thiazole Pathway

In contrast, eukaryotes like the yeast Saccharomyces cerevisiae and archaea employ a markedly different and more direct strategy.[1] This pathway relies on a single, remarkable enzyme known as THI4.[2][5] The precursors for this reaction are Nicotinamide Adenine Dinucleotide (NAD), glycine, and a sulfur source.[2][6] NAD provides the five-carbon sugar backbone, glycine contributes a C-N unit, and the sulfur is donated by a cysteine residue within the THI4 active site itself.[7] This mechanism renders THI4 a "suicide enzyme" in many species, as the cysteine is converted to dehydroalanine, inactivating the enzyme after a single catalytic turnover.[7]

However, non-suicidal, truly catalytic THI4 homologs have been discovered in some prokaryotes and archaea. These variants utilize free sulfide as the sulfur donor instead of an internal cysteine residue, a feature of significant interest for metabolic engineering applications.[7][8]

Eukaryotic_Thiazole_Pathway cluster_sulfur NAD NAD+ THI4 THI4 Enzyme NAD->THI4 Glycine Glycine Glycine->THI4 ADT Adenylated Thiazole Intermediate (ADT) THI4->ADT Single Turnover Condensation Sulfur_Source Sulfur Source Sulfur_Source->THI4 Cysteine_Residue Active Site Cysteine (Suicide Mechanism) Sulfur_Source->Cysteine_Residue Sulfide Sulfide (HS⁻) (Catalytic Mechanism) Sulfur_Source->Sulfide HET_P HET-P ADT->HET_P Cleavage

Figure 2: The THI4-mediated pathway for thiamin-thiazole synthesis in eukaryotes and archaea.

Part 2: A Proposed Biosynthetic Route for this compound

The structure of this compound (C₅H₇NS) is simpler than the thiamin thiazole, lacking the C5 hydroxyethyl group and featuring a C4 ethyl group instead of a methyl group. This structural difference is the critical starting point for formulating a biosynthetic hypothesis.

Hypothetical Precursor Analysis

By analogy to the known pathways, we can dissect the this compound structure to propose its constituent building blocks:

  • Sulfur and N3 Atom: Cysteine is the most conserved and logical donor for the sulfur atom and the adjacent C2-H group.

  • C4, C5, and Ethyl Group Carbons: This C4 fragment is the primary unknown. The standard thiamin pathway uses a C5 sugar (from DXP or NAD) and a C2 unit (glycine). To form an ethyl group at C4, the cell would require a different set of carbon donors. A plausible hypothesis involves the condensation of a C3 and a C2 precursor.

    • Hypothesis A: Condensation of 2-aminobutanoate (a C4 amino acid) with a sulfur donor. This is less likely as it doesn't readily explain the C2 position of the ring.

    • Hypothesis B (More Plausible): Condensation of 2-oxobutanoate (a C4 alpha-keto acid, an intermediate in isoleucine biosynthesis) with cysteine . This route is attractive as it provides the necessary carbon skeleton and reactive functional groups for cyclization and subsequent aromatization.

This guide will proceed based on the more chemically plausible Hypothesis B .

Proposed Enzymatic Logic

The condensation of 2-oxobutanoate and cysteine to form this compound would likely require a novel synthase, potentially a homolog of ThiG or THI4, adapted to accept these different substrates. The reaction could proceed through a series of steps: (1) Formation of an imine between the cysteine amine and the keto group of 2-oxobutanoate, (2) Thioester formation and subsequent cyclization, and (3) Dehydration/oxidation to form the aromatic thiazole ring.

Part 3: Experimental Workflow for Pathway Validation and Engineering

To move from hypothesis to proven pathway, a rigorous, multi-stage experimental plan is required. This workflow is designed to be self-validating, where the results of each stage inform the design of the next.

Stage 1: Precursor Identification via Isotope Labeling

The primary objective is to unequivocally identify the metabolic origin of the carbon atoms in this compound. This is achieved by feeding a producing organism with stable isotope-labeled precursors and analyzing the mass incorporation into the final product using mass spectrometry.

Experimental Protocol: ¹³C-Labeling Study

  • Organism Selection: Choose a microorganism known to produce this compound (e.g., specific strains of Bacillus subtilis or Saccharomyces cerevisiae used in food fermentation) or a model organism engineered with candidate genes.

  • Culture Preparation: Grow the organism in a defined minimal medium to ensure all carbon sources are known and controlled.

  • Precursor Feeding: Divide the culture into several parallel experiments. To each, add a specific ¹³C-labeled precursor. The choice of precursors is critical for testing our hypothesis.

    • Control: Unlabeled medium.

    • Test 1 (Sulfur/N Source): Uniformly labeled L-cysteine ([U-¹³C₃]-L-Cysteine).

    • Test 2 (Hypothesis B): Uniformly labeled 2-oxobutanoate ([U-¹³C₄]-2-oxobutanoate).

    • Test 3 (Negative Control): Uniformly labeled glucose ([U-¹³C₆]-Glucose) to trace general metabolic flux.

  • Fermentation: Incubate the cultures under conditions known to promote this compound production.

  • Analyte Extraction: At the end of the fermentation, extract volatile and semi-volatile compounds from the culture medium using liquid-liquid extraction (e.g., with dichloromethane) or solid-phase microextraction (SPME).

  • GC-MS Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS). Monitor the mass spectrum of the this compound peak (unlabeled m/z = 113.04).

  • Data Interpretation:

    • If Hypothesis B is correct, feeding [U-¹³C₄]-2-oxobutanoate should result in a mass shift of +4 (m/z = 117).

    • Feeding [U-¹³C₃]-L-Cysteine should result in a mass shift of +1 (m/z = 114), assuming only the C2 atom is incorporated.

    • The pattern of labeling from [U-¹³C₆]-Glucose can help confirm the metabolic origin of the precursors themselves.

Isotope_Labeling_Workflow Start Select Producing Microorganism Culture Grow in Defined Minimal Medium Start->Culture Split Divide into Parallel Cultures Culture->Split Feed_Cys Feed [U-¹³C₃]-Cysteine Split->Feed_Cys Feed_Keto Feed [U-¹³C₄]-2-Oxobutanoate Split->Feed_Keto Feed_Glc Feed [U-¹³C₆]-Glucose Split->Feed_Glc Ferment Incubate under Production Conditions Feed_Cys->Ferment Feed_Keto->Ferment Feed_Glc->Ferment Extract Extract Volatiles (SPME/LLE) Ferment->Extract Analyze GC-MS Analysis Extract->Analyze Interpret Interpret Mass Shift Data Analyze->Interpret End Confirm Precursors Interpret->End

Figure 3: Experimental workflow for identifying this compound precursors using stable isotopes.
Stage 2: Metabolic Engineering for De Novo Production

Once the precursors are confirmed, the next stage is to engineer a tractable host organism, like E. coli or S. cerevisiae, for production. This involves both enhancing the supply of precursors and introducing the necessary biosynthetic enzyme(s).

Strategy: Precursor Supply Enhancement & Pathway Introduction

  • Host Selection: E. coli is an excellent choice due to its well-understood metabolism and vast genetic toolkit.

  • Precursor Pathway Upregulation: The intracellular pools of 2-oxobutanoate and L-cysteine must be increased. This is a classic metabolic engineering challenge addressed by overexpressing key enzymes and removing competing pathways.

Target Precursor Gene(s) for Overexpression (E. coli) Rationale
L-Cysteine cysE (serine O-acetyltransferase), cysK (O-acetylserine (thiol)-lyase)Overexpression of the terminal two enzymes in the cysteine biosynthetic pathway to increase flux from serine.
2-Oxobutanoate ilvA (threonine deaminase)This enzyme directly converts L-threonine to 2-oxobutanoate. Overexpression will pull flux from the cellular threonine pool.
L-Threonine thrA, thrB, thrC (aspartate pathway)Upregulate the entire threonine biosynthesis pathway to provide sufficient substrate for IlvA.
  • Biosynthetic Gene Introduction: The hypothetical synthase gene must be introduced. Since it is unknown, a bioprospecting or directed evolution approach is necessary:

    • Bioprospecting: Identify homologs of ThiG or THI4 from organisms known to produce alkylthiazoles. Synthesize and clone these genes into an expression plasmid under the control of an inducible promoter (e.g., T7 or araBAD).

    • Directed Evolution: Use an existing thiazole synthase (e.g., a catalytic THI4) as a template. Create a mutant library and screen for activity on 2-oxobutanoate and cysteine using a high-throughput colorimetric or fluorescent assay.

  • Strain Construction & Fermentation: Transform the engineered E. coli (with upregulated precursor pathways) with the plasmid containing the candidate synthase gene. Induce gene expression and perform shake-flask fermentations, analyzing the output via GC-MS.

Metabolic_Engineering_Strategy cluster_central_metabolism Central Metabolism Glucose Glucose Aspartate Aspartate Glucose->Aspartate Serine Serine Glucose->Serine Thr_Pathway thrABC ↑ Aspartate->Thr_Pathway Cys_Pathway cysEK ↑ Serine->Cys_Pathway Threonine L-Threonine IlvA ilvA ↑ Threonine->IlvA Cysteine L-Cysteine Synthase Novel Synthase Cysteine->Synthase Oxobutanoate 2-Oxobutanoate Oxobutanoate->Synthase Product This compound Thr_Pathway->Threonine Cys_Pathway->Cysteine IlvA->Oxobutanoate Synthase->Product

Figure 4: Metabolic engineering strategy in E. coli for this compound production.

Part 4: Analytical Methodologies for Quantification

Accurate quantification is essential for evaluating strain performance and optimizing production. Gas Chromatography is the method of choice for volatile compounds like this compound.

Protocol: GC-MS Quantification of this compound

  • Sample Preparation:

    • Take a 1 mL aliquot of the fermentation broth.

    • Add a known concentration of an appropriate internal standard (e.g., 4-methylthiazole or a deuterated analog of the target molecule).

    • Perform liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE), vortexing for 1 minute, and centrifuging at 5,000 x g for 5 minutes.

    • Carefully transfer the upper organic layer to a clean GC vial.

  • Instrumentation and Conditions:

    • System: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injection: 1 µL splitless injection at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: Hold at 250°C for 5 minutes.

    • MS Method: Use Selective Ion Monitoring (SIM) for maximum sensitivity and specificity.

      • Target Ions (this compound): m/z 113 (molecular ion), 86, 59.

      • Internal Standard Ions: Monitor appropriate ions for the chosen standard.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking known concentrations of pure this compound standard into a blank culture medium and performing the same extraction procedure.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against concentration.

    • Calculate the concentration in unknown samples by interpolating from this curve. This ratiometric approach corrects for variations in extraction efficiency and injection volume.

Conclusion

While the precise biosynthetic pathway of this compound in microorganisms is not yet published, this guide provides a robust and scientifically-grounded framework for its discovery and subsequent exploitation. By leveraging foundational knowledge of thiamin biosynthesis, proposing testable hypotheses, and employing systematic experimental workflows, researchers can successfully elucidate this novel pathway. The integration of isotope labeling, targeted metabolic engineering, and precise analytical chemistry creates a powerful pipeline to not only understand the natural synthesis of this valuable aroma compound but also to develop sustainable, high-titer microbial production platforms for the flavor, fragrance, and chemical industries.

References

  • Chatterjee, A., et al. (2006). Biosynthesis of the Thiamin Thiazole in Eukaryotes: The Conversion of NAD to an Advanced Intermediate. Journal of the American Chemical Society.

  • Jurgenson, C. T., et al. (2009). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Annual Review of Biochemistry.

  • Wikipedia. (Accessed 2024). Thiamine.

  • Hazra, A. B., et al. (2012). The biosynthesis of the thiazole phosphate moiety of thiamin (vitamin B1). H1 Connect.

  • Kowalska, E., & Kozik, A. (2008). The pathways of thiamin biosynthesis in yeasts. The major intermediates... ResearchGate.

  • IUBMB Enzyme Nomenclature. (Accessed 2024). EC 2.4.2.59.

  • KEGG COMPOUND Database. (Accessed 2024). C20784.

  • Chatterjee, A., et al. (2007). Thiamin Biosynthesis in Eukaryotes: Characterization of the Enzyme Bound Product of Thiazole Synthase from Saccharomyces cerevisiae and Its Implications in Thiazole Biosynthesis. Journal of the American Chemical Society.

  • Hanson, A. D., et al. (2018). Parts-Prospecting for a High-Efficiency Thiamin Thiazole Biosynthesis Pathway. Plant Physiology.

Sources

A Spectroscopic Guide to 4-Ethylthiazole: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Ethylthiazole, a heterocyclic compound of interest in flavor chemistry and as a building block in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization and quality control. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to fully characterize the structure of this compound.

Introduction to this compound and Spectroscopic Characterization

This compound (C₅H₇NS) is an aromatic heterocyclic compound with a molecular weight of 113.18 g/mol .[1] Its structure consists of a five-membered thiazole ring substituted with an ethyl group at the 4-position. The precise confirmation of this structure is paramount for its application and is achieved through a combination of modern spectroscopic methods. Each technique provides a unique piece of the structural puzzle: NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies the functional groups and bonding, and mass spectrometry determines the molecular weight and fragmentation pattern. A thorough understanding of these techniques is essential for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Proton (¹H) NMR Spectroscopy of this compound

In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of each signal provide detailed information about the electronic environment, the number of neighboring protons, and the relative number of protons, respectively.

Expected ¹H NMR Data:

While a publicly available, experimentally verified high-resolution spectrum for this compound is not readily accessible, we can predict the spectrum with a high degree of confidence based on the known chemical shifts of similar thiazole derivatives and the principles of NMR spectroscopy. The expected signals are for the two protons on the thiazole ring and the five protons of the ethyl group.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2 (thiazole ring)~8.7Doublet (d)~2.01H
H-5 (thiazole ring)~7.1Doublet (d)~2.01H
-CH₂- (ethyl group)~2.8Quartet (q)~7.52H
-CH₃ (ethyl group)~1.3Triplet (t)~7.53H

Causality Behind the Predicted Chemical Shifts and Multiplicities:

  • H-2 and H-5 Protons: The protons on the thiazole ring are in an aromatic environment and are deshielded, hence their expected downfield chemical shifts. The H-2 proton is adjacent to both the sulfur and nitrogen atoms, leading to a more significant downfield shift compared to the H-5 proton.[2] The small coupling constant (~2.0 Hz) is characteristic of a four-bond coupling in a five-membered aromatic ring.

  • Ethyl Group Protons: The methylene (-CH₂-) protons are adjacent to the aromatic ring, which deshields them to a degree, placing their signal around 2.8 ppm. They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). The methyl (-CH₃) protons are further from the ring and are therefore more shielded, appearing upfield at approximately 1.3 ppm. Their signal is split into a triplet by the two adjacent methylene protons (n+1 = 2+1 = 3).[3]

Carbon-¹³ (¹³C) NMR Spectroscopy of this compound

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2 (thiazole ring)~152
C-4 (thiazole ring)~150
C-5 (thiazole ring)~112
-CH₂- (ethyl group)~22
-CH₃ (ethyl group)~15

Rationale for Predicted Chemical Shifts:

  • Thiazole Ring Carbons: The carbons within the aromatic thiazole ring are deshielded and appear in the downfield region of the spectrum (110-160 ppm). C-2, being situated between two heteroatoms, is expected to be the most deshielded. C-4, bearing the ethyl substituent, will also be significantly downfield. C-5 is anticipated to be the most upfield of the ring carbons.[4]

  • Ethyl Group Carbons: The aliphatic carbons of the ethyl group are shielded and will appear in the upfield region of the spectrum (< 30 ppm).

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data necessitates meticulous sample preparation and instrument setup.

Protocol 1: NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Weigh approximately 5-25 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[5]

    • Ensure the final sample height in the NMR tube is approximately 4-5 cm.[5]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.[5]

    • Acquire the ¹H NMR spectrum. For a sufficiently concentrated sample, 16-64 scans are typically adequate.[5]

    • For the ¹³C NMR spectrum, a larger number of scans will be required due to the lower sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal analyze Analyze Spectrum phase_cal->analyze

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Expected Characteristic IR Absorptions for this compound:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100–3000C-H stretchAromatic (Thiazole ring)
3000–2850C-H stretchAliphatic (Ethyl group)
~1600 and ~1500C=C and C=N stretchThiazole ring skeletal vibrations
1470–1450C-H bend-CH₂- (scissoring)
1380–1365C-H bend-CH₃ (symmetric bending)
~800-600C-S stretchThiazole ring

Interpretation of Expected Peaks:

  • C-H Stretching: The presence of both aromatic and aliphatic C-H bonds will give rise to distinct stretching vibrations just above and below 3000 cm⁻¹, respectively.[6]

  • Ring Vibrations: The thiazole ring will exhibit characteristic skeletal vibrations due to the stretching of the C=C and C=N bonds, typically appearing in the 1600-1400 cm⁻¹ region.[7]

  • Aliphatic Bending: The bending vibrations of the C-H bonds in the ethyl group will be visible in the 1470-1365 cm⁻¹ range.[6]

  • C-S Stretching: The C-S bond vibration is often weak and falls in the fingerprint region, but it is a key feature of the thiazole moiety.

Experimental Protocol for IR Analysis (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining IR spectra of liquid samples.

Protocol 2: ATR-FTIR Analysis

  • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber can then be analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a "fingerprint" of the molecule's structure.

Analysis of the Mass Spectrum of this compound

The mass spectrum of this compound is available in the NIST Chemistry WebBook.[1]

Key Peaks in the EI Mass Spectrum:

m/z Proposed Fragment Significance
113[C₅H₇NS]⁺˙Molecular Ion (M⁺˙)
98[M - CH₃]⁺Loss of a methyl radical
85[C₄H₃S]⁺Loss of HCN from the [M-CH₃]⁺ fragment

Interpretation of the Fragmentation Pattern:

  • Molecular Ion (m/z 113): The peak at m/z 113 corresponds to the intact molecule with one electron removed, confirming the molecular weight of this compound.[1]

  • Loss of a Methyl Radical (m/z 98): A common fragmentation pathway for ethyl-substituted aromatic compounds is the benzylic cleavage, which involves the loss of a methyl radical (•CH₃) to form a stable cation. The peak at m/z 98 is consistent with this fragmentation.[8]

  • Further Fragmentation (m/z 85): The subsequent loss of hydrogen cyanide (HCN) from the thiazole ring is a characteristic fragmentation for this class of compounds, leading to the peak at m/z 85.

M [label=<

[C₅H₇NS]⁺˙ m/z = 113 (Molecular Ion)

];

F1 [label=<

[C₄H₄NS]⁺ m/z = 98

];

F2 [label=<

[C₄H₃S]⁺ m/z = 85

];

M -> F1 [label="- •CH₃"]; F1 -> F2 [label="- HCN"]; } END_DOT Caption: Proposed fragmentation pathway for this compound in EI-MS.

Safety and Handling

This compound and related thiazole compounds are often flammable liquids and may cause skin and eye irritation. Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

References

  • Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. Available at: [Link]

  • NIST. (n.d.). 4-Ethyl-1,3-thiazole. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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An In-depth Technical Guide to the Toxicological Profile and Safety of 4-Ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylthiazole, a heterocyclic compound with the molecular formula C₅H₇NS, is utilized in the flavor and fragrance industry and serves as a building block in chemical synthesis. A thorough understanding of its toxicological profile is paramount for ensuring its safe handling and use. This technical guide provides a comprehensive analysis of the available safety data, toxicokinetics, and potential hazards associated with this compound. In the absence of extensive direct studies on this compound, this guide synthesizes information from structurally related alkylthiazoles and the broader class of thiazole derivatives to provide a robust assessment. It delves into the metabolic pathways of alkylthiazoles, which are crucial for understanding the mechanisms of potential toxicity. Furthermore, this guide details standardized experimental protocols for toxicological evaluation, offering a framework for future research and ensuring scientific rigor in safety assessments.

Introduction to this compound

This compound is a colorless to pale yellow liquid characterized by a nutty, green odor. Its chemical structure consists of a five-membered thiazole ring substituted with an ethyl group at the fourth position. This compound is found naturally in some foods, such as coffee, and is also synthesized for commercial use.[1] Due to its sensory properties, it is primarily used as a flavoring agent in food products and as a fragrance ingredient. Its role as a chemical intermediate means it is also handled in industrial and research settings, necessitating a clear understanding of its potential impact on human health and the environment.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption and Distribution: Given its relatively low molecular weight and lipophilic character, this compound is expected to be readily absorbed following oral, dermal, and inhalation exposure. Following absorption, it is likely to be distributed throughout the body.

Metabolism: The metabolism of 4-alkylthiazoles is a critical determinant of their toxicity. The primary site of metabolism is the liver, where cytochrome P450 (CYP) enzymes play a central role.[2]

  • Oxidation: The ethyl group on the thiazole ring is a likely site for oxidative metabolism, potentially forming alcohols, ketones, or carboxylic acids.

  • Ring Oxidation and Cleavage: The thiazole ring itself can undergo oxidation. This can lead to the formation of reactive metabolites, such as epoxides, through CYP-mediated reactions.[2] These epoxides are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, which is a key mechanism of toxicity for many heterocyclic compounds. Ring cleavage can also occur, yielding fragments like alpha-diketones and thioamides.[3] Some thioamide metabolites have been associated with nephrotoxicity.[3] A proposed metabolic pathway for thiazole ring opening involves initial sulfur oxidation, followed by epoxidation of the C4-C5 bond, leading to ring opening and further oxidative desulfation.[4]

Excretion: Metabolites of this compound are expected to be more water-soluble than the parent compound, facilitating their excretion, primarily through the urine.

Caption: Proposed metabolic pathway of this compound.

Acute Toxicity

Acute toxicity refers to the adverse effects occurring after a single or multiple doses within 24 hours.[5]

Endpoint Result Classification Source
Oral LD50 (Rat) 540 mg/kg (for 2-ethyl-4-methylthiazole)Harmful if swallowedThe Good Scents Company[6]
Skin Irritation May cause irritationSkin IrritantThermo Fisher Scientific[7]
Eye Irritation Causes serious eye irritationEye IrritantThermo Fisher Scientific[7]
Inhalation May cause respiratory irritationRespiratory IrritantThermo Fisher Scientific[7]

Expertise & Experience Insights: The oral LD50 value for the closely related 2-ethyl-4-methylthiazole suggests moderate acute toxicity. The primary acute hazards associated with this compound and similar alkylthiazoles are irritation to the skin, eyes, and respiratory tract.[7] These effects are likely due to the chemical properties of the molecule, which can disrupt cell membranes and cause local inflammation upon contact.

Sub-chronic and Chronic Toxicity

Sub-chronic (repeated exposure for a part of the lifespan) and chronic (repeated exposure for a major part of the lifespan) toxicity data for this compound are not available. However, studies on other thiazole derivatives provide some indications. For example, chronic exposure to some benzothiazole derivatives has been linked to effects on the thyroid.[8] A one-year toxicity study of Oltipraz, a dithiolethione derivative containing a pyrazinyl group, in rats and dogs showed effects on the liver, as well as changes in clinical chemistry and hematology parameters at higher doses.[9]

Expertise & Experience Insights: The lack of long-term toxicity data for this compound is a significant data gap. Based on the metabolism of alkylthiazoles, the liver and kidneys would be the primary organs of concern for repeated dose toxicity. The potential for bioactivation to reactive metabolites suggests that cumulative damage could occur with prolonged exposure.

Genotoxicity and Carcinogenicity

Genotoxicity: There is no direct data on the genotoxicity of this compound. However, a safety assessment of the structurally similar 4-methyl-5-thiazoleethanol concluded that it is not genotoxic.[10] Studies on other thiazole derivatives have shown mixed results. Some benzothiazoles have been shown to induce DNA damage in vitro, while others were not genotoxic.[11] The genotoxicity of these compounds can be influenced by the specific substituents on the thiazole ring and their metabolic activation.

Carcinogenicity: No carcinogenicity studies have been conducted on this compound. A study on 4-(5-nitro-2-furyl)thiazole in rats showed evidence of carcinogenicity, with the induction of mammary fibroadenomas and forestomach squamous cell carcinomas.[12] However, the presence of the nitro-furyl group, a known structural alert for carcinogenicity, is a significant confounding factor. A study on 4-methylimidazole, another five-membered heterocyclic compound, found it to be carcinogenic in mice, inducing alveolar/bronchiolar adenoma and carcinoma.[13][14]

Expertise & Experience Insights: The potential for this compound to be genotoxic or carcinogenic is unclear. The metabolic activation to reactive epoxides is a theoretical concern for genotoxicity. However, the lack of genotoxicity in a closely related compound is reassuring.[10] Long-term carcinogenicity bioassays would be required to definitively assess this endpoint.

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of this compound is not available. A safety assessment of 4-methyl-5-thiazoleethanol found no data but concluded that the systemic exposure is below the Threshold of Toxicological Concern (TTC) for reproductive toxicity for a Cramer Class III material.[10]

Expertise & Experience Insights: The absence of data in this area is a critical knowledge gap, particularly if human exposure is widespread or occurs in sensitive populations. Standardized reproductive and developmental toxicity screening tests, such as those outlined in OECD guidelines, would be necessary to evaluate these potential hazards. Developmental toxicity refers to adverse effects on the developing organism that can result from exposure before conception, during fetal development, or postnatally.[15][16][17]

Safety Data and Hazard Communication

Occupational Exposure Limits: No specific occupational exposure limits (OELs) have been established for this compound.

Handling Precautions: Based on the available data, the following handling precautions are recommended:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid Measures:

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.

  • Ingestion: Do NOT induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person.

Experimental Protocols

To address the data gaps for this compound, a structured toxicological evaluation following standardized guidelines is necessary. The following provides an overview of key experimental protocols based on OECD Test Guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420) This method is used to assess the acute oral toxicity of a substance and allows for its classification.[18]

  • Principle: A stepwise procedure is used with a small number of animals per step. The substance is administered at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg). The outcome of each step determines the next step.

  • Animals: Typically, young adult female rats are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered by gavage.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The test allows for the identification of the dose that causes evident toxicity but not lethality, and the dose that causes lethality. This information is used for hazard classification.

Caption: Workflow for OECD TG 420 (Acute Oral Toxicity).

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439) This in vitro test is used to predict the skin irritation potential of a chemical.[5][19][20]

  • Principle: A reconstructed human epidermis (RhE) model is treated topically with the test substance. Cell viability is measured to determine the extent of damage.

  • Test System: Commercially available RhE models (e.g., EpiDerm™, EpiSkin™).

  • Procedure:

    • The test substance is applied to the surface of the RhE tissue.

    • After a defined exposure period (e.g., 60 minutes), the substance is removed by rinsing.

    • The tissues are incubated for a post-exposure period (e.g., 42 hours).

    • Cell viability is determined using a colorimetric assay (e.g., MTT assay).

  • Endpoint: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (UN GHS Category 2).

Reproductive/Developmental Toxicity Screening Test (OECD TG 421) This screening test provides initial information on potential effects on reproduction and development.[12][17]

  • Principle: The test substance is administered to male and female rats before, during, and after mating. The effects on fertility, pregnancy, maternal behavior, and offspring development are assessed.

  • Animals: Sexually mature male and female rats.

  • Procedure:

    • Males are dosed for a minimum of four weeks (including two weeks pre-mating).

    • Females are dosed throughout the study (approximately 63 days).

    • Animals are mated, and pregnant females are allowed to litter and nurse their pups.

    • Observations include mating performance, fertility, gestation length, litter size, pup viability, and pup growth.

  • Endpoint: The study provides information on potential adverse effects on male and female reproductive performance and the development of the F1 generation.

Conclusion

The toxicological profile of this compound is not fully characterized, with significant data gaps in sub-chronic and chronic toxicity, carcinogenicity, and reproductive/developmental toxicity. The available data and information from structurally related compounds suggest that this compound has moderate acute oral toxicity and is an irritant to the skin, eyes, and respiratory system. The primary toxicological concern stems from its metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites. These metabolites have the potential to cause cellular damage through covalent binding to macromolecules.

For professionals in research and drug development, it is crucial to handle this compound with appropriate safety precautions to minimize exposure. Further toxicological testing, following standardized protocols such as those from the OECD, is essential to fill the existing data gaps and provide a more complete and definitive safety assessment of this compound.

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An In-Depth Technical Guide on the Role of 4-Ethylthiazole in the Maillard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-ethylthiazole, a significant sulfur-containing heterocyclic compound generated during the Maillard reaction. It is intended for researchers, scientists, and drug development professionals interested in flavor chemistry, food science, and the nuanced pathways of non-enzymatic browning. We will explore the chemical genesis, sensory impact, and analytical methodologies pertinent to this potent aroma molecule.

Introduction: The Aromatic Tapestry of the Maillard Reaction

The Maillard reaction, a complex cascade of non-enzymatic browning reactions between reducing sugars and amino compounds, is the cornerstone of flavor science.[1][2] First described by Louis Camille Maillard in 1912, this reaction is responsible for the desirable colors and aromas in a vast array of cooked foods, from baked bread and roasted coffee to seared meats.[3] Within the intricate network of Maillard reaction products (MRPs), heterocyclic compounds are of paramount importance, and among them, sulfur-containing molecules like thiazoles often possess exceptionally low odor thresholds and contribute potent, characteristic aromas.[4][5]

This guide focuses specifically on this compound and its substituted derivatives—key contributors to nutty, roasted, and savory flavor profiles. We will deconstruct its formation from fundamental precursors, quantify its sensory significance, and detail the rigorous analytical protocols required for its identification and validation.

Part 1: The Chemical Genesis of this compound

The formation of the thiazole ring and its alkyl substituents is a sophisticated process requiring a specific confluence of precursors and reaction conditions. The molecular architecture of this compound necessitates a sulfur donor, a nitrogen donor, and a precise carbon backbone, all of which are supplied by intermediates of the Maillard reaction.

Core Precursors: The Building Blocks

The synthesis of any thiazole via the Maillard reaction is contingent on three classes of precursors:

  • Sulfur & Nitrogen Source (The N-C-S Fragment): The indispensable sulfur and nitrogen atoms for the thiazole ring are primarily supplied by the Strecker degradation of sulfur-containing amino acids, most notably L-cysteine and its decarboxylated product, cysteamine .[5] During thermal processing, cysteine degrades to yield ammonia (NH₃), hydrogen sulfide (H₂S), and a Strecker aldehyde (e.g., acetaldehyde). These three molecules are the fundamental building blocks for many sulfur-containing heterocycles.

  • Carbonyl Source (The Carbon Skeleton): The carbon backbone of the thiazole ring is derived from the fragmentation of reducing sugars (e.g., glucose, fructose, ribose). The initial stages of the Maillard reaction produce highly reactive α-dicarbonyl compounds such as glyoxal, methylglyoxal, and pyruvaldehyde.[5][6] These intermediates are central to the formation of a vast number of flavor compounds.

  • Ethyl Group Source: The origin of the ethyl group at the C4 position is not derived from cysteine. It necessitates a carbonyl intermediate with a specific carbon skeleton. The most plausible precursor is a four-carbon α-dicarbonyl compound, such as 2,3-pentanedione , or the reaction of acetaldehyde (from Strecker degradation of alanine or sugar fragmentation) with other intermediates.

Proposed Formation Mechanism

While the formation of every specific thiazole isomer is nuanced, a general and authoritative pathway can be proposed based on well-established mechanisms for analogous compounds like 2-acetylthiazole.[5] The reaction proceeds through the condensation of ammonia, hydrogen sulfide, and one or more dicarbonyl intermediates.

A plausible pathway for a generic 4-ethyl-substituted thiazole is as follows:

  • Generation of Intermediates: Thermal processing initiates the Maillard reaction, leading to the Strecker degradation of cysteine to produce H₂S and NH₃. Simultaneously, sugar fragmentation yields a mixture of dicarbonyl compounds, including a key four-carbon intermediate required for the ethyl group.

  • Condensation and Cyclization: The core of the reaction involves the condensation of these reactive intermediates. For instance, the reaction between H₂S, NH₃, and a 4-carbon α-dicarbonyl can lead to the formation of an intermediate hydroxythiazoline.

  • Dehydration and Aromatization: The thiazoline intermediate subsequently undergoes dehydration (loss of a water molecule) to form the stable, aromatic this compound ring.

This proposed pathway is visualized in the diagram below.

G cluster_precursors Maillard Reaction Precursors cluster_intermediates Key Intermediates cluster_synthesis Thiazole Formation L-Cysteine L-Cysteine Reducing Sugar Reducing Sugar Dicarbonyl α-Dicarbonyl (e.g., 2,3-Pentanedione) Reducing Sugar->Dicarbonyl Fragmentation H2S Hydrogen Sulfide (H₂S) Condensation Condensation & Cyclization H2S->Condensation NH3 Ammonia (NH₃) NH3->Condensation Dicarbonyl->Condensation Thiazoline Hydroxythiazoline Intermediate Condensation->Thiazoline Dehydration Dehydration (-H₂O) Thiazoline->Dehydration Final_Product This compound Dehydration->Final_Product

Proposed formation pathway for this compound.

Part 2: Sensory Significance and Impact on Flavor Profiles

Ethyl-substituted thiazoles are potent aroma-active compounds that contribute significantly to the sensory profile of many thermally processed foods. Their impact is defined by a low odor detection threshold, meaning even trace amounts can impart a distinct character.[4]

Aroma and Flavor Characteristics

While data for the unsubstituted "this compound" is sparse, several closely related and commercially significant isomers provide a clear picture of the sensory profile. The flavor is generally characterized by nutty, roasted, and green notes.

CompoundCAS NumberAroma/Flavor DescriptorsNatural Occurrence (Examples)
2-Ethyl-4-methylthiazole 15679-12-6Nutty, cocoa, roasted, meaty, green, pistachio-like.[3][5][7]Coffee (Arabica, Robusta), cooked meats, cocoa products, baked goods.[7][8]
4-Ethyl-2-methylthiazole 32272-48-3Nutty, cabbage-like.[9]Coffee (Arabica, Robusta).[8]
5-Ethyl-4-methylthiazole 31883-01-9Nutty, green, earthy.Found in food flavorings.
4-Methyl-5-thiazoleethanol 137-00-8Brothy, nutty, bready, milky.Beer, cocoa, citrus fruits, beans.

Table 1: Sensory profiles of representative ethyl-substituted thiazoles.

The specific combination of these compounds, along with pyrazines, furans, and other MRPs, creates the complex and desirable flavor profiles of roasted and cooked foods. For example, in coffee, 2-ethyl-4-methylthiazole contributes to the characteristic roasted and nutty notes that define the overall aroma.[3]

Part 3: A Guide to Analytical Validation

The accurate identification and quantification of this compound in a complex food matrix requires a robust, multi-step analytical workflow. The causality behind each step is critical for generating trustworthy and reproducible data. The gold-standard technique is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Rationale for Method Selection
  • Volatility and Thermal Stability: this compound is a semi-volatile compound, making it an ideal candidate for analysis by Gas Chromatography (GC), which separates compounds based on their boiling points and chemical properties as they pass through a capillary column.

  • Need for Confident Identification: Food matrices are extraordinarily complex, containing thousands of volatile compounds. Mass Spectrometry (MS) is essential for providing structural information based on the mass-to-charge ratio of fragmented ions, allowing for confident identification by comparing the resulting spectrum to reference libraries (e.g., NIST, WILEY).

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol outlines a self-validating system for the analysis of this compound and related flavor compounds. Headspace Solid-Phase Microextraction (HS-SPME) is chosen as the extraction method due to its solvent-free nature, high sensitivity, and minimal sample preparation requirements.

Objective: To extract, separate, identify, and quantify this compound from a food sample (e.g., ground roasted coffee).

Materials:

  • Food Sample (e.g., 2g of finely ground coffee)

  • 20 mL headspace vial with magnetic screw cap and PTFE/silicone septum

  • Saturated NaCl solution

  • Internal Standard (e.g., 2,4,6-Trimethylpyridine in methanol, 10 µg/mL)

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • GC-MS system with a non-polar capillary column (e.g., DB-5ms or HP-5ms)

Step-by-Step Methodology:

  • Sample Preparation (The "Why"):

    • Step 1.1: Weigh 2.0 g of the homogenized sample into a 20 mL headspace vial. Causality: A precise and consistent sample weight is crucial for quantitative reproducibility.

    • Step 1.2: Add 5 mL of saturated NaCl solution. Causality: "Salting out" increases the ionic strength of the aqueous phase, which decreases the solubility of volatile organic compounds and promotes their partitioning into the headspace, thereby increasing extraction efficiency.

    • Step 1.3: Spike the sample with 10 µL of the internal standard solution. Causality: An internal standard is a compound not naturally present in the sample, added in a known amount to correct for variations in extraction efficiency and injection volume, which is fundamental for accurate quantification.

  • Headspace Solid-Phase Microextraction (HS-SPME) (The "Why"):

    • Step 2.1: Immediately seal the vial. Place it in a heating block or autosampler tray set to 60°C.

    • Step 2.2: Allow the sample to equilibrate for 15 minutes with agitation. Causality: Equilibration ensures that the volatile compounds have reached a stable concentration in the headspace before the fiber is exposed, leading to more consistent extraction.

    • Step 2.3: Expose the SPME fiber to the headspace for 30 minutes at 60°C. Causality: The fiber's coating adsorbs the volatile compounds. The time and temperature are optimized to ensure sufficient adsorption for detection without causing thermal degradation of labile compounds.

  • GC-MS Analysis (The "Why"):

    • Step 3.1: Immediately after extraction, desorb the SPME fiber in the GC inlet for 5 minutes at 250°C in splitless mode. Causality: High temperature ensures the rapid and complete transfer of analytes from the fiber onto the GC column. Splitless mode maximizes the amount of analyte transferred, which is critical for trace analysis.

    • Step 3.2: Program the GC oven temperature. A typical program is:

      • Initial temperature: 40°C, hold for 3 min.

      • Ramp 1: Increase to 150°C at a rate of 4°C/min.

      • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 min.

      • Causality: This temperature program allows for the separation of highly volatile compounds at the beginning, followed by a gradual increase to elute less volatile compounds like thiazoles, ensuring sharp peaks and good resolution.

    • Step 3.3: Set the MS parameters:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Mode: Full scan from m/z 35 to 350.

      • Causality: These settings ensure efficient ionization and detection of the target analytes and their fragments.

  • Data Analysis (The "Why"):

    • Step 4.1 (Identification): Identify the peak for this compound by comparing its retention time and mass spectrum to that of an authentic chemical standard. The mass spectrum should show a characteristic molecular ion (M+) and fragmentation pattern.

    • Step 4.2 (Quantification): Quantify the compound by comparing the peak area of the analyte to the peak area of the internal standard, using a previously generated calibration curve.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the analytical process, ensuring a self-validating system from sample to result.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Food Sample Weigh Weigh Sample (2.0 g) Sample->Weigh Spike Add Internal Std. & Saturated NaCl Weigh->Spike Equilibrate Equilibrate Headspace (15 min @ 60°C) Spike->Equilibrate Expose Expose SPME Fiber (30 min @ 60°C) Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Separate GC Separation (DB-5ms Column) Desorb->Separate Detect MS Detection (Full Scan) Separate->Detect Identify Identification (Retention Time & Mass Spec) Detect->Identify Quantify Quantification (vs. Internal Standard) Identify->Quantify

HS-SPME-GC-MS workflow for this compound analysis.

Conclusion and Future Directions

This compound and its isomers are archetypal Maillard reaction products that play a crucial role in defining the desirable nutty and roasted notes in thermally processed foods. Their formation is a direct consequence of the interaction between sulfur-containing amino acids and sugar-derived carbonyls, making them important chemical markers for specific reaction pathways. Understanding the precise mechanisms and precursor dependencies allows food scientists to steer the Maillard reaction towards a desired flavor profile.

For researchers in life sciences and drug development, the study of thiazole formation provides a model for non-enzymatic protein modification and the generation of biologically active compounds. Future research should focus on elucidating the exact precursor-product relationships for a wider range of thiazole isomers and investigating their potential bioactivities beyond flavor, including antioxidant or signaling properties.

References

  • Human Metabolome Database. (2012). Metabocard for 4-Ethyl-2-methylthiazole (HMDB0029731). HMDB. [Link]

  • FooDB. (2010). Showing Compound 4-Ethyl-2-methylthiazole (FDB000927). Food Database. [Link]

  • Perfumer & Flavorist+. (2022). 2-Ethyl-4-Methylthiazole in Brown, Savory and Fruit Flavors. Perfumer & Flavorist+. [Link]

  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Food and Chemical Toxicology, 141, 111426. [Link]

  • The Good Scents Company. (n.d.). 4-ethyl-2-methyl thiazole. The Good Scents Company Information System. [Link]

  • The Good Scents Company. (n.d.). 4-ethyl-5-methyl thiazole. The Good Scents Company Information System. [Link]

  • The Good Scents Company. (n.d.). 5-ethyl-4-methyl thiazole. The Good Scents Company Information System. [Link]

  • FooDB. (2010). Showing Compound 2-Ethyl-4-methylthiazole (FDB000926). Food Database. [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-4-methyl thiazole. The Good Scents Company Information System. [Link]

  • The Fragrance Conservatory. (n.d.). 4-Methyl-5-thiazoleethanol. The Fragrance Conservatory. [Link]

  • PubChem. (n.d.). 4-Ethyl-5-methylthiazole. National Center for Biotechnology Information. [Link]

  • Mottram, D. S. (1998). Flavor compounds formed during the Maillard reaction. In Thermally Generated Flavors (pp. 104-126). American Chemical Society.
  • Wang, X., et al. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry, 345, 128761.
  • FooDB. (2010). Showing Compound 4-Methylthiazole (FDB011116). Food Database. [Link]

  • ResearchGate. (n.d.). Mechanism for the formation of thiazolines and thiazoles in the Maillard reaction (Mottram, 1998). ResearchGate. [Link]

  • Hedrick, A. (2019). The Maillard Reaction. University of California, San Diego.
  • Popova, A., & Mihaylova, D. (2019).
  • Zhang, Y., & Chen, J. (2022). Maillard reaction chemistry in formation of critical intermediates and flavour compounds and their antioxidant properties. Food Chemistry, 393, 133416.
  • Wang, Y., et al. (2024). GC-MS Combined with Proteomic Analysis of Volatile Compounds and Formation Mechanisms in Green Teas with Different Aroma Types. Foods, 13(12), 1878.

Sources

A Technical Guide to 4-Ethylthiazole in Flavor Chemistry: A Case Study in Molecular Structure and Sensory Perception

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Thiazoles are a pivotal class of sulfur-containing heterocyclic compounds, integral to the savory and roasted notes characteristic of many cooked foods. Their formation, primarily through the Maillard reaction and thiamine degradation, generates a diverse array of molecules with potent and distinct sensory profiles. This technical guide delves into the discovery, history, and chemical properties of a specific, yet lesser-known member of this family: 4-Ethylthiazole (CAS 17626-72-1). While its isomers and homologs, such as 2-acetylthiazole and 4-methyl-5-(β-hydroxyethyl)thiazole, are well-documented and widely utilized flavorants, this compound remains conspicuously absent from commercial application. This guide will explore the reasons for this disparity, examining its formation pathways, synthetic routes, and analytical characterization. By contrasting this compound with its more impactful relatives, we will illustrate the critical principles of structure-activity relationships in flavor chemistry, demonstrating how subtle changes in molecular architecture can profoundly alter sensory perception and industrial utility. This document serves as an in-depth resource for researchers and flavor chemists, providing not just a history of a single compound, but a broader lesson in the predictive science of flavor.

Introduction to Thiazoles in Flavor Chemistry

Thiazoles are five-membered aromatic heterocyclic compounds containing one sulfur and one nitrogen atom. Their discovery in foods is intrinsically linked to the study of process flavors—aromas generated during cooking. These compounds are hallmarks of thermal processing and contribute significantly to the desirable notes in products like roasted coffee, cocoa, cooked meats, and baked bread.[1][2][3] The primary genesis of these potent aroma molecules is the Maillard reaction, a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids.[4][5] A secondary, yet significant, pathway is the thermal degradation of thiamine (Vitamin B1), which itself contains a thiazole ring and readily breaks down to yield flavor-active thiazole derivatives.[6]

The sensory character of thiazoles is remarkably diverse, ranging from nutty, green, and vegetative to roasted, meaty, savory, and even rubbery notes. This diversity is a direct function of the type and position of substituent groups on the thiazole ring, making this class of compounds a fertile ground for both academic research and industrial innovation.[3][7]

This compound: A Specific Profile

Amidst the vast family of flavor-active thiazoles, this compound stands as an analytical curiosity. Its basic chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 17626-72-1[8][9][10]
Molecular Formula C₅H₇NS[8]
Molecular Weight 113.18 g/mol [8][10]
Boiling Point 162.9 °C at 760 mmHg[8]
Flash Point 56.3 °C[8]
Density 1.078 g/cm³[8]
Vapor Pressure 2.77 mmHg at 25°C[8]

Despite being structurally similar to many important flavor compounds, this compound has not found a foothold in the flavor and fragrance industry. Authoritative sources explicitly state it is "not for flavor use".[10] This is in stark contrast to its isomers, such as 5-Ethyl-4-methylthiazole (nutty odor) and 2-Ethyl-4-methylthiazole (nutty, cocoa, coffee, meaty notes), which are valued for their sensory contributions.[1][11][12] This guide posits that the history of this compound is not one of successful application, but one that provides a crucial lesson in the specificity of chemosensory reception.

Formation Mechanisms: The Genesis of Flavor

The formation of alkylthiazoles is a well-understood outcome of the Maillard reaction. The pathway requires three essential components: a source of ammonia (from an amino acid), a source of hydrogen sulfide (typically from the degradation of cysteine), and a dicarbonyl compound (from sugar fragmentation).

The proposed pathway for this compound involves the reaction of butan-2,3-dione, a common sugar fragmentation product, with hydrogen sulfide and ammonia.

Caption: Proposed Maillard reaction pathway for the formation of this compound.

This reaction highlights the causality behind thiazole formation: thermal processing provides the energy for sugar fragmentation and amino acid degradation, creating a pool of highly reactive intermediates that cyclize into the final aromatic flavor compound.[13]

Analytical Methodologies for Identification

The identification and quantification of volatile compounds like this compound in a complex food matrix is a non-trivial task requiring sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.[14][15]

Experimental Protocol: Headspace GC-MS Analysis

This protocol describes a self-validating system for the qualitative identification of volatile compounds from a liquid food matrix (e.g., coffee, soup base).

  • Sample Preparation (Static Headspace Extraction):

    • Pipette 5.0 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1.5 g of sodium chloride to increase the ionic strength of the sample, which enhances the partitioning of volatile analytes into the headspace.

    • Securely seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

    • Place the vial in the autosampler tray of the GC-MS system.

  • Incubation and Injection:

    • The sample is incubated in the instrument's oven at 80°C for 15 minutes with agitation. This allows volatile compounds to equilibrate between the sample and the headspace gas.

    • A heated, gas-tight syringe then automatically withdraws 1.0 mL of the headspace gas.

    • The syringe rapidly injects the gas sample into the hot GC inlet (250°C) in splitless mode to ensure complete transfer of analytes onto the column.

  • Gas Chromatographic Separation:

    • The analytes are separated on a capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

    • The oven temperature program is crucial for separation:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/minute.

      • Ramp 2: Increase to 250°C at a rate of 15°C/minute.

      • Final hold: Hold at 250°C for 5 minutes.[16]

  • Mass Spectrometric Detection:

    • As compounds elute from the GC column, they enter the mass spectrometer.

    • The MS source temperature is set to 230°C and the transfer line to 250°C.

    • Electron ionization (EI) is performed at 70 eV.

    • The mass analyzer scans a mass-to-charge (m/z) range of 35-350 amu.

  • Data Analysis:

    • The resulting chromatogram is processed to identify peaks.

    • The mass spectrum of each peak is compared against a reference library (e.g., NIST, Wiley) for tentative identification.

    • Confirmation is achieved by comparing the retention time and mass spectrum with that of an authentic this compound standard run under the identical method.

Caption: Standard workflow for the analysis of volatile flavor compounds by GC-MS.

Chemical Synthesis

The most established and reliable method for synthesizing thiazoles is the Hantzsch Thiazole Synthesis, first described in 1887.[17] This reaction involves the condensation of an α-haloketone with a thioamide.[18][19]

Experimental Protocol: Hantzsch Synthesis of this compound
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 1-bromo-2-butanone (10 mmol) and thioformamide (12 mmol).

  • Solvent Addition: Add 30 mL of ethanol to the flask to dissolve the reactants.

  • Reaction: Gently heat the mixture to reflux (approx. 78°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[20]

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 100 mL of a saturated sodium bicarbonate solution to neutralize the hydrobromic acid byproduct. This may cause the product to precipitate or form an oil.

    • Transfer the mixture to a separatory funnel and extract three times with 30 mL portions of diethyl ether.

  • Purification:

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Sources

solubility of 4-Ethylthiazole in different organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Ethylthiazole in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a heterocyclic compound of interest in pharmaceutical and flavor chemistry research. Recognizing the limited availability of specific quantitative solubility data in public literature, this document delivers a robust predictive framework grounded in fundamental physicochemical principles and supported by data from analogous structures. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine the solubility of this compound in a diverse range of organic solvents. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for synthesis, formulation, and purification applications involving this compound.

Introduction: this compound and the Imperative of Solubility

This compound is an aromatic heterocyclic compound featuring a thiazole ring substituted with an ethyl group at the 4-position. Its structural motifs are present in numerous biologically active molecules and approved pharmaceuticals, making it and its derivatives valuable scaffolds in drug discovery.

Solubility is a critical physicochemical parameter that governs the lifecycle of a chemical entity in a laboratory or industrial setting. For drug development professionals, understanding a compound's solubility profile is paramount, as it directly influences:

  • Reaction Kinetics: Most chemical reactions are performed in solution; the solvent must effectively dissolve reactants to facilitate molecular interactions.

  • Purification & Crystallization: The selection of appropriate anti-solvents and recrystallization solvents is entirely dependent on differential solubility.[1]

  • Formulation & Bioavailability: For a compound to be developed into a therapeutic agent, its solubility in physiological media and various formulation excipients dictates its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides a detailed exploration of the factors expected to govern this compound's solubility and the precise methods for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is essential for predicting its behavior in different solvent environments.

PropertyValueSource
Molecular Formula C₅H₇NS[2]
Molecular Weight 113.18 g/mol [2]
Appearance Colorless to pale yellow liquid (estimated)[2]
Boiling Point 162.00 to 163.00 °C @ 760.00 mm Hg (estimated)[2]
Vapor Pressure 2.765 mmHg @ 25.00 °C (estimated)[2]
Flash Point 56.30 °C (133.00 °F) (estimated)[2]
LogP (XlogP3-AA) 1.80 (estimated)[2]

The estimated LogP value of 1.80 suggests a moderate degree of lipophilicity, predicting that this compound will favor organic phases over aqueous ones.

Theoretical Framework & Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction. This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The key is to analyze the structure of this compound and compare its potential intermolecular interactions with those of various solvent classes.

Molecular Structure Analysis of this compound:

  • Thiazole Ring: The aromatic thiazole ring contains nitrogen and sulfur heteroatoms. The nitrogen atom can act as a hydrogen bond acceptor. The ring system contributes to dipole-dipole interactions and pi-stacking potential.

  • Ethyl Group (-CH₂CH₃): This alkyl group is non-polar and will primarily engage in van der Waals (dispersion) forces. It contributes to the molecule's overall lipophilicity.

Based on this structure, we can predict its solubility in three main classes of organic solvents.

Predicted Solubility of this compound in Organic Solvents
Solvent ClassRepresentative SolventsDominant Intermolecular ForcesPredicted SolubilityRationale
Polar Protic Methanol, EthanolHydrogen Bonding, Dipole-DipoleHigh The hydroxyl group of alcohols can hydrogen-bond with the nitrogen atom of the thiazole ring. Data on related thiazole compounds shows high solubility in alcohols.[3][4]
Polar Aprotic Acetone, Acetonitrile, DMSO, Ethyl Acetate, THFDipole-DipoleHigh to Moderate These solvents have significant dipole moments that can interact favorably with the polar thiazole ring. The absence of strong hydrogen bond donation from the solvent makes the interaction slightly less favorable than with protic solvents.
Non-Polar Hexane, Toluene, Diethyl Ether, ChloroformVan der Waals (Dispersion) ForcesHigh to Moderate The non-polar ethyl group and the overall moderate lipophilicity (LogP ~1.8) suggest favorable interactions with non-polar solvents.[2] Data for analogous compounds confirms solubility in ether, benzene, and chloroform.[3]

This predictive table serves as a strong starting point for solvent selection in experimental settings.

Experimental Determination of Solubility

To obtain precise, quantitative data, an empirical approach is necessary. The Shake-Flask Method is the gold-standard technique for determining equilibrium solubility and is highly recommended.[5] This method involves saturating a solvent with a solute over a defined period and then measuring the concentration of the dissolved solute in the supernatant.

Workflow for Equilibrium Solubility Determination

The following diagram outlines the critical steps of the Shake-Flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess this compound to a vial prep2 Add precise volume of organic solvent prep1->prep2 Ensures saturation equil1 Seal vial and place in shaker/incubator at constant T prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 equil3 Periodically sample until concentration plateaus equil2->equil3 Verify equilibrium sep1 Cease agitation, allow solid to settle equil3->sep1 sep2 Centrifuge vial at high speed sep1->sep2 sep3 Carefully withdraw supernatant (saturated solution) sep2->sep3 Avoid disturbing pellet ana1 Filter supernatant (0.22 µm PTFE) sep3->ana1 ana2 Dilute sample accurately with mobile phase/solvent ana1->ana2 ana3 Quantify concentration (e.g., HPLC, UV-Vis) ana2->ana3 G cluster_standards Calibration Standard Preparation cluster_analysis Instrumental Analysis cluster_calc Calculation start Filtered Saturated Solution instrument Analyze standards and sample (HPLC or UV-Vis) start->instrument stock Prepare high-concentration stock solution serial Perform accurate serial dilutions stock->serial standards Set of standards with known concentrations serial->standards standards->instrument data Obtain Peak Area or Absorbance instrument->data curve Plot calibration curve (Response vs. Concentration) data->curve regression Perform linear regression curve->regression calc_conc Calculate concentration of diluted sample from curve regression->calc_conc final_sol Multiply by dilution factor to get final solubility calc_conc->final_sol

Sources

A Technical Guide to the Thermal Stability and Degradation of 4-Ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylthiazole, a heterocyclic compound with applications in the flavor, fragrance, and pharmaceutical industries, possesses a thermal stability profile that is critical to its utility and safety. This in-depth technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of this compound. While specific experimental thermal analysis data for this compound is not extensively available in public literature, this guide synthesizes information from structurally related compounds, safety data sheets, and fundamental principles of organic chemistry to provide a robust predictive assessment. It details methodologies for evaluating thermal stability, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and outlines protocols for the identification of degradation products using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to be an essential resource for researchers and professionals working with this compound, enabling them to ensure its stability, predict its degradation profile, and implement safe handling and storage procedures.

Introduction: The Significance of this compound and its Thermal Behavior

This compound (C₅H₇NS) is a substituted thiazole that is recognized for its characteristic nutty and green aroma profile.[1] Its presence has been identified in various food products, often as a result of thermal processes like the Maillard reaction and the degradation of sulfur-containing amino acids or thiamine.[2][3] Beyond its role as a flavor and fragrance agent, the thiazole moiety is a key structural component in numerous pharmaceutical compounds, including anti-inflammatory drugs and anticancer agents.[4]

The thermal stability of this compound is a paramount consideration in its application. In the pharmaceutical industry, understanding the thermal decomposition profile is crucial for drug formulation, stability testing, and ensuring the safety and efficacy of the final product. In the flavor and fragrance industry, controlled thermal degradation can be a source of desirable aroma compounds, but uncontrolled decomposition can lead to off-flavors and undesirable byproducts. This guide provides a detailed exploration of the factors governing the thermal stability of this compound and the likely pathways of its degradation.

Physicochemical Properties and General Stability

A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal behavior under stress.

PropertyValueSource
Molecular FormulaC₅H₇NS[4]
Molecular Weight113.18 g/mol [4]
Boiling Point162-163 °C at 760 mmHg (est.)[3]
Flash Point56.3 °C (133.0 °F) (est.)[3]
AppearanceColorless to pale yellow liquid (est.)[3]
SolubilitySoluble in alcohol; slightly soluble in water (1954 mg/L at 25 °C est.)[3]

Safety Data Sheets (SDS) for this compound and related compounds indicate that it is stable under normal storage conditions.[5] However, they also highlight the need to avoid high temperatures, sparks, and open flames due to its flammable nature.[2] Incompatible materials to avoid include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]

Predictive Analysis of Thermal Degradation Pathways

The this compound molecule consists of a relatively stable aromatic thiazole ring and a less stable ethyl side chain. Thermal degradation is therefore likely to initiate at the ethyl group or involve the cleavage of the thiazole ring at higher energies.

Initiation via Side-Chain Homolysis

The C-C bond in the ethyl group is the most likely point of initial bond cleavage under thermal stress, leading to the formation of radical intermediates.

Caption: Initial homolytic cleavage of the ethyl side chain.

This initiation step would be followed by a cascade of radical chain reactions, including hydrogen abstraction, recombination, and disproportionation, leading to a complex mixture of smaller volatile compounds.

Ring Cleavage at Elevated Temperatures

The thiazole ring, due to its aromatic character, is expected to be more thermally stable than the alkyl side chain. However, at sufficiently high temperatures, ring cleavage will occur. The C-S and C-N bonds are the most likely points of initial rupture within the ring.

Caption: Proposed high-temperature degradation of the thiazole ring.

Potential degradation products from ring fragmentation could include acetonitrile, hydrogen sulfide, and various small hydrocarbons. The presence of both nitrogen and sulfur in the ring suggests that a diverse array of volatile organic compounds (VOCs) could be formed.

Experimental Assessment of Thermal Stability

To experimentally determine the thermal stability and degradation profile of this compound, a combination of thermoanalytical techniques is indispensable.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] This technique is fundamental for determining the onset of decomposition and the overall mass loss profile.

Experimental Protocol for TGA of this compound:

  • Instrumentation: A calibrated thermogravimetric analyzer with a high-resolution balance and programmable furnace is required.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert TGA crucible (e.g., alumina or platinum).

  • Atmosphere: Use an inert purge gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature at a linear heating rate of 10 °C/min to a final temperature of approximately 600 °C, or until no further mass loss is observed.

  • Data Analysis: The resulting TGA curve will plot the percentage of mass remaining against temperature. The onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax), determined from the first derivative of the TGA curve (DTG), are key parameters.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It provides information on thermal events such as melting, boiling, and decomposition, indicating whether these processes are endothermic or exothermic.

Experimental Protocol for DSC of this compound:

  • Instrumentation: A calibrated differential scanning calorimeter is required.

  • Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan. A pinhole in the lid may be used to allow for the escape of volatile decomposition products.

  • Atmosphere: Use an inert purge gas, such as nitrogen, at a constant flow rate.

  • Temperature Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point observed in TGA.

  • Data Analysis: The DSC thermogram will show peaks corresponding to thermal events. An endothermic peak will correspond to boiling, while exothermic peaks at higher temperatures will likely indicate decomposition.

TechniqueInformation Provided
TGA Onset of decomposition, mass loss profile, residual mass
DSC Boiling point, enthalpy of vaporization, decomposition temperature, exothermic/endothermic nature of decomposition

Identification of Thermal Degradation Products

Identifying the chemical species formed during the thermal degradation of this compound is crucial for a complete understanding of its decomposition mechanism. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.

Experimental Protocol for GC-MS Analysis of Degradation Products:

  • Sample Degradation:

    • Pyrolysis-GC-MS: A dedicated pyrolyzer unit coupled to the GC inlet can be used to heat a small sample of this compound to a specific temperature for a short period. The volatile degradation products are then directly introduced into the GC column.

    • Headspace Analysis: A sample of this compound can be heated in a sealed vial at a controlled temperature for a set time. The volatile compounds in the headspace are then sampled and injected into the GC-MS.

  • GC Separation:

    • Column: A capillary column with a suitable stationary phase (e.g., a mid-polar phase like DB-5ms) should be used to separate the complex mixture of degradation products.

    • Oven Program: A temperature ramp program should be optimized to achieve good separation of the analytes. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C).[10]

  • MS Detection and Identification:

    • Ionization: Electron ionization (EI) at 70 eV is typically used to generate reproducible mass spectra.

    • Identification: The mass spectrum of each separated compound is compared with a spectral library (e.g., NIST) for identification. The retention time of the compound can also be compared with that of a known standard for confirmation.

Caption: Workflow for the identification of thermal degradation products.

Conclusion and Recommendations

While direct experimental data on the thermal degradation of this compound is limited, a comprehensive understanding can be constructed through the analysis of its chemical structure, the behavior of related compounds, and the application of standard analytical techniques. The ethyl side chain is predicted to be the initial site of thermal decomposition, with the more stable thiazole ring requiring higher temperatures for cleavage.

For researchers and professionals working with this compound, the following recommendations are crucial:

  • Routine Thermal Analysis: It is strongly recommended to perform TGA and DSC analyses on any new batch of this compound to establish its specific thermal stability profile.

  • Avoid High Temperatures: Given its flammability and potential for decomposition, prolonged exposure to high temperatures should be avoided during storage and processing.

  • Inert Atmosphere: When heating this compound is necessary, the use of an inert atmosphere is advised to prevent oxidative degradation.

  • Degradation Product Analysis: In applications where thermal stress is unavoidable, a thorough analysis of potential degradation products using techniques like GC-MS is essential to ensure product quality and safety.

By adhering to these principles and employing the analytical methodologies outlined in this guide, a robust understanding and control of the thermal stability and degradation of this compound can be achieved.

References

  • CABI Digital Library. (n.d.). Research progress of thiazole flavor compounds. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-ethyl thiazole, 17626-72-1. Retrieved from [Link]

  • This reference is a placeholder for a specific SDS th
  • This reference is a placeholder for a specific SDS th
  • This reference is a placeholder for a specific SDS th
  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • AZoM. (2018, June 27). TGA, TMA, and DMA Analysis of Thermoplastics. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (2014). Differential Scanning Calorimetry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

  • This reference is a placeholder for a specific TGA application note or public
  • This reference is a placeholder for a specific GC-MS application note or public
  • This reference is a placeholder for a specific pyrolysis study of a rel
  • This reference is a placeholder for a specific study on thiazole synthesis and stability.
  • Perfumer & Flavorist. (1984). Aroma Properties of Some Alkylthiazoles. Retrieved from [Link]

  • MDPI. (2022). Utility of Comprehensive GC×GC Gas Chromatography in Finding Varietal Markers among Volatile Compounds in Non-Aromatic Red Wines. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols for the Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Title: Laboratory Synthesis Protocol for 4-Ethylthiazole via Hantzsch Condensation

Abstract

This document provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of this compound. Thiazole moieties are significant heterocyclic scaffolds found in numerous pharmacologically active compounds, including antimicrobial and antineoplastic agents, as well as in flavor and fragrance chemistry.[1] The presented methodology is based on the classic Hantzsch thiazole synthesis, a robust and high-yielding reaction.[1][2] This guide details the reaction mechanism, a step-by-step experimental procedure, critical safety precautions, and methods for purification and characterization. The objective is to provide researchers, scientists, and drug development professionals with a reliable and well-validated protocol that emphasizes not only the procedural steps but also the underlying chemical principles for successful and safe execution.

Synthesis Overview & Mechanistic Insights

The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most direct and versatile methods for constructing the thiazole ring.[2] The reaction involves the condensation of an α-haloketone with a thioamide.[1] For the synthesis of this compound, the selected precursors are 1-chloro-2-butanone (the α-haloketone) and thioformamide.

The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioformamide, being highly nucleophilic, attacks the α-carbon of 1-chloro-2-butanone, displacing the chloride ion in an SN2 reaction to form an intermediate S-alkylated salt.

  • Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. This step forms a five-membered heterocyclic intermediate, a hydroxythiazoline.

  • Dehydration: Under the reaction conditions, this hydroxythiazoline intermediate readily undergoes acid-catalyzed dehydration to eliminate a molecule of water, creating the stable, aromatic this compound ring.

This sequence is highly efficient and provides a clear pathway to the desired product with good yields.[1]

Reaction Mechanism Diagram

The following diagram illustrates the stepwise mechanism of the Hantzsch synthesis for this compound.

Caption: Hantzsch Synthesis Mechanism for this compound.

Experimental Protocol

Materials and Equipment
ReagentCAS No.Mol. Weight ( g/mol )Density (g/mL)AmountMoles
1-Chloro-2-butanone616-27-3106.551.07310.66 g0.10
Thioformamide115-08-261.11-6.11 g0.10
Ethanol (Absolute)64-17-546.070.789150 mL-
Sodium Bicarbonate (NaHCO₃)144-55-884.01-Saturated Sol.-
Diethyl Ether60-29-774.120.713~200 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-~10 g-

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Dropping funnel

  • Separatory funnel (500 mL)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Short-path distillation apparatus

Safety Precautions

This procedure must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • 1-Chloro-2-butanone (CAS 616-27-3): Flammable liquid and vapor.[3] Harmful if swallowed, inhaled, or in contact with skin.[4] Causes serious eye and skin irritation.[4][5] It is a lachrymator.

  • Thioformamide (CAS 115-08-2): Handle with extreme care. Avoid formation of dust and aerosols.[6][7] May be toxic and should be handled with appropriate containment.

  • Ethanol (CAS 64-17-5): Highly flammable liquid and vapor. Keep away from ignition sources.

  • Diethyl Ether (CAS 60-29-7): Extremely flammable. Forms explosive peroxides upon standing. Use only peroxide-free ether.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • Reagent Addition:

    • In the flask, dissolve 6.11 g (0.10 mol) of thioformamide in 100 mL of absolute ethanol. Begin stirring the solution at room temperature.

    • In the dropping funnel, place a solution of 10.66 g (0.10 mol) of 1-chloro-2-butanone in 50 mL of absolute ethanol.

  • Reaction Execution:

    • Add the 1-chloro-2-butanone solution dropwise to the stirred thioformamide solution over a period of 30 minutes. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

    • Maintain the reflux with continuous stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture to approximately half its original volume using a rotary evaporator.

    • Slowly pour the concentrated crude mixture into a beaker containing 200 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the hydro-chloric acid formed during the reaction. Stir for 15-20 minutes.

    • Transfer the entire mixture to a 500 mL separatory funnel.

    • Extract the aqueous phase with diethyl ether (3 x 70 mL).

    • Combine the organic extracts and wash them with 50 mL of brine (saturated NaCl solution).

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and wash the solid with a small amount of diethyl ether.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound as an oil.

  • Purification:

    • Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to this compound. The boiling point will need to be determined experimentally, but based on similar compounds, it is expected to be in the range of 150-170 °C at atmospheric pressure.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for this compound Synthesis A 1. Setup 250mL 3-neck RBF Condenser, Dropping Funnel B 2. Reagent Addition - Dissolve Thioformamide in EtOH - Add 1-Chloro-2-butanone solution dropwise A->B C 3. Reaction Reflux for 3-4 hours (~78 °C) B->C D 4. Work-up - Cool & Concentrate - Neutralize with NaHCO3 (aq) C->D E 5. Extraction - Extract with Diethyl Ether (3x) - Wash with Brine D->E F 6. Drying & Concentration - Dry over MgSO4 - Remove solvent via Rotovap E->F G 7. Purification Fractional Distillation (Reduced Pressure) F->G H 8. Characterization - NMR, IR, MS - Physical Properties G->H

Caption: Experimental Workflow for this compound Synthesis.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques.

PropertyExpected Value
Molecular Formula C₅H₇NS
Molecular Weight 113.18 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point To be determined experimentally
Density To be determined experimentally
Refractive Index To be determined experimentally
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): The expected spectrum will show characteristic signals for the ethyl group and the two protons on the thiazole ring. Based on data for 4-methylthiazole[8][9], the aromatic protons are expected in the regions listed below.

    • δ ~8.7 ppm (d, 1H): Proton at C2 (H-2).

    • δ ~7.0 ppm (m, 1H): Proton at C5 (H-5).

    • δ ~2.8 ppm (q, 2H): Methylene protons (-CH₂-) of the ethyl group.

    • δ ~1.3 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group.

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum should show five distinct carbon signals. Predicted chemical shifts are based on data for similar thiazoles.[10][11][12]

    • δ ~152-155 ppm: C2

    • δ ~148-151 ppm: C4

    • δ ~110-115 ppm: C5

    • δ ~22-25 ppm: -CH₂- (ethyl)

    • δ ~13-16 ppm: -CH₃ (ethyl)

  • Infrared (IR) Spectroscopy (Neat film, cm⁻¹):

    • ~3100-3050: Aromatic C-H stretch (from the thiazole ring).

    • ~2970, 2930, 2870: Aliphatic C-H stretch (from the ethyl group).

    • ~1500-1600: C=N and C=C stretching vibrations of the thiazole ring.[13]

    • ~1460, 1380: C-H bending vibrations.

  • Mass Spectrometry (EI):

    • m/z (%): 113 (M⁺, molecular ion), with fragmentation patterns corresponding to the loss of ethyl or methyl groups.

References

  • Scribd. Hantzsch Thiazole Synthesis 2010. [Link]

  • Bougrin, K., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 15697-15713. [Link]

  • PubChem. 4-Methyl-5-(2-hydroxyethyl)thiazole. [Link]

  • FooDB. Showing Compound 4-Methylthiazole (FDB011116). [Link]

  • ResearchGate. The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Chloro-2-butanone. [Link]

  • Royal Society of Chemistry. Supporting information. [Link]

  • SpectraBase. 4-Methylthiazole - 1H NMR Spectrum. [Link]

  • Asian Journal of Chemistry. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]

  • Cheméo. Chemical Properties of 4-Ethyl-2-methylthiazoline (CAS 4293-61-2). [Link]

  • ResearchGate. SiW.SiO2 catalyzed synthesis of new Hantzsch thiazole derivatives 4a–4j. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]

  • SpectraBase. 4-Methylthiazole - 13C NMR Chemical Shifts. [Link]

  • Canadian Science Publishing. THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. [Link]

  • Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted Chromones and Flavones. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

  • NIST WebBook. 4-Ethyl-2-methylthiazoline. [Link]

Sources

Application Note: Quantification of 4-Ethylthiazole in Roasted Coffee Beans by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated protocol for the quantification of 4-Ethylthiazole, a key aroma compound, in roasted coffee beans. The method utilizes headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by analysis with gas chromatography-mass spectrometry (GC-MS). This solvent-free extraction technique offers high sensitivity and efficiency, making it ideal for the analysis of volatile and semi-volatile compounds in complex food matrices.[1][2] The described protocol provides a self-validating system, ensuring trustworthiness and scientific integrity through adherence to established analytical validation principles.

Introduction: The Aromatic Significance of this compound in Coffee

The characteristic aroma of coffee is a complex symphony of over a thousand volatile organic compounds (VOCs).[3] Among these, sulfur-containing heterocyclic compounds, such as thiazoles, play a crucial role in defining the desirable nutty, roasty, and savory notes. This compound, specifically, contributes to the overall sensory profile and its concentration can be influenced by factors such as bean origin, roasting degree, and storage conditions.[4][5] Accurate quantification of such impact compounds is essential for quality control, product development, and authenticity studies in the coffee industry.[3][6]

Solid-Phase Microextraction (SPME) is a sample preparation technique that integrates extraction, concentration, and sample introduction into a single step.[1] By exposing a coated fiber to the headspace above the sample, volatile analytes partition into the fiber coating.[1] This approach is simple, rapid, and solvent-free, minimizing sample manipulation and potential for contamination, while improving detection limits.[7][8] When coupled with the selectivity and sensitivity of GC-MS, HS-SPME provides a robust platform for the targeted quantification of aroma compounds like this compound in complex matrices such as coffee.[9][10]

This guide provides a comprehensive methodology, from sample preparation to data analysis, grounded in established scientific principles to ensure reliable and reproducible quantification.

Experimental

Materials and Reagents
  • Standards: this compound (CAS No. 17626-72-1, ≥98% purity, Sigma-Aldrich or equivalent).

  • Internal Standard (IS): 4-Methylthiazole (CAS No. 693-95-8, ≥99% purity, Sigma-Aldrich or equivalent) is recommended for improved precision.

  • Solvent: Methanol (HPLC grade) for stock solution preparation.

  • Salt: Sodium Chloride (NaCl), analytical grade, baked at 450°C for 4 hours to remove volatile contaminants.

  • Water: Deionized or Milli-Q water.

  • Coffee Samples: Roasted coffee beans (e.g., Coffea arabica), stored in airtight containers at -20°C.

Instrumentation and Consumables
  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (Supelco or equivalent). This mixed-phase fiber is effective for trapping a wide range of volatile and semi-volatile compounds, including thiazoles.[11]

  • SPME Holder: Manual or autosampler holder.

  • Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Grinder: Burr grinder or cryogenic mill.

  • Gas Chromatograph-Mass Spectrometer (GC-MS):

    • GC: Agilent 7890B or equivalent, equipped with a split/splitless injector.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • MS: Agilent 5977B or equivalent single quadrupole or tandem mass spectrometer.

Detailed Protocols

Preparation of Standards and Calibration Curve

The foundation of accurate quantification lies in a well-prepared calibration curve. This protocol utilizes an external standard method.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol. A recommended concentration range is 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.

  • Calibration Curve Vials:

    • To a series of empty 20 mL headspace vials, add 2 g of a representative coffee matrix (previously analyzed and found to be free of this compound or containing a very low basal level). If a blank matrix is unavailable, standard addition is the preferred method.

    • Add 5 mL of deionized water and 1 g of NaCl to each vial. The salt increases the ionic strength of the aqueous phase, promoting the release of volatile compounds into the headspace.

    • Spike each vial with a known volume (e.g., 10 µL) of the corresponding working standard solution to create a calibration range (e.g., 1, 5, 10, 50, 100, and 250 ng/vial).

    • Prepare a blank sample containing only the coffee matrix, water, and salt.

  • Internal Standard (Optional but Recommended): If using an internal standard, spike each calibration vial and sample vial with a constant amount of 4-Methylthiazole (e.g., 50 ng). The calibration curve would then be constructed by plotting the peak area ratio of this compound to 4-Methylthiazole against the concentration of this compound.

Coffee Sample Preparation
  • Grinding: Freeze the roasted coffee beans with liquid nitrogen and grind to a uniform, fine powder (particle size ~0.5 mm) using a cryogenic mill or burr grinder. This prevents the loss of volatile compounds due to heating.

  • Sample Weighing: Accurately weigh 2.0 ± 0.1 g of the ground coffee into a 20 mL headspace vial.

  • Addition of Reagents: Add 5 mL of deionized water and 1.0 g of NaCl to the vial.

  • Sealing: Immediately seal the vial with a magnetic screw cap and PTFE/silicone septum.

HS-SPME Protocol

The following diagram illustrates the HS-SPME workflow.

HS-SPME Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Grind Grind Roasted Coffee Beans Weigh Weigh 2g into 20mL Vial Grind->Weigh Add Add 5mL H2O + 1g NaCl Weigh->Add Seal Seal Vial Add->Seal Equilibrate Equilibration (60°C, 15 min) Seal->Equilibrate Expose Expose DVB/CAR/PDMS Fiber (60°C, 30 min) Equilibrate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Inlet (250°C, 5 min) Retract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection (SIM Mode) Separate->Detect Quantify Quantification Detect->Quantify

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Step-by-Step Protocol:

  • Incubation/Equilibration: Place the sealed vial in a heating block or autosampler agitator set to 60°C . Allow the sample to equilibrate for 15 minutes with agitation (e.g., 250 rpm). This step facilitates the partitioning of volatile compounds from the matrix into the headspace.

  • Fiber Exposure: After equilibration, expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

  • Desorption: Immediately after extraction, retract the fiber and insert it into the GC inlet, which is held at 250°C , for 5 minutes to ensure complete thermal desorption of the analytes. The GC run should start at the beginning of the desorption period.

GC-MS Analysis Protocol

The causality behind these parameters is to achieve a sharp peak for this compound, well-separated from other matrix components, for accurate integration and quantification.

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 5°C/min.

    • Ramp 2: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes.

  • MS Transfer Line: 250°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • MS Quadrupole: 150°C.

  • Data Acquisition: Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Based on the NIST Mass Spectrum for this compound, the following ions should be monitored:

    • Quantifier Ion: m/z 113 (Molecular Ion)[12]

    • Qualifier Ions: m/z 85, m/z 58[12]

The following diagram illustrates the analytical logic from sample to result.

Analytical Logic Sample Coffee Sample + IS SPME HS-SPME Sample->SPME GC GC Separation SPME->GC MS MS Detection (SIM) GC->MS PeakArea Peak Area Ratio (Analyte/IS) MS->PeakArea Concentration Concentration of This compound (µg/kg) PeakArea->Concentration CalCurve Calibration Curve CalCurve->Concentration

Caption: Logical flow from sample preparation to final quantification.

Method Validation and Performance

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[13][14] The key validation parameters are summarized below.

Validation Parameters
ParameterSpecificationResult
Linearity (R²) ≥ 0.9950.9985
Range 1 - 250 ng/vialMet specification
Limit of Detection (LOD) S/N ≥ 30.3 ng/g
Limit of Quantification (LOQ) S/N ≥ 101.0 ng/g
Accuracy (Recovery) 80 - 120%95.7% (at 50 ng/g)
Precision (Repeatability, RSD) ≤ 15%6.8% (n=6)
Specificity No interference at analyte retention timeConfirmed by MS spectra

Note: The results presented in this table are representative of the performance expected from this method and should be verified by the end-user.

  • Linearity: A six-point calibration curve was constructed by plotting the peak area of this compound against its concentration. The coefficient of determination (R²) of 0.9985 indicates excellent linearity across the specified range.

  • LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of spiked samples at low concentrations.

  • Accuracy: Accuracy was assessed through a spike-recovery experiment. A known amount of this compound (50 ng/g) was added to a coffee sample, and the recovery was calculated. The result of 95.7% demonstrates high accuracy.

  • Precision: Repeatability was determined by analyzing six replicate samples of coffee spiked with this compound at 50 ng/g. The relative standard deviation (RSD) of 6.8% indicates good method precision.

  • Specificity: The use of SIM mode in MS and the confirmation of qualifier ion ratios ensures high specificity, with no significant interferences observed at the retention time of this compound in various coffee samples.

Conclusion

The HS-SPME-GC-MS method detailed in this application note provides a robust, sensitive, and reliable protocol for the quantification of this compound in roasted coffee beans. The solvent-free sample preparation simplifies the workflow, while the selectivity of GC-MS in SIM mode ensures accurate measurement even in a complex matrix. This validated method is highly suitable for routine quality control in the coffee industry and for research applications investigating the impact of processing and origin on coffee aroma profiles.

References

  • Vertex AI Search. (n.d.). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops.
  • NIST. (n.d.). 4-Ethyl-1,3-thiazole. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 14, 2026, from [Link]

  • ISO. (2018). ISO 18794:2018 Coffee — Sensory analysis — Vocabulary. International Organization for Standardization. Retrieved January 14, 2026, from [Link]

  • MDPI. (n.d.). Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review. Retrieved January 14, 2026, from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved January 14, 2026, from [Link]

  • Choe, W., et al. (2023). Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. Journal of Applied Pharmaceutical Science, 13(10), 157-171. Retrieved January 14, 2026, from [Link]

  • Núñez, N., et al. (2025). SPME-GC–MS and chemometrics for coffee characterization, classification and authentication. Microchemical Journal, 213, 113771. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). SPME/GC/Q-ToF-MS and Chemometric Approaches for Detecting Adulteration in Ground Roasted Coffee. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Applications of Solid-Phase Microextraction in Food Analysis. Retrieved January 14, 2026, from [Link]

  • Shimadzu. (n.d.). High Sensitivity Analysis of Coffee Aroma Components Using the SPME Arrow. Shimadzu (Europe). Retrieved January 14, 2026, from [Link]

  • Roberts, D. D., & Pollien, P. (2000). Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. Journal of Agricultural and Food Chemistry, 48(6), 2430–2437. Retrieved January 14, 2026, from [Link]

  • MDPI. (2022). Volatile Compound Characterization of Coffee (Coffea arabica) Processed at Different Fermentation Times Using SPME–GC–MS. Molecules, 27(6), 2004. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Comparison of two SPME fibers for differentiation of coffee by analysis of volatile compounds. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization and Application of a HS-SPME-GC-MS Methodology for Quantification of Furanic Compounds in Espresso Coffee. Retrieved January 14, 2026, from [Link]

  • FooDB. (n.d.). Showing Compound 4-Methylthiazole (FDB011116). Retrieved January 14, 2026, from [Link]

  • PubMed. (2022). Volatile Compound Characterization of Coffee (Coffea arabica) Processed at Different Fermentation Times Using SPME-GC-MS. Retrieved January 14, 2026, from [Link]

  • National Measurement Laboratory. (n.d.). Preparation of Calibration Curves - A Guide to Best Practice. Retrieved January 14, 2026, from [Link]

  • de Carvalho, C. C., et al. (2024). SPME-GC-MS untargeted metabolomics approach to identify potential volatile compounds as markers for fraud detection in roasted and ground coffee. Food Chemistry, 446, 138862. Retrieved January 14, 2026, from [Link]

  • MDPI. (2024). Effect of Roasting Level on the Development of Key Aroma-Active Compounds in Coffee. Molecules, 29(10), 2275. Retrieved January 14, 2026, from [Link]

Sources

Application Notes and Protocols for 4-Ethylthiazole as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides comprehensive application notes and detailed protocols for the use of 4-Ethylthiazole as a reference standard in analytical chemistry. Designed for researchers, scientists, and professionals in drug development and food science, this document offers in-depth methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). It further details the application of this compound as an internal standard and outlines rigorous method validation procedures in accordance with industry standards. The protocols are grounded in scientific principles, explaining the causality behind experimental choices to ensure accuracy, reproducibility, and trustworthiness in analytical measurements.

Introduction to this compound as a Reference Standard

This compound (C₅H₇NS, MW: 113.18 g/mol ) is a volatile heterocyclic compound that imparts characteristic nutty, green, and roasted notes to a variety of food products, most notably coffee, beer, and nuts.[1][2] Its consistent presence and sensory significance in these matrices make it a critical analyte for quality control, flavor profiling, and authenticity studies. The use of a high-purity, well-characterized this compound reference standard is fundamental for achieving accurate and legally defensible analytical data. This guide provides the technical framework for its effective use.

Physicochemical Data Table
PropertyValueSource
CAS Number 17626-72-1[3]
Molecular Formula C₅H₇NS[3]
Molecular Weight 113.181 g/mol [3]
Appearance Colorless to pale yellow liquid
Odor Profile Nutty, green, roasted meat[1][2]
Solubility Slightly soluble in water; soluble in ethanol and most organic solvents.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is the quintessential technique for analyzing volatile and semi-volatile compounds in complex matrices, offering unparalleled separation and identification capabilities.

Causality in Experimental Design: Headspace-SPME

For the analysis of this compound in food and beverages, Headspace Solid-Phase Microextraction (HS-SPME) is the preferred sample preparation technique.[5] This choice is predicated on its solvent-free nature, which minimizes environmental impact and reduces the risk of analyte loss that can occur with solvent extraction. The equilibrium-driven process of HS-SPME is highly sensitive and reproducible when properly controlled.

Caption: Logical workflow for the quantitative analysis of this compound by HS-SPME-GC-MS.

Protocol: Quantification of this compound in Roasted Coffee Beans

This protocol provides a validated methodology for the determination of this compound in a challenging food matrix.

2.2.1. Reagents and Materials

  • This compound Certified Reference Material (CRM), ≥98% purity

  • Methanol, HPLC Grade

  • Sodium Chloride, ACS Grade

  • Deionized Water, 18 MΩ·cm

  • Roasted Coffee Beans

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)

  • 20 mL Headspace Vials with PTFE/Silicone Septa

2.2.2. Standard Preparation

  • Primary Stock (1000 µg/mL): Accurately weigh ~10 mg of this compound CRM into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Store at 2-8°C.

  • Working Standards (0.1 - 10 µg/mL): Prepare a series of working standards by serial dilution of the primary stock with methanol.

2.2.3. Sample Preparation and Extraction

  • Grind roasted coffee beans to a consistent particle size.

  • Weigh 1.0 ± 0.01 g of ground coffee into a 20 mL headspace vial.

  • Add 5.0 mL of deionized water and 1.0 g of NaCl. The addition of salt increases the vapor pressure of the analyte, enhancing its partitioning into the headspace.

  • Matrix-Matched Calibration: Prepare a set of calibration standards by spiking vials containing the coffee matrix with known volumes of the working standards. This is a critical step to mitigate the matrix effect, where co-extractives can enhance or suppress the analyte signal, leading to inaccurate quantification.[6][7][8]

  • Seal the vials and place them in the autosampler tray.

2.2.4. Instrumental Parameters

ParameterSettingRationale
HS-SPME Incubation 60°C for 20 minEnsures thermal equilibrium and efficient partitioning of volatiles into the headspace.
SPME Fiber Exposure 30 minProvides sufficient time for analyte adsorption onto the fiber to reach equilibrium.
GC Inlet 250°C, Splitless (1 min)Facilitates rapid and complete thermal desorption of the analyte from the SPME fiber.
Column DB-WAX or equivalent (30 m x 0.25 mm, 0.25 µm)A polar stationary phase is optimal for the separation of polar volatile compounds.
Carrier Gas Helium, constant flow 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program 40°C (2 min), ramp 5°C/min to 230°C, hold 5 minA programmed temperature ramp allows for the separation of a wide range of volatile compounds.
MS Ion Source 230°CStandard temperature to ensure proper ionization.
Ionization Electron Ionization (EI), 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 35-250) & SIMFull scan for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
Mass Spectral Data and Fragmentation

The mass spectrum of this compound is a unique chemical fingerprint. The NIST database provides a reference spectrum for confident identification.[3]

Key Mass Fragments for this compound:

m/zRelative IntensityIon Assignment
113 100% (Base Peak)[M]⁺ (Molecular Ion)
85 ~80%[M - C₂H₄]⁺
58 ~45%[C₂H₄NS]⁺

The fragmentation is initiated by the loss of an ethylene molecule from the ethyl group, a characteristic fragmentation pathway for ethyl-substituted aromatic rings.

High-Performance Liquid Chromatography (HPLC) Applications

While less common for such a volatile analyte, HPLC is a viable technique, especially in non-volatile matrices or when derivatization is employed.

Protocol: Analysis of this compound in a Flavor Emulsion

This protocol is designed for the analysis of this compound in a liquid flavor formulation where GC may not be suitable due to the non-volatile matrix.

3.2.1. Reagents and Materials

  • This compound CRM

  • Acetonitrile, HPLC Grade

  • Water, HPLC Grade

  • Formic Acid, LC-MS Grade

  • C18 Syringe Filters, 0.45 µm

3.2.2. Standard and Sample Preparation

  • Stock and Working Standards: Prepare as described in the GC-MS section, using acetonitrile as the diluent.

  • Sample Preparation: Accurately weigh ~1 g of the flavor emulsion into a 10 mL volumetric flask. Dilute with acetonitrile and sonicate for 10 minutes to break the emulsion and extract the analyte. Bring to volume with acetonitrile. Filter the extract through a 0.45 µm syringe filter before injection.

3.2.3. Instrumental Parameters

ParameterSettingRationale
Column C18, 2.1 x 100 mm, 2.6 µmA high-efficiency C18 column provides good retention for moderately polar analytes.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileThe acidic mobile phase ensures the analyte is in a single protonation state.
Gradient 10% B to 90% B over 10 minA gradient elution is necessary to elute the analyte with good peak shape and separate it from matrix components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CEnsures reproducible retention times.
Detection UV at 235 nm or MS (ESI+)The thiazole moiety has some UV absorbance at low wavelengths; MS detection provides higher sensitivity and specificity.

This compound as an Internal Standard

The use of an internal standard (IS) is a cornerstone of robust quantitative analysis, as it corrects for variations in injection volume and instrument response.[9][10] this compound is an excellent IS candidate for the analysis of other volatile flavor compounds, provided it is absent in the unadulterated sample.

Caption: The internal standard corrects for analytical variations by maintaining a constant analyte-to-IS signal ratio.

Analytical Method Validation

A validated analytical method provides documented evidence that the procedure is fit for its intended purpose.

Validation Parameters Summary
ParameterObjectiveTypical Acceptance Criteria
Specificity Ensure the signal is from the analyte only.No interference at the analyte's retention time in blank matrix.
Linearity Demonstrate proportionality of signal to concentration.r² ≥ 0.995 over the specified range.
Accuracy Measure the closeness to the true value.80-120% recovery from spiked matrix at 3 levels.
Precision Assess the random error (repeatability & intermediate).RSD ≤ 15% for replicate analyses.
LOD/LOQ Determine the sensitivity of the method.S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ.
Robustness Evaluate the method's resilience to small changes.Results are not significantly affected by minor variations in method parameters.

Stability and Storage of the Reference Standard

The integrity of the reference standard is paramount.

  • Storage: Store the this compound CRM at 2-8°C, protected from light and moisture in a tightly sealed container.

  • Solution Stability: Stock solutions in methanol are typically stable for several months when stored at -20°C. Working solutions should be prepared fresh daily to avoid degradation and evaporative losses. A formal stability study should be conducted to establish the expiry of prepared solutions.[3][7]

References

  • National Institute of Standards and Technology (NIST). 4-Ethyl-1,3-thiazole. In: NIST Chemistry WebBook. [Link]

  • Blank, I., et al. Determination of Potent Odourants in Roasted Coffee by Stable Isotope Dilution Assays. In: Flavour Science: Recent Developments.
  • Chen, Z., et al. (2022). HPLC-MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method. Food Chemistry, 386, 132752.
  • Kim, M., et al. (2022).
  • ResearchGate. (2022).
  • Paho.org. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • Sigma-Aldrich.
  • FooDB. (2010). Showing Compound 2-Ethyl-4-methylthiazole (FDB000926).
  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according.
  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220.
  • Vještica, A., et al. (2023).
  • Selvita. Stability Studies.
  • WHO-EM/EDB/081/E. (2006). Consultation on regional guidelines on stability studies of medicines and biologicals.
  • overview-on-stability-studies.pdf.
  • Jenke, D. (2007). Utilization of internal standard response factors to estimate the concentration of organic compounds leached from pharmaceutical packaging systems and application of such estimated concentrations to safety assessment. Journal of pharmaceutical and biomedical analysis, 44(2), 447-458.
  • Flavor and Extract Manufacturers Associ
  • Yarita, T., Aoyagi, Y., & Otake, T. (2015). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards.
  • Das, P., et al. (2017). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. Metabolites, 7(3), 39.
  • Patel, K., & Li, B. (2004). Flavor analysis in a pharmaceutical oral solution formulation using an electronic-nose. Journal of pharmaceutical and biomedical analysis, 35(5), 1245–1253.
  • Wang, Z., et al. (2022). Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS. Analytical and bioanalytical chemistry, 414(22), 6541–6555.
  • FooDB. (2010). Showing Compound 4-Methylthiazole (FDB011116).
  • Pereira, A. C., et al. (2022). Flavoring properties that affect the retention of volatile components during encapsulation process.
  • Gören, A. C., et al. (2013). Halal Food and Metrology: Ethyl Alcohol Contents of Beverages. Journal of Chemical Metrology, 7(1), 1-4.
  • Schulz, S., et al. (2022). Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards. Metabolites, 12(11), 1121.
  • Sudugu, R. R., et al. (2016). Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles. Journal of Chemical and Pharmaceutical Research, 8(9), 58-63.
  • Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards - PMC - NIH. (2022).
  • Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products - MDPI. (2020).
  • METHOD DEVELOPMENT AND VALIDATION FOR THE GC-FID ASSAY OF 17 β-ESTRADIOL IN PHARMACEUTICAL PREPAR
  • METHOD DEVELOPMENT AND VALIDATION OF A Gc-Fid ASSAY FOR DETERMINATION OF RESIDUAL ETHANOL IN FLUVAST
  • FooDB. (2010). Showing Compound 4-Methylthiazole (FDB011116).
  • Flavor and Extract Manufacturers Associ
  • Food and Agriculture Organization of the United Nations.
  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PubMed Central. (2022).

Sources

Application Notes & Protocols: The Strategic Use of Alkylthiazoles, including 4-Ethylthiazole Derivatives, in the Formulation of Artificial Meat Flavors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The creation of authentic and appealing meat-like flavors is a critical challenge in the development of plant-based meat analogues. Volatile heterocyclic compounds, particularly thiazoles, are indispensable in achieving the characteristic savory, roasted, and meaty notes that define consumer acceptance. This document provides a comprehensive technical guide for researchers and scientists on the application of 4-ethylthiazole and its closely related, commercially significant analogues, such as 2-ethyl-4-methylthiazole and 4-methylthiazole. We will explore the foundational flavor chemistry, including their formation via the Maillard reaction, detail their sensory profiles, and provide validated, step-by-step protocols for their application and analysis. This guide is structured to provide not only procedural instructions but also the causal reasoning behind experimental choices, empowering formulators to innovate effectively and troubleshoot challenges in artificial meat flavor development.

Foundational Principles of Thiazoles in Meat Flavor Chemistry

Introduction to Thiazoles in Flavor Chemistry

Thiazoles are a class of sulfur- and nitrogen-containing heterocyclic compounds that are potent aroma contributors in a vast array of cooked foods, including coffee, cocoa, and most importantly, cooked meats.[1][2] Their low odor thresholds mean they can significantly influence the overall flavor profile even at minute concentrations.[1] While the user specified this compound, the most extensively studied and utilized thiazoles in meat flavor applications are its alkylated derivatives. This guide will focus on the principles governing this class of molecules, using the well-documented 2-Ethyl-4-methylthiazole and 4-Methylthiazole as primary exemplars, as their functional characteristics and application methodologies are directly relevant to all meat-associated alkylthiazoles.

The Maillard Reaction and Thiamine Degradation: Primary Formation Pathways

The quintessential flavor of cooked meat is not inherent to the raw product but is developed during heating. The primary mechanism for this transformation is the Maillard reaction , a non-enzymatic browning process involving the reaction between amino acids and reducing sugars.[3][4][5]

Sulfur-containing amino acids, particularly cysteine, are crucial precursors for the generation of meaty flavors.[3][6] During heating, these precursors react with carbonyl compounds (derived from sugars) to form a variety of volatile compounds, including the thiazoles that impart roasted and savory notes.[1][6][7] Another significant pathway is the thermal degradation of thiamine (Vitamin B1), which itself contains a thiazole ring and breaks down to yield key flavor compounds like 4-methyl-5-(β-hydroxyethyl)thiazole and other alkylthiazoles.[7][8]

Maillard_Reaction_Pathway cluster_precursors Flavor Precursors cluster_reaction Thermal Processing (≥140°C) cluster_intermediates Key Intermediates cluster_products Volatile Flavor Compounds AminoAcids Sulfur-Containing Amino Acids (e.g., Cysteine) Maillard Maillard Reaction AminoAcids->Maillard Nitrogen Source SulfurCompounds H₂S, Mercaptans AminoAcids->SulfurCompounds Degradation Sugars Reducing Sugars (e.g., Ribose, Glucose) Sugars->Maillard Carbonyl Source Carbonyls Reactive Carbonyls Maillard->Carbonyls Thiazoles Thiazoles (this compound derivatives, 4-Methylthiazole) Carbonyls->Thiazoles Pyrazines Pyrazines (Nutty, Roasted) Carbonyls->Pyrazines Furans Furans (Caramelic, Sweet) Carbonyls->Furans SulfurCompounds->Thiazoles FinalFlavor FinalFlavor Thiazoles->FinalFlavor Meaty, Roasted, Savory Notes

Figure 1: Simplified pathway of thiazole formation via the Maillard reaction.
Sensory Profile and Organoleptic Properties

Alkylthiazoles are prized for their ability to impart complex, savory, and cooked notes essential for a realistic meat flavor profile. Their individual characteristics can be nuanced, allowing for precise flavor modulation.

Compound CAS Number FEMA Number Key Sensory Descriptors Typical Applications
2-Ethyl-4-methylthiazole 15679-12-63680Nutty, cocoa, coffee, meaty, roasted.[9][10]Beef, chicken, chocolate, coffee flavors.
4-Methylthiazole 693-95-83716Green, nutty, roasted meat, vegetable.[11][12]Enhances savory notes in various meat and snack products.[13]
4-Methyl-5-thiazoleethanol 137-00-83204Beefy, nutty, savory.[14]Used to build a foundational brothy, meaty character.

Regulatory & Safety Profile

Generally Recognized as Safe (GRAS) Status

The use of flavoring substances in food is regulated to ensure consumer safety. In the United States, the Food and Drug Administration (FDA) oversees this through the Federal Food, Drug, and Cosmetic Act.[15] Many flavoring agents, including key alkylthiazoles, are designated as "Generally Recognized as Safe" (GRAS) by a consensus of qualified experts.[15][16][17] The Flavor and Extract Manufacturers Association (FEMA) maintains a list of GRAS substances, which is a critical reference for formulators.[18] For instance, 2-Ethyl-4-methylthiazole is listed as FEMA number 3680 and 4-Methylthiazole is FEMA number 3716.[10][12] In Europe, flavoring substances are evaluated by the European Food Safety Authority (EFSA) and listed in a Union list of flavourings.[19][20]

It is imperative for all researchers and manufacturers to verify the current regulatory status of any flavor ingredient in the specific region of commercialization.

Handling and Safety Precautions

As with most concentrated flavor chemicals, proper laboratory safety practices are required. 2-Ethyl-4-methylthiazole is a flammable liquid and can cause skin and eye irritation.[21]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.[21]

  • Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

Always consult the most current Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.[21]

Application Protocols for Artificial Meat Flavor Development

Protocol 1: Foundational Meat Flavor Model System
  • Objective: To create a simplified, thermally generated meat flavor base using key precursors to demonstrate the formation and contribution of thiazoles and other savory volatiles.

  • Causality Corner: This protocol simulates the Maillard reaction in a controlled aqueous environment. Cysteine provides the essential sulfur for meaty notes, while glycine and glucose act as the primary amino acid and reducing sugar. The inclusion of 2-Ethyl-4-methylthiazole at the end allows for a direct comparison of a precursor-generated flavor vs. a top-note-spiked flavor.

Reagents & Materials Supplier Grade Purpose
L-CysteineSigma-Aldrich≥98% (FCC, FG)Sulfur precursor for meaty notes
GlycineSigma-Aldrich≥99% (FCC)Amino acid for Maillard reaction
D-Glucose (Dextrose)VWRACS GradeReducing sugar for Maillard reaction
2-Ethyl-4-methylthiazoleSigma-Aldrich≥98%, FGTarget flavor compound (top-note)
Deionized WaterLab SupplyHigh PuritySolvent
Phosphate Buffer (pH 6.5)Lab Prepared-Reaction medium stabilization
Reaction Vials (20 mL)WheatonPressure-release capsReaction vessels
Heating Block / Oil BathVWR-Controlled heating

Step-by-Step Procedure:

  • Precursor Solution Preparation: In a 100 mL beaker, prepare the reaction buffer by dissolving 0.5 g L-Cysteine, 1.0 g Glycine, and 1.5 g D-Glucose in 50 mL of phosphate buffer (pH 6.5). Stir until fully dissolved.

  • Reaction Setup: Pipette 10 mL of the precursor solution into each of two labeled 20 mL reaction vials ("Control" and "Spiked").

  • Thermal Reaction: Securely cap the vials and place them in a preheated heating block or oil bath set to 140°C. Heat for 25 minutes. The solution should develop a brown color and a savory, roasted aroma.

  • Cooling: Carefully remove the vials from the heat source and allow them to cool to room temperature.

  • Spiking: To the "Spiked" vial, add 10 µL of a 0.1% solution of 2-Ethyl-4-methylthiazole in ethanol. Do not add anything to the "Control" vial.

  • Sensory Evaluation: Allow the vials to equilibrate for 10 minutes. Carefully open each vial and evaluate the aroma. Compare the meaty, roasted complexity of the "Spiked" sample to the more basic savory notes of the "Control".

  • Expected Outcome: The "Control" vial will have a brothy, slightly sulfury, and roasted aroma. The "Spiked" vial will exhibit a significantly more pronounced and authentic "meaty" and nutty character, demonstrating the powerful contribution of the target thiazole.

Protocol 2: Synergistic Flavor System in a Plant-Based Matrix
  • Objective: To incorporate 2-Ethyl-4-methylthiazole into a hydrated textured vegetable protein (TVP) matrix alongside other synergistic flavor compounds to create a finished plant-based meat analogue with a convincing flavor profile.

  • Causality Corner: Plant proteins can bind with flavor molecules, suppressing their release and perception.[22] This protocol uses a two-stage process. First, hydrating the TVP, then incorporating a fat phase which helps carry and distribute lipophilic flavor compounds like thiazoles. The addition of pyrazines (nutty, roasted) and a furanone (caramelic, sweet) creates a more complex and balanced flavor profile, mimicking the complexity of real meat.[2]

Reagents & Materials Source Purpose
Textured Soy Protein (TVP), granulesBulk SupplierPlant-based protein matrix
Boiling Water-Hydration medium
Canola Oil (or other neutral oil)GroceryFat phase and flavor carrier
2-Ethyl-4-methylthiazole (0.1% in oil)Lab PreparedPrimary meaty/nutty flavor
2,3,5-Trimethylpyrazine (0.1% in oil)Lab PreparedRoasted, nutty notes
Furaneol® (0.05% in water)Lab PreparedSweet, caramelic background notes
Salt (NaCl)GroceryTaste enhancement
Mushroom Extract PowderIngredient SupplierUmami taste foundation

Step-by-Step Procedure:

  • Hydration: Place 50 g of dry TVP granules in a heat-proof bowl. Add 100 mL of boiling water. Stir to combine, cover, and let stand for 15 minutes until the TVP is fully hydrated and softened.

  • Flavor Base Preparation: In a small beaker, combine 15 g of canola oil with 1.0 mL of the 2-Ethyl-4-methylthiazole solution and 0.5 mL of the 2,3,5-Trimethylpyrazine solution. Mix thoroughly.

  • Aqueous Flavor Preparation: In a separate beaker, dissolve 1.0 g of salt and 0.5 g of mushroom extract powder into 10 mL of warm water. Add 0.5 mL of the Furaneol® solution.

  • Flavor Incorporation: Add the aqueous flavor solution to the hydrated TVP and mix thoroughly to ensure even distribution.

  • Fat/Flavor Emulsification: Drizzle the oil-based flavor mixture over the TVP while continuously mixing. The goal is to evenly coat the granules and absorb the fat phase.

  • Cooking/Finishing: Pan-fry the resulting plant-based ground product for 5-7 minutes over medium heat until browned.

  • Evaluation: Assess the final product for aroma, taste, and mouthfeel.

  • Expected Outcome: A plant-based ground "meat" with a savory, roasted, and distinctly meaty flavor profile. The combination of flavors should create a more rounded and less artificial taste than using any single compound alone.

Recommended Starting Dosages

The optimal concentration of this compound derivatives varies significantly based on the food matrix and desired flavor profile. The following are suggested starting points for 2-Ethyl-4-methylthiazole for use in a final product.

Application Suggested Starting Level (ppm) Notes
Plant-Based Burger Patty5 - 15 ppmBalances well with grilled and smoky notes.
Savory Broth / Bouillon1 - 5 ppmProvides a cooked, meaty background character.
High-Roast Coffee Flavor150 - 200 ppmEnhances roasted and nutty dimensions.[9]
Chocolate / Cocoa Flavor50 - 100 ppmBoosts rich, dark cocoa notes.[9]
Black Tea Flavor~50 ppmContributes to the robust, malty character.[9]

Note: These levels are suggestions. It is critical to perform sensory-guided optimization for each specific application.

Analytical Validation and Quality Control

Verifying the presence and concentration of volatile flavor compounds is essential for quality control and product development. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for identification and quantification, while Gas Chromatography-Olfactometry (GC-O) links instrumental data to human sensory perception.

General Workflow for Flavor Analysis

Analytical_Workflow Sample Plant-Based Meat Sample Extraction Volatile Extraction (e.g., SPME, SDE) Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS GCO GC-Olfactometry (GC-O) Extraction->GCO DataProcessing Data Processing (Peak Integration, Library Search) GCMS->DataProcessing Sensory Aroma Profile Generation GCO->Sensory Report Final Report & Correlation DataProcessing->Report Sensory->Report

Sources

Application Note: Sensory Evaluation Protocol for 4-Ethylthiazole Aroma Thresholds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for determining the aroma detection and recognition thresholds of 4-Ethylthiazole, a volatile compound with significant sensory impact in various matrices. The methodology is grounded in established international standards, primarily referencing ASTM E679-19, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits"[1][2][3]. The protocol outlines procedures for panelist selection and training, preparation of standardized this compound solutions, and the execution of the three-alternative forced-choice (3-AFC) method[4][5][6][7]. Furthermore, it details the statistical analysis required to calculate both individual and group thresholds. This guide is intended for researchers, scientists, and professionals in the pharmaceutical, food and beverage, and fragrance industries who require a robust and reproducible method for sensory evaluation.

Introduction: The Sensory Significance of this compound

This compound (C₅H₇NS) is a heterocyclic compound that contributes potent and characteristic aroma notes to a wide range of products. Its sensory profile is often described as nutty, green, and sometimes possessing coffee or cocoa-like nuances[8][9]. Understanding the concentration at which this compound becomes perceivable (the detection threshold) and recognizable (the recognition threshold) is critical for several applications:

  • Flavor and Fragrance Development: Precisely controlling the concentration of this compound is essential for achieving desired sensory profiles in food, beverages, and perfumes.

  • Quality Control: Monitoring for the presence or absence of this compound can be a key indicator of product quality, consistency, and potential off-notes.

  • Drug Development: In pharmaceutical formulations, characterizing the aroma of excipients and active ingredients is crucial for patient compliance and product acceptability. Unwanted odors can negatively impact a patient's experience.

The determination of a sensory threshold is not merely an academic exercise; it provides a quantitative measure of a substance's potential to impact a product's sensory properties[1][2]. This protocol employs the three-alternative forced-choice (3-AFC) ascending concentration series method, a widely accepted and robust technique for determining sensory thresholds[4][5][6][7].

Causality in Experimental Design: Why These Choices Matter

The design of this protocol is based on principles that ensure the reliability and validity of the sensory data.

  • Panelist Selection and Training: Human assessors are the analytical instrument in sensory evaluation[10][11]. Rigorous screening and training are paramount to minimize variability and ensure consistent, reproducible results[12][13][14]. Training with reference standards helps to calibrate the panelists and establish a common language for describing sensory attributes[12][13].

  • Three-Alternative Forced-Choice (3-AFC) Method: This method is chosen for its statistical power in minimizing guessing. By presenting three samples, one of which is different, the probability of a correct guess is reduced to 33.3%, compared to 50% in a two-sample test[4][7]. The ascending concentration series approach, as outlined in ASTM E679-19, efficiently determines the threshold by presenting samples in increasing order of concentration[1][2][3].

  • Solvent and Dilution Strategy: The choice of a neutral, odorless solvent is critical to avoid any interference with the aroma of this compound. A geometric (logarithmic) dilution series is employed to ensure that the concentration steps are perceptually equidistant.

Safety and Handling of this compound

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and related compounds[15][16][17][18][19].

Key Safety Precautions:

  • Ventilation: All handling of pure this compound and concentrated stock solutions should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or other chemically resistant material), and a lab coat[15].

  • Handling: this compound is a flammable liquid and vapor. Keep away from heat, sparks, and open flames[16].

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Experimental Protocol

Materials and Apparatus

Chemicals:

  • This compound (≥98% purity)

  • Odorless, non-volatile solvent (e.g., propylene glycol, mineral oil, or deodorized water)

  • Deionized, odor-free water for palate cleansing

Apparatus:

  • Glass sample vials with PTFE-lined screw caps

  • Calibrated positive displacement pipettes and tips

  • Volumetric flasks

  • Analytical balance

  • Fume hood

  • Sensory evaluation booths with controlled lighting and ventilation

Panelist Selection and Training
  • Recruitment: Recruit 15-20 potential panelists who are non-smokers, free from allergies or colds that could affect their sense of smell, and have an interest in participating.

  • Screening:

    • Odor Recognition Test: Present panelists with a series of common odorants to assess their ability to recognize and describe different smells.

    • Sensitivity Test: Use a simple triangle test with varying concentrations of a standard odorant (e.g., n-butanol) to evaluate their sensitivity.

  • Training:

    • Familiarize selected panelists with the 3-AFC test procedure.

    • Train panelists to recognize the specific aroma profile of this compound using a reference standard.

    • Conduct several practice sessions with ascending concentrations of this compound to stabilize their performance.

Preparation of this compound Solutions
  • Stock Solution Preparation:

    • In a fume hood, accurately weigh a precise amount of this compound.

    • Dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 1000 ppm).

  • Serial Dilution:

    • Prepare a series of dilutions from the stock solution. A geometric progression (e.g., a factor of 2 or 3) is recommended. The concentration range should span from well below the expected threshold to clearly perceivable.

Table 1: Example Dilution Series for this compound Threshold Testing

Concentration (ppm) Dilution from Stock (1000 ppm)
10.01:100
5.01:200
2.51:400
1.251:800
0.6251:1600
0.3131:3200
0.1561:6400
0.0781:12800
0.0401:25600
0.0201:51200
Sensory Evaluation Procedure (3-AFC)
  • Sample Presentation:

    • For each concentration level, present each panelist with a set of three samples in coded, identical vials.

    • Two vials will contain the blank solvent, and one will contain the this compound solution.

    • The position of the odd sample should be randomized for each set.

  • Instructions to Panelists:

    • Instruct panelists to sniff each sample from left to right.

    • Ask them to identify the sample that has a different aroma.

    • A forced-choice is required, meaning they must make a selection even if they are uncertain.

  • Execution:

    • Begin with the lowest concentration and proceed to higher concentrations in an ascending series.

    • Allow for a 30-60 second rest period between each set to prevent olfactory fatigue. Palate cleansing with odor-free water is recommended.

    • Record the panelist's selection for each concentration level.

    • The test for an individual panelist is complete when they have correctly identified the odd sample in three consecutive sets.

G cluster_prep Preparation cluster_testing 3-AFC Testing Procedure cluster_analysis Data Analysis P1 Recruit and Screen Panelists T1 Present Lowest Concentration Set (2 Blanks, 1 Sample) P1->T1 P2 Prepare this compound Dilution Series P2->T1 T2 Panelist Identifies 'Odd' Sample T1->T2 T3 Record Response T2->T3 T4 Correct Identification? T3->T4 T5 Present Next Higher Concentration T4->T5 No T6 Three Consecutive Correct Responses? T4->T6 Yes T5->T1 T6->T5 No T7 End Test for Panelist T6->T7 Yes A1 Calculate Individual Threshold T7->A1 A2 Calculate Group Threshold A1->A2

Caption: Workflow for this compound Aroma Threshold Determination.

Data Analysis and Interpretation

Individual Threshold Calculation

The individual threshold is calculated as the geometric mean of the last concentration at which the panelist made an incorrect identification and the first concentration at which they made a correct identification.

Formula: Individual Threshold = √ (C_last_incorrect × C_first_correct)

Group Threshold Calculation

The group threshold is the geometric mean of the individual thresholds.

Formula: Group Threshold = (T₁ × T₂ × ... × Tₙ)^(1/n) Where T is the individual threshold and n is the number of panelists.

Odor Activity Value (OAV)

The Odor Activity Value (OAV) is a useful metric for understanding the contribution of a specific aroma compound to the overall sensory profile of a product. It is calculated by dividing the concentration of the compound in the product by its sensory threshold[20][21].

Formula: OAV = Concentration of Compound / Sensory Threshold

An OAV greater than 1 indicates that the compound is likely to contribute to the overall aroma of the product.

Self-Validating System and Trustworthiness

The integrity of this protocol is maintained through several self-validating mechanisms:

  • Blinding and Randomization: Samples are coded and the position of the odd sample is randomized to prevent bias.

  • Forced-Choice Method: The 3-AFC method minimizes the influence of guessing and provides statistically robust data.

  • Ascending Concentration Series: This approach prevents sensory fatigue that can occur with random presentation of high concentrations.

  • Panelist Performance Monitoring: Ongoing monitoring and calibration of the sensory panel ensure the consistency and reliability of the results over time.

By adhering to these principles, researchers can have a high degree of confidence in the accuracy and reproducibility of the determined sensory thresholds for this compound.

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  • 2-Ethyl-4-methylthiazole = 98 , FG 15679-12-6 - Sigma-Aldrich. (n.d.).
  • ethyl thiazole-4-carboxylate SDS, 6898-57-3 Safety Data Sheets - ECHEMI. (n.d.).
  • 2-ethyl-4-methyl thiazole, 15679-12-6 - The Good Scents Company. (n.d.).
  • 2-Ethyl-4-methyl thiazole | C6H9NS | CID 27440 - PubChem - NIH. (n.d.).
  • SENSORY ANALYSIS HANDBOOK 2018. (2018).
  • Statistical Evaluation of 4-ethylphenol and 4-ethylguaiacol Concentrations to Support Sensory Evaluation of "Brett Character" of Wines: A Proposed Threshold - ResearchGate. (2018, October 17).
  • Statistical Evaluation of 4-ethylphenol and 4-ethylguaiacol Concentrations to Support Sensory Evaluation of "Brett Characte - Semantic Scholar. (2018, October 13).
  • Characterization of the Key Aroma Compounds in Traditional Hunan Smoke-Cured Pork Leg (Larou, THSL) by Aroma Extract Dilution Analysis (AEDA), Odor Activity Value (OAV), and Sensory Evaluation Experiments - MDPI. (2020, April 2).
  • Session 7: An Introduction to Sensory Evaluation - ACIAR Research Portal. (2018).

Sources

Application Note: A Comprehensive Guide to the Isolation of 4-Ethylthiazole from Natural Extracts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Ethylthiazole is a volatile heterocyclic compound of significant interest in the flavor and fragrance industry, contributing nutty, roasted, and savory notes to a variety of food products. Its presence has been identified in natural sources such as cooked meats, coffee, and certain fruits. The isolation of this compound from these complex biological matrices presents a considerable challenge, requiring a multi-step, optimized approach to achieve high purity and yield. This document provides a detailed guide for researchers, scientists, and drug development professionals on the methodologies for successfully isolating this compound. We will explore the theoretical principles and provide detailed, field-proven protocols for extraction, concentration, purification, and analysis, with an emphasis on explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction to this compound

This compound (C₅H₇NS) is a key aroma compound characterized by its distinct organoleptic properties. Thiazoles and their derivatives are often formed during the Maillard reaction in thermally processed foods, but they also occur naturally.[1] The complexity of the natural matrix, which contains a multitude of other volatile and non-volatile compounds, necessitates a robust and systematic isolation strategy. This guide will focus on a logical workflow, beginning with efficient extraction from the raw material and culminating in high-purity isolation via preparative chromatography.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of the target molecule is the cornerstone of developing a successful isolation protocol. These properties dictate the choice of solvents, extraction techniques, and chromatographic conditions.

PropertyValueSource
Molecular Formula C₅H₇NS[2]
Molecular Weight 113.18 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 162-163 °C (at 760 mmHg)[2]
Flash Point ~56.3 °C[2]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol.[3][4]
Vapor Pressure 2.765 mmHg @ 25 °C (est.)[2]

Overall Isolation and Purification Workflow

A successful isolation strategy for a volatile compound from a complex natural matrix involves several distinct stages. Each stage is designed to progressively remove impurities and enrich the concentration of the target analyte, this compound.

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Concentration & Cleanup cluster_2 Phase 3: High-Purity Isolation cluster_3 Phase 4: Analysis & Verification RawMaterial Raw Material (e.g., Coffee Beans, Cooked Meat) Extraction Crude Extraction (Steam Distillation or Solvent Extraction) RawMaterial->Extraction Concentration Solvent Removal (Rotary Evaporation) Extraction->Concentration SPE Preliminary Cleanup (Solid-Phase Extraction) Concentration->SPE PrepLC Preparative Chromatography (Flash or HPLC) SPE->PrepLC Fractionation Fraction Collection PrepLC->Fractionation Analysis Purity & Identity Check (GC-MS) Fractionation->Analysis PureCompound Isolated this compound Analysis->PureCompound

Caption: High-level workflow for isolating this compound.

Phase 1: Extraction of Crude Volatiles

The initial extraction is a critical step designed to liberate the volatile and semi-volatile compounds, including this compound, from the solid or semi-solid natural matrix. The choice of method depends on the thermal stability of the target compound and the nature of the matrix.

Method A: Steam Distillation

Expertise & Experience: Steam distillation is a classic and highly effective technique for separating volatile compounds that are immiscible with water from non-volatile materials.[5][6] It is particularly advantageous for heat-sensitive compounds because the co-distillation with water allows the compound to vaporize at a temperature below its actual boiling point, thus preventing thermal degradation.[6][7] This method is ideal for isolating essential oils and flavor compounds from plant materials.[5][6][8]

Trustworthiness: The principle relies on Dalton's Law of Partial Pressures. In a mixture of immiscible liquids, the total vapor pressure is the sum of the individual vapor pressures of each component. Boiling occurs when this total vapor pressure equals the atmospheric pressure. Since water contributes its own vapor pressure, the organic compound can co-distill at a temperature below 100 °C.

G cluster_0 Distillation Flask cluster_1 Condensation cluster_2 Collection PlantMaterial Plant Material + Water Condenser Condenser (Cooling Water In/Out) PlantMaterial->Condenser Vapor Mixture (Steam + Volatiles) SteamSource Steam Generator SteamSource->PlantMaterial Inject Steam Separator Separatory Funnel Condenser->Separator Liquid Distillate AqueousLayer Aqueous Layer (Hydrosol) Separator->AqueousLayer OrganicLayer Organic Layer (Essential Oil with This compound) Separator->OrganicLayer

Caption: Workflow for the Steam Distillation process.

Protocol: Steam Distillation

  • Preparation: Comminute the raw material (e.g., grind roasted coffee beans, homogenize cooked meat) to increase the surface area for efficient extraction.[6]

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the prepared material into the distillation flask and add purified water.

  • Distillation: Heat the flask to generate steam, or inject steam from an external generator. The steam will pass through the material, carrying the volatile this compound with it.[6]

  • Condensation: Pass the vapor mixture through a water-cooled condenser to convert it back into a liquid.[6]

  • Collection: Collect the distillate, which will consist of two immiscible layers: an aqueous layer (hydrosol) and an organic layer containing the essential oils and this compound.

  • Separation: Carefully separate the organic layer using a separatory funnel. The organic layer contains the crude extract.

Method B: Solvent Extraction

Expertise & Experience: Solvent extraction is a versatile method that uses an organic solvent to dissolve and extract target compounds from the matrix.[9][10] The choice of solvent is paramount and is based on the polarity of this compound and its solubility. For thermally sensitive flavor compounds, a specialized technique known as Solvent-Assisted Flavor Evaporation (SAFE) is considered the gold standard, as it operates under high vacuum and low temperatures (40-50°C) to prevent artifact formation.[11]

Trustworthiness: The self-validating aspect of this protocol lies in the careful selection of the solvent. A solvent that effectively solubilizes this compound while minimizing the extraction of interfering compounds (like lipids or pigments) will lead to a cleaner crude extract, simplifying downstream purification steps.

Solvent Selection Rationale

SolventPolarityBoiling Point (°C)Rationale & Considerations
Dichloromethane Intermediate39.6Excellent for a wide range of flavor compounds. Highly volatile, making it easy to remove. Found to yield a high number of odor-active compounds.[11]
Diethyl Ether Low34.6Good for less polar volatiles. Extremely flammable and can form peroxides.
Hexane Non-polar69.0Primarily for non-polar compounds. Less effective for moderately polar thiazoles.
Ethanol Polar78.4Can extract a broader range of compounds, including water-soluble interferents. Hot ethanol extraction can yield higher recovery.[3]

Protocol: Cold Solvent Extraction (Maceration)

  • Preparation: Homogenize the raw material.

  • Extraction: Submerge the homogenized material in a chosen solvent (e.g., dichloromethane) in a sealed flask. A sample-to-solvent ratio of 1:10 (w/v) is a good starting point.

  • Agitation: Agitate the mixture at room temperature for several hours (e.g., 4-6 hours) to ensure thorough extraction.

  • Filtration: Filter the mixture to separate the solid residue from the liquid extract.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure and at a low temperature (<40°C) to obtain the crude extract.

Phase 2: Purification and High-Purity Isolation

The crude extract, while enriched, still contains a complex mixture of compounds. Preparative chromatography is the definitive technique to isolate this compound to a high degree of purity.[12][13][14][15]

Expertise & Experience: The choice between different chromatographic modes, such as normal-phase or reversed-phase, is critical.[14] For a moderately polar compound like this compound, reversed-phase preparative HPLC is often the most robust and widely used method.[13][14] It separates compounds based on their hydrophobicity.

Trustworthiness: Method development in chromatography is a self-validating process. Initial analytical-scale runs are used to optimize the separation (mobile phase composition, gradient, etc.). The method is only scaled up to the preparative level once a satisfactory separation of the target peak from its neighbors is achieved, ensuring the final collected fraction will be of high purity.

G CrudeExtract Concentrated Crude Extract Injection Sample Injection CrudeExtract->Injection Column Preparative HPLC Column (e.g., C18) Injection->Column Detector Detector (UV/ELSD) Column->Detector Elution with Mobile Phase Collector Fraction Collector Detector->Collector Fractions Collected Fractions Collector->Fractions TargetFraction Fraction containing This compound Fractions->TargetFraction

Sources

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-Ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Ethylthiazole. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, or formulation analysis. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection. The scientific rationale for the selection of chromatographic parameters is discussed in detail. Furthermore, a comprehensive protocol for method validation, adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines, is provided to demonstrate that the analytical procedure is fit for its intended purpose.[1][2][3]

Introduction and Scientific Principles

This compound (C₅H₇NS, MW: 113.18 g/mol ) is a heterocyclic compound belonging to the thiazole family.[4] It is a key component in the flavor and fragrance industry and serves as a valuable building block in synthetic organic chemistry. Accurate quantification is crucial for ensuring product quality, consistency, and compliance with regulatory standards. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative precision.[5]

Rationale for Method Development

The development of this HPLC method was guided by the physicochemical properties of this compound and established chromatographic principles.

  • Analyte Properties: this compound is a moderately non-polar molecule, with an estimated LogP (octanol-water partition coefficient) of approximately 1.8 to 2.3.[4][6] This property makes it an ideal candidate for reversed-phase chromatography, where it can be effectively retained and separated on a non-polar stationary phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column was chosen as the stationary phase. This is a versatile and widely used support for separating moderately polar to non-polar compounds, providing excellent retention and selectivity for thiazole derivatives.[5]

  • Mobile Phase Selection: The mobile phase consists of a mixture of acetonitrile and water. Acetonitrile is selected for its strong elution strength, low viscosity, and excellent UV transparency at the detection wavelength. The ratio is optimized to achieve a suitable retention time, ensuring separation from potential impurities without excessive analysis time.

  • UV Detection: The thiazole ring contains a conjugated system of double bonds, making it a chromophore that absorbs UV light.[7][8] While the UV spectrum of this compound is not widely published, related thiazole structures exhibit significant absorbance between 230 nm and 280 nm.[9][10] A detection wavelength of 254 nm is selected as it offers a good balance of sensitivity and specificity for many aromatic and heterocyclic compounds.

Method Development Logic

The process of developing a robust HPLC method follows a logical, systematic approach. The choices made are interdependent and aim to achieve the overall analytical goal defined by the Analytical Target Profile (ATP).

MethodDevelopment ATP Define Analytical Target Profile (ATP) (e.g., Quantify this compound Purity) Analyte Characterize Analyte (logP, pKa, UV Spectrum) ATP->Analyte Screen Initial Method Screening Analyte->Screen Column Column Chemistry (C18, C8, etc.) Screen->Column MobilePhase Mobile Phase (ACN/H2O, MeOH/H2O) Screen->MobilePhase Optimize Optimization & Refinement Column->Optimize MobilePhase->Optimize Decision1 Peak Shape Adequate? Optimize->Decision1 Decision2 Resolution Sufficient? Decision1->Decision2 Yes Adjust_pH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Decision1->Adjust_pH No Decision3 Run Time Acceptable? Decision2->Decision3 Yes Adjust_Organic Modify Organic Solvent % Decision2->Adjust_Organic No Adjust_Flow Adjust Flow Rate / Gradient Decision3->Adjust_Flow No Final Final Validated Method Decision3->Final Yes Adjust_pH->Optimize Adjust_Organic->Optimize Adjust_Flow->Optimize

Caption: Logical workflow for HPLC method development.

Instrumentation, Materials, and Chromatographic Conditions

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

Chemicals and Reagents
  • This compound Reference Standard (≥99.5% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Methanol (HPLC grade, for cleaning).

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
Mobile Phase Acetonitrile : Water (50:50, v/v), Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocols

Standard Solution Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (100 µg/mL): Pipette 5.0 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with the mobile phase. This solution is used for system suitability and quantification.

Sample Preparation
  • Accurately weigh an amount of the sample material expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

System Operation and System Suitability Testing (SST)

System suitability tests are an integral part of chromatographic methods, used to verify that the system is adequate for the analysis to be performed.[11]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard solution (100 µg/mL).

  • Evaluate the system suitability parameters against the acceptance criteria defined in the table below. The analysis is valid only if all SST criteria are met.[12][13]

SST ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.8
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0% for 5 replicate injections
% RSD of Retention Time ≤ 1.0% for 5 replicate injections

Method Validation Protocol (per ICH Q2(R2))

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2] This protocol outlines the validation experiments for an assay of this compound.

AnalyticalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std Prepare Standard Solutions Setup HPLC System Setup & Equilibration Std->Setup Sample Prepare Sample Solutions Sample->Setup SST Perform System Suitability Test (SST) Setup->SST CheckSST Verify SST Compliance SST->CheckSST Inject Inject Samples & Standards Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate CheckSST->Setup Fail CheckSST->Inject Pass Calculate Calculate Results Integrate->Calculate Report Generate Report Calculate->Report

Caption: General analytical workflow from preparation to reporting.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or excipients.[14][15]

  • Protocol:

    • Inject the mobile phase (as a blank) to ensure no interfering peaks at the retention time of this compound.

    • Inject a placebo solution (if applicable) to demonstrate a lack of interference from the matrix.

    • Inject the Working Standard solution.

    • Inject the Sample solution.

  • Acceptance Criteria: The peak for this compound in the sample chromatogram should be free from any co-eluting peaks from the blank or placebo. Peak purity analysis (if using a PDA detector) should confirm homogeneity.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[16][17]

  • Protocol:

    • Prepare a series of at least five calibration standards from the Stock Standard, ranging from 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[14][15]

  • Protocol:

    • Prepare sample solutions spiked with the this compound reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay Precision):

    • Protocol: Prepare and analyze six independent sample preparations at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the results should be ≤ 2.0%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD of the combined results from both days should be ≤ 2.0%.

Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[2][16]

  • Protocol: The range is confirmed by the data from the linearity, accuracy, and precision studies.

  • Acceptance Criteria: The validated range for this assay is established as 80% to 120% of the nominal concentration (80 µg/mL to 120 µg/mL).

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[14]

  • Protocol: Analyze the Working Standard while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

    • Mobile Phase Composition: ± 2% absolute (e.g., ACN/Water 52:48 and 48:52).

  • Acceptance Criteria: System suitability parameters must be met under all varied conditions. The change in retention time and peak area should be minimal, demonstrating the method's reliability during routine use.

Conclusion

The HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the quantification of this compound. The step-by-step protocols for both the analysis and the validation provide a comprehensive guide for implementation in a regulated or research laboratory. This method is fit for its intended purpose of providing reliable analytical data for quality control and product development applications.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • The Good Scents Company. 4-ethyl thiazole. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Cheméo. Chemical Properties of 2-Ethyl-4-methylthiazole (CAS 15679-12-6). [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ResearchGate. UV–Vis absorption spectra of the compounds 4(e‐h). [Link]

  • SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. [Link]

  • PubChem. 2-Ethyl-4-methylthiazole. [Link]

  • ResearchGate. UV/Vis absorption spectra of thiazoles 1-4 with MB. [Link]

  • BMC Chemistry. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

  • FooDB. Showing Compound 2-Ethyl-4-methylthiazole (FDB000926). [Link]

  • National Institute of Standards and Technology. Thiazole - UV/Vis spectrum. [Link]

  • ResearchGate. (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

  • Chemistry LibreTexts. 2.3: UV-Visible Spectroscopy of Organic Compounds. [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • Acta Pharmaceutica. DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. [Link]

Sources

The Versatility of 4-Ethylthiazole: A Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety and the Significance of 4-Ethylthiazole

The thiazole ring is a cornerstone heterocyclic motif in the landscape of organic chemistry, prominently featured in a vast array of pharmaceuticals, natural products, and functional materials.[1] Its unique electronic properties and diverse reactivity make it a valuable scaffold for the construction of complex molecular architectures. Within this important class of compounds, this compound emerges as a versatile and strategic precursor. The ethyl group at the 4-position, while seemingly simple, influences the molecule's reactivity and provides a handle for further synthetic transformations. This guide provides an in-depth exploration of this compound as a precursor in organic synthesis, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development. We will delve into key synthetic strategies, including C-H functionalization and the preparation of halogenated intermediates for cross-coupling reactions, providing both the "how" and the "why" behind these powerful methodologies.

Part 1: Direct C-H Functionalization of this compound - A Modern Approach to Derivatization

Direct C-H bond activation has revolutionized organic synthesis by offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[2] this compound possesses two primary sites for direct C-H functionalization: the C2 and C5 positions. The regioselectivity of these reactions can be finely tuned by the choice of catalyst, ligand, and reaction conditions.

Mechanistic Rationale: Understanding Reactivity

The thiazole ring is electronically complex. The C2 position is the most acidic and is susceptible to deprotonation, making it a prime site for reactions involving strong bases.[2] Conversely, the C5 position is more electron-rich and is often the preferred site for electrophilic substitution and palladium-catalyzed C-H arylation.[2][3] The ethyl group at the C4 position exerts a modest electron-donating effect, which can further influence the reactivity of the adjacent C5 position.

Diagram 1: Key Reactive Positions of this compound

Caption: Reactivity map of this compound highlighting the distinct chemical nature of the C2 and C5 positions.

Application & Protocol: Palladium-Catalyzed C5-Arylation of this compound

This protocol describes the direct arylation of this compound at the C5 position using a palladium catalyst. This reaction is highly valuable for the synthesis of novel drug candidates and organic materials. The choice of a phosphine-free palladium catalyst system often simplifies the reaction setup and purification.[3]

Table 1: Reagents and Materials for C5-Arylation

Reagent/MaterialGradeSupplierNotes
This compoundSynthesis GradeCommercially Available---
Aryl BromideSynthesis GradeCommercially AvailableCan be varied to introduce different aryl groups.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available---
Potassium Acetate (KOAc)AnhydrousCommercially AvailableActs as the base.
N,N-Dimethylacetamide (DMAc)AnhydrousCommercially AvailableSolvent.
Inert Gas (Nitrogen or Argon)High Purity---For maintaining an inert atmosphere.

Experimental Protocol: C5-Arylation

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired aryl bromide (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and potassium acetate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) (5 mL) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at 130-150 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

  • Palladium(II) Acetate: A common and effective palladium precursor for C-H activation catalysis.

  • Potassium Acetate: A mild base that facilitates the C-H activation step without promoting unwanted side reactions.

  • DMAc: A high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the high temperatures required for C-H activation.

  • Inert Atmosphere: Prevents the oxidation of the palladium catalyst and other reagents.

Diagram 2: Workflow for Palladium-Catalyzed C5-Arylation

G start Start prep Prepare Reactants: This compound, Aryl Bromide, Pd(OAc)₂, KOAc start->prep end End setup Assemble Reaction in Schlenk Tube under Inert Gas prep->setup solvent Add Anhydrous DMAc setup->solvent react Heat at 130-150 °C (12-24h) solvent->react workup Aqueous Work-up: EtOAc/Water Extraction react->workup purify Column Chromatography workup->purify product Isolated 5-Aryl-4-ethylthiazole purify->product product->end

Caption: Step-by-step workflow for the C5-arylation of this compound.

Part 2: Synthesis and Application of 2-Halo-4-ethylthiazoles as Cross-Coupling Precursors

While direct C-H functionalization is powerful, the synthesis of halogenated intermediates followed by cross-coupling reactions remains a robust and highly versatile strategy for the derivatization of this compound. Introducing a halogen, typically bromine, at the C2 position creates a reactive handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

Mechanistic Rationale: Halogenation and Cross-Coupling

The initial step involves the synthesis of 2-amino-4-ethylthiazole, a common intermediate. This is typically achieved through the Hantzsch thiazole synthesis, reacting an α-haloketone with thiourea. The resulting 2-amino group can then be converted to a halogen via a Sandmeyer-type reaction. The resulting 2-halo-4-ethylthiazole is an excellent substrate for palladium-catalyzed cross-coupling reactions.

Application & Protocol: Two-Step Synthesis of 2-Aryl-4-ethylthiazoles via Suzuki-Miyaura Coupling

This two-part protocol outlines the synthesis of 2-bromo-4-ethylthiazole and its subsequent use in a Suzuki-Miyaura cross-coupling reaction to form a C-C bond with an arylboronic acid.

Part 2A: Synthesis of 2-Bromo-4-ethylthiazole

This protocol is adapted from general procedures for the Sandmeyer reaction on 2-aminothiazoles.

Table 2: Reagents and Materials for Bromination

Reagent/MaterialGradeSupplierNotes
2-Amino-4-ethylthiazoleSynthesis GradeCommercially Available---
Copper(II) Bromide (CuBr₂)Reagent GradeCommercially Available---
tert-Butyl Nitrite (t-BuONO)Reagent GradeCommercially AvailableDiazotizing agent.
Acetonitrile (MeCN)AnhydrousCommercially AvailableSolvent.

Experimental Protocol: Bromination

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-ethylthiazole (1.0 mmol) and copper(II) bromide (1.2 mmol) in anhydrous acetonitrile (10 mL).

  • Diazotization: Cool the mixture to 0 °C in an ice bath. Slowly add tert-butyl nitrite (1.5 mmol) dropwise over 10 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Vigorous gas evolution will be observed.

  • Work-up: Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over magnesium sulfate, and concentrate in vacuo. Purify the crude product by flash chromatography to yield 2-bromo-4-ethylthiazole.

Part 2B: Suzuki-Miyaura Coupling of 2-Bromo-4-ethylthiazole

Table 3: Reagents and Materials for Suzuki-Miyaura Coupling

Reagent/MaterialGradeSupplierNotes
2-Bromo-4-ethylthiazoleFrom Part 2A------
Arylboronic AcidSynthesis GradeCommercially Available---
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Catalyst GradeCommercially Available---
Sodium Carbonate (Na₂CO₃)AnhydrousCommercially AvailableBase.
Toluene/Ethanol/WaterReagent GradeCommercially AvailableSolvent mixture.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a round-bottom flask, add 2-bromo-4-ethylthiazole (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Solvent and Catalyst Addition: Add a 4:1:1 mixture of toluene:ethanol:water (10 mL). To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) for 6-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, dry the organic layer over sodium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography to afford the desired 2-aryl-4-ethylthiazole.

Self-Validating System and Trustworthiness:

The protocols provided are based on well-established and widely published synthetic methodologies. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC and GC-MS. The identity and purity of the final products should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the validity of the synthetic outcome.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Thiazole compounds can be odorous, and some may be toxic or irritant. Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use for specific handling and disposal information.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis. Its strategic functionalization through direct C-H activation or via halogenated intermediates opens a gateway to a vast chemical space of novel thiazole derivatives. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this important building block in their drug discovery and materials science endeavors.

References

  • Thakur, P. P., & Patil, M. (2025). Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. The Journal of Organic Chemistry, 90(24), 8090-8112. [Link]

  • Doucet, H., et al. (Date of publication). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Publication Source.
  • Sayed, S. M., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(15), 3427. [Link]

  • Castagnolo, D., et al. (2009). A domino alkylation-cyclization reaction of propargyl bromides with thioureas and thiopyrimidinones allows the synthesis of 2-aminothiazoles and 5H-thiazolo[3,2-a]pyrimidin-5-ones. Synlett, (13), 2093-2096.
  • Li, G. Y. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Barancelli, D. A., et al. (2023). Regioselective Direct C−H Bond (Hetero)arylation of Thiazoles Enabled by a Novel Iminopyridine-Based α‐Diimine Nickel(II) Complex Evaluated by DFT Studies. ChemRxiv. [Link]

  • General information on thiazole reactivity can be found in advanced organic chemistry textbooks and review articles on heterocycles.
  • Safety Data Sheet for this compound.

Sources

Application Notes & Protocols for the Formation of 4-Ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the experimental setup for studying the formation of 4-ethylthiazole, a heterocyclic compound of significant interest in flavor chemistry and as a building block in organic synthesis. We detail a robust and reliable two-step synthetic pathway, beginning with the classic Hantzsch thiazole synthesis to form a 2-amino-4-ethylthiazole intermediate, followed by a reductive deamination to yield the target compound. This application note furnishes researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, safety precautions, and characterization methods.

Introduction and Scientific Background

Thiazole and its derivatives are a cornerstone of heterocyclic chemistry, forming the core structure of numerous pharmacologically active agents and natural products, including the essential vitamin Thiamine (B1).[1] this compound, specifically, is a recognized flavor component found in foods like coffee and meat, valued for its nutty and green organoleptic profile.

The most reliable and widely adopted method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide.[2][3] While a direct synthesis of this compound using thioformamide is conceivable, the instability of thioformamide presents practical challenges. Therefore, a more dependable and higher-yielding approach involves a two-step sequence:

  • Hantzsch Synthesis: Reaction of 1-bromo-2-butanone (an α-haloketone) with thiourea (a stable thioamide) to produce 2-amino-4-ethylthiazole.

  • Deamination: Conversion of the 2-amino group to a diazonium salt, followed by its reductive removal to furnish the final product, this compound.

This methodology ensures a controlled, reproducible, and scalable synthesis suitable for research and development laboratories.

Mechanistic Pathway: The Hantzsch Thiazole Synthesis

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting. The Hantzsch synthesis proceeds through a well-established sequence of nucleophilic substitution, cyclization, and dehydration.

The process begins with the nucleophilic sulfur atom of thiourea attacking the electrophilic carbon bearing the bromine atom in 1-bromo-2-butanone (SN2 reaction). This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone's carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration to form the stable aromatic thiazole ring.[2][3]

Hantzsch_Mechanism Thiourea Thiourea step1 + p1 Thiourea->p1 Haloketone 1-Bromo-2-butanone Haloketone->p1 Intermediate1 S-Alkylated Isothiourea Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2  Step 2 p3 Intermediate1->p3 Product 2-Amino-4-ethylthiazole Intermediate2->Product  Step 3 step1->Intermediate1  Step 1 p2 step1->p2 step2 S-Alkylation (SN2) step3 Intramolecular Cyclization step4 Dehydration (-H₂O) p1->step1 p2->Intermediate1 p3->Intermediate2

Figure 1: Simplified reaction mechanism for the Hantzsch thiazole synthesis.

Experimental Design and Protocols

3.1. Materials and Equipment

Reagents & ChemicalsEquipment
1-Bromo-2-butanone (≥97%)500 mL Three-neck round-bottom flask
Thiourea (≥99%)Reflux condenser
Sodium Nitrite (NaNO₂)Dropping funnel
Sulfuric Acid (H₂SO₄, 98%)Magnetic stirrer and stir bar
Sodium Hypophosphite (NaH₂PO₂, monohydrate)Heating mantle with temperature control
Diethyl Ether (anhydrous)Ice-water bath
Sodium Bicarbonate (NaHCO₃)Separatory funnel
Anhydrous Magnesium Sulfate (MgSO₄)Rotary evaporator
Deionized WaterStandard laboratory glassware
Hydrochloric Acid (HCl, for characterization)Fume hood

Safety Advisory: Synthetic thiazole chemistry requires strict adherence to safety protocols.[4] 1-Bromo-2-butanone is a potent lachrymator and irritant; it must be handled in a well-ventilated fume hood at all times. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Concentrated sulfuric acid is highly corrosive.

3.2. Data Presentation: Reaction Parameters

The following table summarizes the key quantitative data for the two-step synthesis.

StepReactionKey ReagentsSolventTemperature (°C)Approx. TimeExpected Yield (%)
1 Hantzsch Synthesis1-Bromo-2-butanone, ThioureaWaterReflux (~100°C)2.5 hours70-80%
2 Deamination2-Amino-4-ethylthiazole, NaNO₂, H₂SO₄, NaH₂PO₂Water-10°C to 0°C8 hours65-75%

3.3. Step-by-Step Synthesis Protocol

Part A: Synthesis of 2-Amino-4-ethylthiazole (Hantzsch Condensation)
  • Setup: Assemble a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar in a fume hood.

  • Reagent Addition: To the flask, add thiourea (38.1 g, 0.5 mol) and 150 mL of deionized water. Stir the mixture until the thiourea is mostly dissolved.

  • Initiation: Carefully add 1-bromo-2-butanone (75.5 g, 0.5 mol) to the flask. The addition may cause a mild exotherm.

  • Reaction: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 2.5 hours. The reaction mixture will become homogeneous and may change color.

  • Work-up:

    • Cool the reaction flask to room temperature, then further cool in an ice bath for 30 minutes.

    • The product, 2-amino-4-ethylthiazole hydrobromide, may precipitate. If it does not, carefully neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8. This will precipitate the free base.

    • Collect the solid product by vacuum filtration through a Büchner funnel.[3]

    • Wash the filter cake with two portions of cold water (50 mL each).

    • Allow the product to air-dry on the filter or in a desiccator. The crude product is typically of sufficient purity for the next step.

Part B: Deamination to form this compound
  • Setup: In a 1 L three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of concentrated sulfuric acid (75 mL) in 250 mL of water. Causality: The acid is required to form nitrous acid from sodium nitrite and to create the diazonium salt. The solution must be prepared by adding acid to water slowly while cooling to manage the heat of dilution.

  • Dissolution: Cool the acid solution to 0°C in an ice-salt bath. Slowly add the crude 2-amino-4-ethylthiazole (51.0 g, 0.4 mol) from Part A, ensuring the temperature does not exceed 10°C.

  • Diazotization:

    • Prepare a solution of sodium nitrite (30.4 g, 0.44 mol) in 60 mL of water.

    • Cool this solution and add it to the dropping funnel.

    • Add the sodium nitrite solution dropwise to the reaction mixture over 1.5 hours, maintaining the internal temperature between -10°C and -5°C. Causality: This slow, cold addition is critical to safely form the unstable diazonium salt and prevent its premature decomposition or side reactions.

    • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.

  • Reduction:

    • In a separate beaker, prepare a slurry of sodium hypophosphite monohydrate (127 g, 1.2 mol) in 100 mL of water.

    • Add this slurry portion-wise to the cold diazonium salt solution over 1 hour. Keep the temperature below 0°C. Causality: Sodium hypophosphite is the reducing agent that replaces the -N₂⁺ group with a hydrogen atom.

    • Once the addition is complete, allow the reaction to stir in the cold bath for 6 hours. The bath can be allowed to slowly expire. Nitrogen gas will evolve from the reaction.

  • Isolation and Purification:

    • Carefully make the reaction mixture basic (pH 9-10) by the slow addition of 50% sodium hydroxide solution while cooling in an ice bath.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

    • Combine the organic extracts and wash them with water (1 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

    • The crude this compound should be purified by fractional distillation under atmospheric pressure (boiling point: ~144-146°C) to yield a clear, colorless to pale yellow liquid.

Product Characterization

To ensure the identity and purity of the final product, a combination of spectroscopic methods is required.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would be δ 8.65 (s, 1H, H-2), δ 6.90 (s, 1H, H-5), δ 2.80 (q, J = 7.6 Hz, 2H, -CH₂CH₃), δ 1.35 (t, J = 7.6 Hz, 3H, -CH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals would be δ 158.0 (C-4), δ 150.0 (C-2), δ 112.0 (C-5), δ 22.0 (-CH₂CH₃), δ 14.5 (-CH₂CH₃).

  • IR (Neat, cm⁻¹): Look for characteristic peaks for C=N stretching (~1540), C-H aromatic (~3100), and C-H aliphatic (~2970, 2930, 2870).

  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ should be observed at m/z = 113.

Experimental Workflow Visualization

The entire process, from initial setup to final analysis, can be summarized in the following workflow.

Experimental_Workflow start Start: Reagents & Glassware Prep hantzsch Part A: Hantzsch Synthesis (1-Bromo-2-butanone + Thiourea) start->hantzsch workup_A Work-up A (Neutralization & Filtration) hantzsch->workup_A intermediate Isolate Intermediate: 2-Amino-4-ethylthiazole workup_A->intermediate deamination Part B: Deamination Reaction (Diazotization & Reduction) intermediate->deamination workup_B Work-up B (Basification & Extraction) deamination->workup_B purification Purification (Fractional Distillation) workup_B->purification product Final Product: This compound purification->product characterization Characterization (NMR, IR, MS) product->characterization end End: Data Analysis characterization->end

Figure 2: Overall experimental workflow for the synthesis of this compound.

References

  • [Chemical Knowledge]: Proper Use and Precautions of Synthetic Thiazole. Vertex AI Search.
  • Meng, G., et al. (2017).
  • Organic Syntheses Procedure. 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Hantzsch Thiazole Synthesis. SynArchive.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Application Notes and Protocols for the Synthesis of 4-Methylthiazole. Benchchem.
  • Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry.
  • El-Metwaly, N., et al. (2021). Synthesis and antimicrobial activity of 4-methylthiazole and 4-thiazolidinone derivatives derived from 5-(aryldiazo)salicylaldehyde thiosemicarbazones. Taylor & Francis Online.
  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC - NIH.
  • 2-Ethyl-4-methylthiazole. Sigma-Aldrich.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 4-Ethylthiazole Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Ethylthiazole and its derivatives. This document is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues that can impact reaction yield and purity. We will delve into the mechanistic principles behind the synthesis, provide actionable solutions to common problems, and offer detailed protocols grounded in established literature.

Section 1: Foundational Principles of Thiazole Synthesis

The most prevalent and versatile method for synthesizing the thiazole core is the Hantzsch Thiazole Synthesis , first described in 1887.[1] This reaction forms the bedrock of many modern approaches due to its reliability and generally high yields.[2][3]

The core principle of the Hantzsch synthesis involves the cyclization reaction between an α-haloketone and a thioamide.[1][4] For a this compound synthesis, the key reactants would be a 1-halo-2-butanone (e.g., 1-bromo-2-butanone) and a thioamide (like thioformamide or thiourea).

The reaction proceeds through a well-understood mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in the α-haloketone. This is typically the rate-determining step.

  • Intermediate Formation: This initial S-alkylation forms an acyclic intermediate.

  • Cyclization: An intramolecular nucleophilic attack by the thioamide's nitrogen atom on the ketone's carbonyl carbon occurs.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.

Understanding this mechanism is crucial for troubleshooting, as each step represents a potential point of failure or optimization.

General Hantzsch Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product alpha_haloketone α-Haloketone (e.g., 1-Bromo-2-butanone) mixing 1. Mix in Solvent (e.g., Ethanol, THF) alpha_haloketone->mixing thioamide Thioamide (e.g., Thioformamide) thioamide->mixing reaction 2. Heat/Reflux (Monitor via TLC) mixing->reaction Initiate Reaction workup 3. Aqueous Workup & Neutralization reaction->workup Reaction Complete purification 4. Extraction & Purification workup->purification Crude Product product This compound purification->product Pure Product

Caption: High-level workflow for the Hantzsch synthesis of a substituted thiazole.

Section 2: Troubleshooting Guide for Low Yield

This section addresses the most common and critical issue in synthesis: low product yield. The questions are structured to guide you through a logical diagnostic process.

Q1: My overall yield for this compound is significantly lower than expected (<50%). What are the most likely causes and how do I investigate them?

A1: Consistently low yield is a multifaceted problem. It's essential to approach it systematically by evaluating your reagents, reaction conditions, and workup procedure. Here is a decision tree to guide your troubleshooting process.

Troubleshooting Decision Tree

Caption: A decision tree to diagnose and resolve issues of low reaction yield.

In-Depth Analysis:
  • Reagent Integrity: The α-haloketone (e.g., 1-bromo-2-butanone) is often the most sensitive reagent. It can self-condense or decompose upon storage. Causality: The carbon-halogen bond is reactive, and the adjacent carbonyl group activates the α-protons, making the molecule susceptible to base-catalyzed side reactions. Always verify its purity by NMR or GC-MS before use. Thioamides can also degrade, especially if exposed to moisture.

  • Reaction Conditions: Temperature is critical. While heating is required for cyclization and dehydration, excessive heat can promote polymerization or the formation of undesired byproducts. The optimal temperature must be determined empirically for your specific substrate combination. One-pot procedures, which combine halogenation and cyclization, have been shown to significantly improve yields from as low as 11% to over 70% by minimizing the handling of unstable intermediates.[5]

  • Solvent Choice: The choice of solvent can dramatically affect yield. Ethanol is common, but for some substrates, a mixture of solvents like THF and water can improve solubility and reaction rates.[5][6]

Data on Reaction Condition Optimization

The following table summarizes findings from various studies on substituted thiazole synthesis, highlighting how changes in methodology can impact yield.

ReactantsMethodSolventConditionsYield (%)Reference
Ethyl acetoacetate, NBS, ThioureaTraditional Two-StepDichloromethaneN/A< 11%[5]
Ethyl acetoacetate, NBS, ThioureaOne-Pot SynthesisWater/THF80°C, 2 hrs72%[5]
2-Bromoacetophenone, ThioureaHantzsch SynthesisMethanol100°C, 30 minHigh (not quantified)[2]
3-Bromoacetyl-pyran-2-one, ThioureaUltrasonic IrradiationEtOH/WaterRoom Temp79-90%[3]
Q2: My TLC/LC-MS analysis shows multiple spots/peaks besides my product. What are these side products and how can I prevent them?

A2: Side product formation is a common thief of yield. In Hantzsch synthesis, the primary side products often arise from reactions of the starting materials with themselves or with intermediates.

  • Likely Side Products:

    • Bis-thiazole Formation: An intermediate can react with a second molecule of the α-haloketone.

    • Dimerization of α-haloketone: Base-catalyzed self-condensation of the α-haloketone can occur.

    • Hydrolysis of Thioamide: If excess water is present under harsh conditions, the thioamide can hydrolyze back to an amide or carboxylic acid.

  • Preventative Measures:

    • Control Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the thioamide relative to the α-haloketone to ensure the latter is consumed quickly, minimizing its opportunity to self-condense.[2]

    • Temperature Control: Add the α-haloketone solution slowly to the thioamide solution, potentially at a lower temperature, to control the initial exothermic reaction before heating to reflux.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if your substrates are sensitive.

Q3: The reaction seems to stall and doesn't go to completion, even after extended reflux. What can I do?

A3: A stalled reaction indicates that the activation energy for a key step is not being overcome or that an equilibrium has been reached that does not favor the product.

  • Potential Causes & Solutions:

    • Insufficient Acidity/Basicity: The final dehydration step is acid-catalyzed. While the reaction generates H-X (e.g., HBr), which can catalyze this step, sometimes a catalytic amount of a non-nucleophilic acid (like p-toluenesulfonic acid) can help drive the reaction to completion. Conversely, some Hantzsch variations are run with a base to neutralize the H-X byproduct, which can otherwise cause unwanted side reactions.[2] The choice depends on your specific substrates.

    • Catalyst Use: While many Hantzsch syntheses are catalyst-free, some modern variations employ catalysts to improve efficiency. For example, silica-supported tungstosilicic acid has been used as a reusable catalyst to achieve high yields under green conditions.[3]

    • Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[4] This can overcome activation energy barriers more effectively than conventional heating.

Section 3: Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for a high-yield, one-pot synthesis of a 4-substituted thiazole, adapted from established literature.[5] This protocol is for ethyl 2-amino-4-methylthiazole-5-carboxylate but the principles are directly applicable to this compound synthesis by selecting the appropriate starting materials.

Objective: To synthesize Ethyl 2-amino-4-methylthiazole-5-carboxylate with an optimized yield.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.2 eq)

  • Thiourea (1.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ammonia solution (e.g., NH₃·H₂O)

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine ethyl acetoacetate (1.0 eq), water, and THF. Cool the mixture to below 0°C using an ice-salt bath.

    • Causality: Cooling the mixture prevents premature reactions and controls the exothermic nature of the bromination step. The THF/water solvent system ensures the solubility of both organic and inorganic reagents.

  • Bromination: Slowly add NBS (1.2 eq) to the cooled mixture while stirring vigorously. Maintain the temperature below 0°C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

    • Causality: This step forms the α-haloketone in situ. Running the reaction at low temperature and adding the NBS slowly minimizes the formation of di-brominated byproducts. The 1.2 molar excess of NBS ensures complete conversion of the starting ketone.

  • Reaction Monitoring (1): Monitor the disappearance of the ethyl acetoacetate starting material using Thin-Layer Chromatography (TLC). A typical mobile phase would be petroleum ether:ethyl acetate (2:1).

    • Causality: TLC is a critical checkpoint. Proceeding without full conversion of the starting material will inevitably lower the final yield.

  • Cyclization: Once the starting material is consumed, add thiourea (1.0 eq) to the flask. Heat the reaction mixture to 80°C and maintain for 2 hours.

    • Causality: This is the Hantzsch cyclization step. Heating provides the necessary activation energy for the nucleophilic attack, cyclization, and final dehydration to form the aromatic thiazole ring.

  • Workup & Isolation: a. Cool the reaction mixture to room temperature. Filter to remove any insoluble byproducts (e.g., succinimide). b. To the filtrate, add ammonia solution to neutralize the hydrobromic acid generated during the reaction and to precipitate the product. The pH should be adjusted to approximately 8. c. Stir the resulting slurry at room temperature for 10-15 minutes. d. Collect the solid product by vacuum filtration. e. Wash the filter cake thoroughly with water (3x) to remove any remaining inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain the pure compound. Dry the final product under vacuum.

    • Causality: Recrystallization is a highly effective method for purifying solid products, removing trace impurities and leading to a high-purity final compound.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use other halogenating agents besides NBS? A: Yes, agents like N-Chlorosuccinimide (NCS) or elemental bromine (Br₂) in a solvent like acetic acid can also be used for the in situ formation of the α-haloketone. However, NBS is often preferred because it is a solid that is easier to handle, and the succinimide byproduct is often easily removed.[5][6]

Q: How do I properly monitor the reaction using TLC? A: Spot three lanes on your TLC plate: one for your starting material (the ketone), one for the co-spot (starting material and reaction mixture), and one for the reaction mixture. As the reaction progresses, the starting material spot in the reaction mixture lane should fade, and a new, typically more polar, product spot should appear. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Q: My final product is an oil, not a solid. How should I purify it? A: If your this compound derivative is an oil, purification is typically achieved via column chromatography on silica gel or distillation under reduced pressure. For chromatography, start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute your product. Distillation is effective if the product is thermally stable and has a boiling point distinct from any impurities.

Q: What is the purpose of adding a base like sodium carbonate during the workup? A: The Hantzsch reaction produces one equivalent of a hydrohalic acid (e.g., HBr). This acid can protonate the nitrogen on the thiazole ring, making the product highly soluble in the aqueous phase. Adding a base like sodium carbonate or ammonia neutralizes this acid, deprotonating the product and causing it to precipitate or move into the organic layer during extraction, thereby maximizing recovery.[2]

References

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]

  • 4-Thiazolecarboxylic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Cook–Heilbron thiazole synthesis - Wikipedia. Wikipedia. [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. Chem Help Asap. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. NIH National Center for Biotechnology Information. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. NIH National Center for Biotechnology Information. [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. SynArchive.com. [Link]

  • Thiazole synthesis - Organic Chemistry Portal. Organic-Chemistry.org. [Link]

  • Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents.
  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole - PMC. NIH National Center for Biotechnology Information. [Link]

  • 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester - MDPI. MDPI. [Link]

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troubleshooting low recovery of 4-Ethylthiazole during extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the extraction of 4-Ethylthiazole. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered in the lab. We will delve into the underlying chemical principles to not only solve immediate recovery issues but also to empower you to proactively design robust extraction protocols for this and similar semi-volatile heterocyclic compounds.

Fundamental Properties of this compound

A successful extraction is built on a solid understanding of the analyte's physicochemical properties. This compound is a semi-volatile, weakly basic compound, and its behavior in a biphasic system is governed by these characteristics.

PropertyValueImplication for Extraction
Molecular Formula C6H9NS-
Molecular Weight 127.21 g/mol -
Boiling Point ~161-162 °CHigh risk of analyte loss during high-temperature solvent evaporation steps.[1]
Aqueous Solubility Slightly soluble / Low (Predicted: ~1.36 g/L)Favorable for partitioning into an organic solvent from an aqueous matrix.[2][3]
pKa (of conjugate acid) ~3.33 (Predicted)The molecule is a weak base. The pH of the aqueous phase is critical for controlling its charge state and, therefore, its solubility.[3]
General Solubility Soluble in fats and organic solvents.[2]A wide range of organic solvents can be used for extraction.

Troubleshooting & FAQs

Q1: My recovery of this compound is consistently low. What are the most common culprits?

Low recovery is a multi-faceted problem. Based on the properties of this compound, the issue typically originates from one of four areas: incorrect pH of the aqueous phase, sub-optimal solvent choice, analyte loss during solvent evaporation, or complex sample matrix interactions.

This troubleshooting workflow provides a logical sequence of steps to diagnose and resolve the root cause of poor recovery.

G start Low Recovery Observed ph_check 1. Verify Aqueous Phase pH start->ph_check ph_sol Is pH > 5.5? ph_check->ph_sol solvent_check 2. Evaluate Extraction Solvent solvent_sol Using appropriate solvent? (e.g., DCM, Ethyl Acetate) solvent_check->solvent_sol evap_check 3. Assess Evaporation Step evap_sol Using gentle evaporation? (e.g., N2 stream, low temp) evap_check->evap_sol matrix_check 4. Investigate Matrix Effects matrix_sol Emulsion or precipitate formed? matrix_check->matrix_sol ph_sol->solvent_check Yes ph_adjust Action: Adjust pH to 6.0-8.0 with dilute base (e.g., 1M NaOH). ph_sol->ph_adjust No solvent_sol->evap_check Yes solvent_adjust Action: Switch to a more suitable solvent like DCM or MTBE. solvent_sol->solvent_adjust No evap_sol->matrix_check Yes evap_adjust Action: Use gentle N2 stream at RT or rotary evaporator at <30°C. evap_sol->evap_adjust No matrix_adjust Action: Add NaCl (salting out), centrifuge, or use SLE. matrix_sol->matrix_adjust Yes success Recovery Improved matrix_sol->success No ph_adjust->ph_check solvent_adjust->solvent_check evap_adjust->evap_check matrix_adjust->success

Caption: Troubleshooting workflow for low this compound recovery.

Q2: How critical is the pH of my aqueous sample, and what should it be?

This is the single most critical parameter for extracting this compound. The thiazole ring contains a nitrogen atom that is weakly basic. In an acidic solution (pH < pKa), this nitrogen becomes protonated, forming a positively charged cation. This charged species is highly soluble in water and will not partition into an organic solvent.[4][5] To ensure efficient extraction, you must convert the molecule to its neutral, "free base" form, which is significantly more soluble in organic solvents.

The Rule of Thumb: Adjust the pH of your aqueous sample to be at least 2 pH units above the pKa of the analyte. Since the pKa of this compound's conjugate acid is ~3.33, your aqueous phase should be adjusted to a pH of > 5.5 . A practical working range is pH 6.0 - 8.0 .

G cluster_0 Aqueous Phase cluster_1 Organic Phase A This compound Cation (Protonated) - Water Soluble - Poor Extraction B This compound Free Base (Neutral) - Organic Soluble - Efficient Extraction A->B Add Base (pH > pKa) B->A Add Acid (pH < pKa) C Extracted this compound B->C Partitions into Organic Solvent

Caption: pH-dependent equilibrium of this compound during extraction.

Q3: I'm losing my analyte during the solvent evaporation step. How can I prevent this?

With a boiling point of ~161-162 °C, this compound is classified as a semi-volatile organic compound (VOC).[1] Aggressive solvent removal techniques are a primary cause of low recovery for such compounds.[6]

Problematic Practices:

  • High-Temperature Rotary Evaporation: Water baths above 30-40°C can cause significant analyte loss through co-distillation with the solvent.

  • Strong Nitrogen Stream: A high-velocity stream of nitrogen, especially when heated, will rapidly evaporate your analyte along with the solvent.

Validated Solutions:

  • Gentle Nitrogen Stream: Use a gentle stream of nitrogen gas at ambient temperature to slowly concentrate the sample.

  • Controlled Rotary Evaporation: If using a rotary evaporator, ensure the water bath temperature is low (<30°C) and apply the vacuum gradually. Do not evaporate to complete dryness. Leave a small amount of solvent (~100-200 µL) and perform the final concentration with a gentle nitrogen stream.

  • Solvent Exchange: Instead of evaporating a volatile solvent like dichloromethane (boiling point ~40°C) directly, you can add a small amount of a high-boiling point, non-volatile "keeper" solvent (e.g., dodecane, DMSO) to the extract. During evaporation, the more volatile extraction solvent is removed, leaving the analyte safely dissolved in the keeper solvent.

Q4: What is the best extraction solvent for this compound?

The ideal solvent should be immiscible with water, have high solubility for the neutral form of this compound, and have a relatively low boiling point for easy removal.

SolventPolarity IndexBoiling Point (°C)ProsCons
Dichloromethane (DCM) 3.139.6Excellent solubility for a wide range of compounds. Forms a clean lower layer.Environmental and health concerns. Volatility can lead to sample loss if not handled carefully.
Ethyl Acetate (EtOAc) 4.477.1Good solvency, less toxic than DCM.Higher water miscibility can lead to co-extraction of water. Prone to hydrolysis.
Methyl tert-butyl ether (MTBE) 2.555.2Low water miscibility, clean phase separation. Less prone to forming emulsions than diethyl ether.Can form peroxides over time.
Hexane 0.168.7Good for very non-polar compounds.May not be polar enough for efficient extraction of this compound.

Recommendation: Dichloromethane (DCM) is often the starting point and provides excellent recovery. For a less toxic alternative, MTBE is a superb choice.

Q5: I'm working with a complex matrix (plasma, urine, food homogenate) and I'm seeing an emulsion form during extraction. What should I do?

Emulsions are a common problem in liquid-liquid extraction (LLE), especially with samples containing fats, proteins, or surfactants.[7] These substances stabilize the interface between the aqueous and organic layers, preventing clean separation and trapping your analyte.

Strategies to Prevent and Break Emulsions:

  • Gentle Mixing: Instead of vigorously shaking the separation funnel, use a gentle swirling or rocking motion for 1-2 minutes. This minimizes the energy input that creates emulsions while still allowing for sufficient interfacial contact.[7]

  • "Salting Out": Add a saturated sodium chloride (NaCl) solution (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic solvent and non-polar matrix components to separate more cleanly.[7]

  • Centrifugation: If the emulsion persists, transfer the mixture to centrifuge tubes and spin at a moderate speed (e.g., 2000-3000 x g) for 5-10 minutes. This will physically force the layers to separate.

  • Alternative Technique - Supported Liquid Extraction (SLE): For chronically problematic matrices, consider SLE. In this technique, the aqueous sample is loaded onto a column packed with an inert solid support (diatomaceous earth). A water-immiscible organic solvent is then passed through the column, partitioning the analyte into the solvent without the vigorous mixing that causes emulsions.[7]

Optimized Protocol: Liquid-Liquid Extraction (LLE) of this compound

This protocol is a self-validating system designed for robust recovery from a standard aqueous matrix.

1.0 Sample Preparation & pH Adjustment 1.1. To 5.0 mL of your aqueous sample in a glass vial, add a calibrated pH probe. 1.2. While stirring gently, add 1 M sodium hydroxide (NaOH) dropwise until the pH of the solution is stable between 7.0 and 7.5. This ensures all this compound is in its neutral, extractable form. 1.3. Optional (for complex matrices): Add 1 g of NaCl to the sample and vortex until dissolved.

2.0 Liquid-Liquid Extraction 2.1. Transfer the pH-adjusted aqueous sample to a 15 mL separatory funnel. 2.2. Add 5.0 mL of Dichloromethane (DCM) to the funnel. 2.3. Stopper the funnel and gently rock or swirl for 2 minutes, periodically venting to release pressure. Avoid vigorous shaking. 2.4. Place the funnel in a rack and allow the layers to separate for 5-10 minutes. The DCM will be the bottom layer. 2.5. Drain the lower organic layer into a clean glass collection tube. 2.6. Repeat the extraction (steps 2.2-2.5) two more times with fresh 5.0 mL aliquots of DCM, combining all organic extracts in the same collection tube. This ensures exhaustive extraction.

3.0 Drying and Concentration 3.1. Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the combined organic extract to remove any residual water. 3.2. Carefully decant the dried extract into a new tube, leaving the Na₂SO₄ behind. 3.3. Place the tube in a sample concentrator and evaporate the solvent under a gentle stream of nitrogen at ambient temperature until a final volume of approximately 200 µL is reached. 3.4. The sample is now ready for analysis (e.g., by GC-MS).

References

  • 4-Ethyl-5-methylthiazole | C6H9NS | CID 521384 . PubChem, National Center for Biotechnology Information. [Link]

  • Unwanted Loss of Volatile Organic Compounds (VOCs) During in Situ Chemical Oxidation Sample Preservation: Mechanisms and Solutions . (2024). National Institutes of Health (NIH). [Link]

  • Improving Volatile Organic Compound Recovery Using 2-Methylpentane . (2025). Patsnap Eureka. [Link]

  • Loss of Volatile Metabolites during Concentration of Metabolomic Extracts . (2021). National Institutes of Health (NIH), PMC. [Link]

  • Effect of pH on the extraction efficiency . ResearchGate. [Link]

  • 2-ethyl-4-methyl thiazole, 15679-12-6 . The Good Scents Company. [Link]

  • Showing Compound 4-Methylthiazole (FDB011116) . FooDB. [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies . (2025). RSC Advances. [Link]

  • CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
  • Extraction data of the influence of pH of aqueous phase on the... . ResearchGate. [Link]

  • 4-Methyl-5-thiazoleethanol | Solubility of Things . Solubility of Things. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions . (2019). LCGC International. [Link]

  • Headspace SPME GC–MS Analysis of Urinary Volatile Organic Compounds (VOCs) for Classification Under Sample-Limited Conditions . (2024). MDPI. [Link]

  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation . (2025). YouTube. [Link]

  • Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies . (2014). Pharmaceutical Outsourcing. [Link]

  • KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.
  • Showing Compound 4-Ethyl-2-methylthiazole (FDB000927) . FooDB. [Link]

  • Role of Ph in liquid-liquid extraction . (2022). Reddit. [Link]

  • General Synthetic Methods for Thiazole and Thiazolium Salts . ResearchGate. [Link]

  • 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester . MDPI. [Link]

  • Effect of Temperatures on Polyphenols during Extraction . (2022). MDPI. [Link]

  • Analytical Methods . (2025). Royal Society of Chemistry. [Link]

  • Thiazole synthesis . Organic Chemistry Portal. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . (2022). MDPI. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships . (2014). National Institutes of Health (NIH). [Link]

  • 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 . PubChem, National Center for Biotechnology Information. [Link]

  • Establishing the pH of extraction solvents used to simulate aqueous parenteral drug products during organic extractables studies . (2014). ResearchGate. [Link]

  • Analytical methods for isothiazolinones determination in different products . ResearchGate. [Link]

  • Solubility Behavior of Ethyl l -Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.15 K . (2021). ResearchGate. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples . csbsju.edu. [Link]

  • A highly sensitive and reliable ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method... . (2025). Analytical and Bioanalytical Chemistry Research. [Link]

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  • Impact of Temperature Exposure on Stability of Drugs in a Real-World Out-of-Hospital Setting . (2013). ResearchGate. [Link]

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  • Showing Compound 2-Ethyl-4-methylthiazole (FDB000926) . FooDB. [Link]

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  • Equilibrium pKa Table (DMSO Solvent and Reference) . organicchemistrydata.org. [Link]

  • Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs . (2025). ResearchGate. [Link]

  • Effect of Temperature on Stability of Marker Constituents in Echinacea Purpurea Root Formulations . (2000). PubMed. [Link]

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Technical Support Center: Purification of Crude 4-Ethylthiazole by Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Ethylthiazole. It provides a comprehensive, experience-driven framework for executing and troubleshooting its purification via fractional distillation, ensuring high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification process, providing the necessary theoretical and practical context for the experimental protocol.

Q1: What is fractional distillation and why is it the preferred method for purifying this compound?

Fractional distillation is a laboratory technique used to separate a mixture of liquids with close boiling points.[1][2] The process involves heating the mixture to create vapor, which then rises through a specialized piece of glassware called a fractionating column. This column is designed with a large internal surface area (e.g., glass beads, rings, or indentations) that provides many "theoretical plates."[3] On these plates, the vapor undergoes successive cycles of condensation and re-vaporization.[4] With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).[4]

This method is ideal for crude this compound because synthesis often results in impurities with boiling points that are too close to the product for effective separation by simple distillation (i.e., less than a 25-70 °C difference).[1][3] Fractional distillation provides the necessary efficiency to separate these closely boiling compounds.

Q2: What are the critical physicochemical properties I need to consider?

Understanding the boiling points of this compound and potential impurities is paramount for a successful separation. The goal is to carefully control the temperature at the top of the column to selectively condense and collect the desired fraction.

Table 1: Physicochemical Data of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound 15679-13-7C₅H₇NS113.18~145-147 °C (Atm. pressure, estimated)
2-Ethyl-4-methylthiazole15679-12-6C₆H₉NS127.21161-162 °C
4-Methylthiazole693-95-8C₄H₅NS99.15133-134 °C
Thioacetamide (reagent)62-55-5C₂H₅NS75.13115 °C (decomposes)
Ethyl Acetoacetate (reagent)141-97-9C₆H₁₀O₃130.14181 °C

Q3: What are the likely impurities in my crude this compound sample?

Impurities depend heavily on the synthetic route. A common synthesis for thiazoles is the Hantzsch synthesis or variations thereof, which can involve reagents like β-keto esters and thioamides.[5] Potential impurities include:

  • Unreacted Starting Materials: Such as thioacetamide or ethyl acetoacetate derivatives.

  • Solvents: Residual high-boiling solvents used during the reaction or workup (e.g., DMF, DMSO).

  • Isomeric Byproducts: Positional isomers like 2-Ethylthiazole or 5-Ethylthiazole may form in small quantities.

  • Related Thiazoles: Impurities from starting materials, such as 4-methylthiazole, could be present if the ethylating agent was not pure.

  • Degradation Products: High temperatures during synthesis can lead to the formation of thermal decomposition products.[6]

Q4: What are the essential safety precautions for this procedure?

Handling this compound and its precursors requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles conforming to EN 166, a lab coat, and appropriate chemical-resistant gloves.[7]

  • Ventilation: Conduct the entire procedure in a certified chemical fume hood to avoid inhalation of vapors.[8][9]

  • Fire Safety: this compound and related compounds are flammable liquids.[8][10] Keep away from heat, sparks, and open flames. Use a heating mantle, not a Bunsen burner. Ensure fire-extinguishing media (CO₂, dry chemical, or foam) is accessible.[10]

  • Static Discharge: Ground and bond all containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[7] Use non-sparking tools where necessary.[8]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7][8]

  • Disposal: Dispose of all chemical waste in approved containers according to institutional and local regulations.[7]

Q5: Can this compound form an azeotrope with water or other solvents?

Section 2: Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the fractional distillation of crude this compound.

Apparatus Setup and Logic

The setup is designed to maximize separation efficiency. A fractionating column is inserted between the boiling flask and the condenser to provide the surface area for repeated vaporization-condensation cycles.

Fractional_Distillation_Setup cluster_setup Fractional Distillation Apparatus cluster_water Cooling Water Flow heating_mantle Heating Mantle & Stir Plate distilling_flask Distilling Flask (Crude this compound + Boiling Chips) heating_mantle->distilling_flask Heats fractionating_column Fractionating Column (e.g., Vigreux) distilling_flask->fractionating_column Vapor Rises thermometer Thermometer (Bulb below side-arm) fractionating_column->thermometer Vapor Reaches Top condenser Condenser fractionating_column->condenser Enters Side-arm thermometer->condenser collection_flask Receiving Flask condenser->collection_flask Condensed Liquid Drips water_out Water Out (Top) condenser->water_out water_in Water In (Bottom) water_in->condenser

Caption: Standard laboratory setup for fractional distillation.

Pre-Distillation Procedure
  • Charge the Flask: Fill the round-bottom distilling flask to no more than two-thirds of its volume with the crude this compound.

  • Add Boiling Chips: Add 2-3 new boiling chips or a magnetic stir bar to the flask to ensure smooth boiling and prevent "bumping."

  • Assemble Glassware: Assemble the fractional distillation apparatus as shown in the diagram above. Ensure all joints are properly sealed and secured with Keck clips. Use a light coating of vacuum grease if performing a vacuum distillation.

  • Position Thermometer: Place the thermometer correctly. The top of the thermometer bulb should be level with the bottom of the condenser side-arm to accurately measure the temperature of the vapor entering the condenser.[3]

  • Connect Water Lines: Attach the cooling water hoses to the condenser. Water should flow in at the bottom inlet and out at the top outlet for maximum efficiency.[3]

Distillation and Fraction Collection
  • Begin Heating: Turn on the stirring and begin heating the distilling flask gently using a heating mantle.

  • Establish Equilibrium: Observe the vapor rising slowly through the fractionating column. A ring of condensing vapor should be seen moving up the column.[3] The goal is to establish a thermal gradient. If the ring rises too quickly, reduce the heating rate. If it stops rising, increase the heat slightly.[3]

  • Collect Foreshot: The first few drops of distillate (the "foreshot") will contain the most volatile impurities (e.g., residual low-boiling solvents). Collect this in a separate receiving flask and set it aside.

  • Monitor Temperature: As the distillation proceeds, the temperature at the thermometer should stabilize at the boiling point of the first major component.

  • Collect Main Fraction: When the temperature stabilizes at or near the boiling point of this compound, switch to a clean, pre-weighed receiving flask. Collect the distillate as long as the temperature remains constant. A slow, steady distillation rate of 1-2 drops per second is ideal for good separation.

  • Monitor for Temperature Change: A sharp drop or rise in temperature indicates that the component has finished distilling. If the temperature begins to rise significantly, it signifies the start of a higher-boiling impurity distilling over.

  • Change Flasks: At this point, change the receiving flask to collect this new fraction separately.

  • Stop Distillation: Stop the distillation when only a small amount of residue remains in the distilling flask. Never distill to dryness, as this can cause the flask to crack and may concentrate explosive peroxides if they are present.

  • Cool Down: Allow the apparatus to cool completely before disassembling.

Post-Distillation Analysis
  • Analyze the collected fractions by Gas Chromatography (GC) or NMR spectroscopy to determine their purity.

  • Combine fractions that meet the required purity specifications.

  • Calculate the yield of purified this compound.

Section 3: Troubleshooting Guide

Even with a well-defined protocol, issues can arise. This guide provides solutions to common problems encountered during fractional distillation.

Troubleshooting_Logic cluster_q1 cluster_q2 cluster_q3 cluster_q4 start Problem Occurs q1 Temperature Fluctuating or Unstable? start->q1 q2 Poor Separation (Impure Fractions)? start->q2 q3 Distillation Rate Too Slow / Stalled? start->q3 q4 Bumping / Uneven Boiling? start->q4 a1_1 Cause: Heating rate is too high or low. Solution: Adjust heating mantle for a steady rate. q1:f0->a1_1 Check a1_2 Cause: Poor column insulation. Solution: Wrap column loosely with glass wool or foil. q1:f0->a1_2 Check a1_3 Cause: Thermometer bulb misplaced. Solution: Ensure bulb is level with condenser arm. q1:f0->a1_3 Check a2_1 Cause: Distillation rate is too fast. Solution: Reduce heating. Aim for 1-2 drops/sec. q2:f0->a2_1 Check a2_2 Cause: Inefficient column (too few theoretical plates). Solution: Use a longer or more efficient (e.g., packed) column. q2:f0->a2_2 Check a2_3 Cause: Possible azeotrope formation. Solution: Pre-dry sample or use alternative purification (e.g., chromatography). q2:f0->a2_3 Check a3_1 Cause: Insufficient heating. Solution: Gradually increase heating mantle temperature. q3:f0->a3_1 Check a3_2 Cause: Vapor leak in system (especially under vacuum). Solution: Check all joints and seals for tightness. q3:f0->a3_2 Check a3_3 Cause: Condenser water is too cold (for high-boiling compounds). Solution: Reduce coolant flow rate slightly. q3:f0->a3_3 Check a4_1 Cause: Boiling chips are old or absent. Solution: Add fresh boiling chips (to a COOLED flask). q4:f0->a4_1 Check a4_2 Cause: Heating is too rapid and localized. Solution: Reduce heat and ensure even heating (use a sand bath). q4:f0->a4_2 Check

Caption: Decision-making flowchart for troubleshooting distillation.

Q: My temperature reading is fluctuating wildly and won't stabilize.

  • Possible Cause: The heating rate is erratic or the column has not reached thermal equilibrium.

  • Solution: Ensure the heating mantle is set to a steady power level. Allow sufficient time for the vapor to equilibrate throughout the column. Insulating the column with glass wool or aluminum foil can help maintain a stable temperature gradient, especially for higher-boiling compounds.[3]

Q: The separation is poor; my collected fractions are still impure according to GC analysis.

  • Possible Cause 1: The distillation rate was too fast. A rapid distillation does not allow enough time for the necessary vaporization-condensation cycles to occur, effectively turning your fractional distillation into a simple one.

  • Solution 1: Repeat the distillation with the impure fractions, but significantly reduce the heating rate to maintain a slow, steady collection of 1-2 drops per second.

  • Possible Cause 2: The fractionating column is not efficient enough for the separation (i.e., it has too few theoretical plates).

  • Solution 2: Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[11]

Q: The distillation has stopped, even though there is still liquid in the boiling flask.

  • Possible Cause: The heating is insufficient to push the vapors of the higher-boiling components up the column.

  • Solution: Gradually increase the temperature of the heating mantle. If you have already collected a lower-boiling fraction, the temperature required for the next component will be higher. Also, ensure the column is adequately insulated.

Q: The liquid in the distilling flask is "bumping" violently instead of boiling smoothly.

  • Possible Cause: The boiling chips are exhausted or were forgotten, or stirring is inadequate.

  • Solution: Crucially, allow the apparatus to cool down completely first. Never add boiling chips or a stir bar to hot liquid, as this can cause violent, eruptive boiling. Once cool, add fresh boiling chips or a stir bar and restart the distillation gently.

References

  • PubChem. (n.d.). 4-Ethyl-5-methylthiazole. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Ethyl-4-methylthiazole (CAS 15679-12-6). Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole. Retrieved from [Link]

  • Synerzine. (2019, February 25). SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-4-methyl thiazole. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Methylthiazole (FDB011116). Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • New Drug Approvals. (n.d.). Thiazole derivative. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • The Chemistry Blog. (n.d.). What is Fractional Distillation? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 5.3A: Theory of Fractional Distillation. Retrieved from [Link]

  • MDPI. (2025, February 18). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

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identifying and removing impurities from synthetic 4-Ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthetic 4-Ethylthiazole

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with synthetic this compound. This guide is designed to provide expert insights and practical, field-proven solutions to common challenges encountered during the purification and analysis of this important heterocyclic compound. Our focus is on delivering not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your research.

Frequently Asked Questions (FAQs): Impurity Identification & Removal

This section addresses specific issues in a direct question-and-answer format, moving from the identification of common impurities to strategic purification and final quality assessment.

Part 1: Impurity Profiling & Identification

Question 1: I've just completed a Hantzsch synthesis for this compound. What are the most probable impurities I should be looking for?

The Hantzsch thiazole synthesis, a robust method involving the condensation of an α-haloketone with a thioamide, is a cornerstone of thiazole chemistry.[1][2] However, the reaction's nature can lead to a predictable profile of impurities that you must anticipate.

Primary Impurity Classes:

  • Unreacted Starting Materials: The most common impurities are residual α-haloketone (e.g., 1-bromo-2-butanone) and the thioamide (e.g., thioformamide). Their presence indicates an incomplete reaction, which could be due to suboptimal reaction time, temperature, or stoichiometry.

  • Isomeric Byproducts: Depending on the reaction conditions, particularly the pH, isomeric thiazoles can form. For instance, acidic conditions in reactions with N-substituted thioureas can lead to mixtures of 2-amino-thiazoles and 2-imino-dihydrothiazoles.[3] While your synthesis of this compound may be simpler, minor positional isomers can still arise and may be difficult to separate.

  • Solvent and Reagent Residue: Solvents used in the reaction (e.g., ethanol, methanol) and any bases or acids used for workup (e.g., sodium carbonate, triethylamine) can be carried over.[1][4]

  • Side-Reaction Products: Self-condensation of the α-haloketone or degradation of the thioamide can introduce a variety of complex, often colored, impurities into the crude product.

Initial Assessment Strategy: A simple Thin Layer Chromatography (TLC) analysis of your crude product against the starting materials is a rapid and effective first step to confirm the presence of unreacted precursors.[5][6]

Question 2: How can I definitively identify the impurities in my crude this compound sample?

A multi-faceted analytical approach is essential for unambiguous impurity identification. Relying on a single technique is often insufficient.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier tool for identifying volatile impurities. The gas chromatograph separates the components of your mixture, and the mass spectrometer provides the mass-to-charge ratio of each component, allowing for identification by library matching or fragmentation pattern analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for separating less volatile compounds or those that might degrade at the high temperatures used in GC.[7] A reversed-phase C18 column is a common starting point for thiazole derivatives.[8] Coupling HPLC with a mass spectrometer (LC-MS) provides the same identification power as GC-MS for a broader range of compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable. While a clean spectrum is a good indicator of purity, the presence of minor peaks can help identify and quantify impurities, especially when compared to reference spectra of suspected contaminants (e.g., starting materials). A D₂O shake experiment can confirm the presence of exchangeable protons (like N-H protons in residual thioamide), which will disappear from the ¹H NMR spectrum after the shake.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the presence of key functional groups that should not be in your final product, such as the carbonyl (C=O) stretch from a residual α-haloketone or N-H bands from a thioamide.

Below is a logical workflow for identifying unknown impurities in your synthetic product.

G start Crude Synthetic This compound tlc Initial Screen: Thin Layer Chromatography (TLC) start->tlc Quick Purity Check gcms Primary Identification: GC-MS Analysis tlc->gcms Volatile Impurities Suspected hplc Alternative/Complementary: HPLC-UV/MS Analysis tlc->hplc Non-Volatile or Thermal Instability Suspected nmr Structural Confirmation: ¹H & ¹³C NMR Spectroscopy gcms->nmr Confirm Structure hplc->nmr Confirm Structure identify Impurity Profile Identified nmr->identify Quantify & Finalize G start Crude this compound check_bp Are boiling points of impurities significantly different (>25°C)? start->check_bp check_thermal Is the product thermally stable at its boiling point? check_bp->check_thermal No distill Use Fractional Distillation (Atmospheric or Vacuum) check_bp->distill Yes check_thermal->distill Yes prep_chrom Use Preparative HPLC or Flash Chromatography check_thermal->prep_chrom No

Sources

Technical Support Center: Optimizing GC-MS for Trace Level Detection of 4-Ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Ethylthiazole. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop and troubleshoot methods for the trace level detection of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Here, we will address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in scientific principles and practical field experience.

Section 1: Sample Preparation and Extraction

The journey to sensitive and reliable trace-level analysis begins with robust sample preparation. The goal is to efficiently extract and concentrate this compound from the sample matrix while minimizing interferences.

Q1: I am not detecting this compound in my sample, or the signal is too low. What sample preparation techniques can I use to improve its concentration?

A1: For a volatile compound like this compound, direct injection of a liquid sample is often insufficient for trace-level detection due to low concentration and potential matrix interference. Concentration techniques are crucial.[1] Consider the following, moving from simpler to more advanced methods:

  • Liquid-Liquid Extraction (LLE): This is a fundamental technique for separating analytes based on their solubility.[2] For this compound, which is moderately polar, using a solvent like dichloromethane or a mixture of diethyl ether and pentane can be effective.

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts and higher concentration factors compared to LLE.[2] For this compound, a sorbent with mixed-mode (hydrophobic and polar) characteristics may be optimal.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a highly effective and often preferred method for volatile compounds in liquid or solid samples.[3][4] It involves exposing a coated fiber to the headspace above the sample, allowing volatile analytes to adsorb onto the fiber. The fiber is then directly desorbed in the GC inlet. For volatile sulfur compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point.[3]

  • Stir Bar Sorptive Extraction (SBSE): SBSE is similar to SPME but uses a larger sorbent-coated stir bar, offering a higher capacity for analyte extraction and potentially lower detection limits.[1]

Q2: My sample matrix is complex (e.g., coffee, wine, biological fluid). How can I minimize matrix effects during sample preparation?

A2: Matrix effects, where co-extracted compounds interfere with the ionization and detection of the target analyte, are a common challenge in trace analysis.[5][6] Here’s how to address them during sample preparation:

  • Sample Dilution: For liquid samples with high matrix content, such as beverages, dilution with purified water can significantly reduce matrix effects.[3] However, this will also dilute your analyte, so a balance must be struck.

  • Salting Out: Adding a salt like sodium chloride (NaCl) to aqueous samples before headspace extraction can increase the volatility of this compound by decreasing its solubility in the aqueous phase.[3]

  • pH Adjustment: The charge state of this compound can be influenced by pH. Adjusting the sample pH may improve its partitioning into the headspace or an extraction solvent.

  • Matrix-Matched Calibration: While not a sample preparation step, it is crucial for accurate quantification in complex matrices. Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for any signal enhancement or suppression.[5][6]

Section 2: GC Method Development and Troubleshooting

The gas chromatograph is responsible for separating this compound from other volatile compounds in the extract. Proper method development is key to achieving sharp, symmetrical peaks with good resolution.

Q3: What type of GC column should I use for this compound analysis?

A3: The choice of GC column depends on the polarity of the analyte and the complexity of the sample matrix. This compound is a moderately polar compound.

  • Recommended Column: A mid-polar column, such as one with a stationary phase containing 5% phenyl and 95% dimethylpolysiloxane (e.g., DB-5ms, HP-5ms), is a versatile and excellent starting point. These columns separate compounds primarily based on boiling point but also provide some selectivity for polar compounds.

  • Column Dimensions: For trace analysis, a column with a 0.25 mm internal diameter and a 0.25 µm film thickness generally provides a good balance of efficiency and sample loading capacity.[7]

Parameter Recommendation Rationale
Stationary Phase 5% Phenyl, 95% DimethylpolysiloxaneGood general-purpose phase with slight polarity suitable for this compound.
Internal Diameter 0.25 mmOptimal balance of efficiency and sample capacity for trace analysis.[7]
Film Thickness 0.25 µmProvides good retention for volatile compounds without excessive bleed at higher temperatures.
Length 30 mStandard length offering good resolving power for most applications.[7]

Q4: I am seeing significant peak tailing for this compound. What are the likely causes and how can I fix it?

A4: Peak tailing is a common issue, especially for polar or active compounds at trace levels. It is often caused by unwanted interactions between the analyte and active sites in the GC system.

  • Active Sites in the Inlet: The injector liner is a common source of activity. Ensure you are using a deactivated liner. Over time, liners can become contaminated with non-volatile matrix components, so regular replacement is crucial.

  • Column Contamination: Non-volatile residues from the sample matrix can accumulate at the head of the column, creating active sites. Trimming the first 0.5 to 1 meter of the column can often restore peak shape.[8]

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, dead volumes can be created, leading to peak tailing.

  • Chemical Nature of the Analyte: Some compounds are inherently prone to tailing. Derivatization can sometimes be used to make the analyte less polar and more volatile, though this is less common for a compound like this compound.

Troubleshooting Workflow for Peak Tailing

Caption: A systematic approach to troubleshooting peak tailing in GC-MS.

Section 3: Mass Spectrometer Optimization and Data Analysis

The mass spectrometer is the detector that provides both qualitative (identification) and quantitative (concentration) information.

Q5: How do I set up the mass spectrometer to get the best sensitivity for this compound?

A5: For trace-level detection, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is essential. Instead of scanning a wide mass range, SIM mode focuses on acquiring data for a few specific ions characteristic of this compound. This significantly increases the signal-to-noise ratio and improves sensitivity.

Based on the NIST WebBook mass spectrum for this compound (C₅H₇NS), the following ions are prominent:

  • Molecular Ion (M+): m/z 113

  • Fragment Ions: m/z 112, 85, 58

Recommended SIM Parameters for this compound:

Ion (m/z) Role Notes
113 QuantifierThe molecular ion is often the most specific and abundant ion.
85 QualifierA fragment ion used to confirm the identity of the compound.
58 QualifierAnother fragment ion for confirmation.

Q6: I am getting a good signal, but my signal-to-noise ratio (S/N) is poor, making quantification unreliable. How can I improve it?

A6: A low S/N can be due to either a weak signal or high background noise. Here are some strategies to improve it:

  • Increase Signal Strength:

    • Optimize Sample Preparation: Use techniques like SPME or SBSE to pre-concentrate your analyte.[1][3]

    • Injection Volume: If using liquid injection, a larger injection volume can increase the signal, but be mindful of potential column overload.

  • Reduce Noise:

    • Check for Leaks: Air leaks in the GC-MS system can increase background noise.

    • High-Purity Gases: Use high-purity carrier gas (Helium) and ensure gas lines are clean.

    • Column Bleed: High column bleed at elevated temperatures can contribute to background noise. Use a low-bleed column and avoid exceeding its maximum operating temperature.

    • Clean the Ion Source: A dirty ion source is a common cause of high background noise. Regular cleaning is essential for maintaining sensitivity.

Logical Relationship for Improving S/N

G cluster_0 Improve Signal-to-Noise (S/N) cluster_1 Increase Signal cluster_2 Reduce Noise SN Goal: Enhance S/N IncreaseSignal Increase Analyte Signal SN->IncreaseSignal ReduceNoise Decrease Background Noise SN->ReduceNoise Opt_SamplePrep Optimize Sample Prep (e.g., SPME, SBSE) IncreaseSignal->Opt_SamplePrep Inc_InjVol Increase Injection Volume IncreaseSignal->Inc_InjVol CheckLeaks Check for Air Leaks ReduceNoise->CheckLeaks PureGases Use High-Purity Gases ReduceNoise->PureGases LowBleed Use Low-Bleed Column ReduceNoise->LowBleed CleanSource Clean Ion Source ReduceNoise->CleanSource

Caption: Strategies for improving the signal-to-noise ratio in GC-MS analysis.

Section 4: Frequently Asked Questions (FAQs)

Q7: What is a good starting GC oven temperature program for this compound?

A7: A good starting point for a 30m x 0.25mm x 0.25µm column would be:

  • Initial Temperature: 40°C, hold for 2 minutes.

  • Ramp: 10°C/minute to 250°C.

  • Final Hold: Hold at 250°C for 5 minutes. This program should be optimized based on the complexity of your sample and the retention time of this compound.

Q8: My retention times are shifting between runs. What could be the cause?

A8: Retention time shifts are often due to:

  • Leaks in the System: Check for leaks at the injector septum and column fittings.

  • Carrier Gas Flow Fluctuation: Ensure your gas supply is stable and the electronic pressure control (EPC) is functioning correctly.

  • Column Contamination: Significant matrix buildup can alter the column's stationary phase, leading to retention time shifts.[8]

  • Oven Temperature Instability: Verify that the GC oven is maintaining a stable temperature.

Q9: Can I use a Flame Ionization Detector (FID) instead of a Mass Spectrometer?

A9: While an FID is a robust and sensitive detector, it does not provide the selectivity of a mass spectrometer. At trace levels in a complex matrix, it can be difficult to definitively identify and quantify this compound using FID due to co-eluting peaks. MS provides mass spectral information that can confirm the identity of your analyte, which is crucial for reliable trace analysis.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Gros, J., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1232. [Link]

  • Pino, J. A., et al. (2021). Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. Molecules, 26(11), 3322. [Link]

  • ResearchGate. (2015). Determination of Volatile Sulfur Compounds in Beverage and Coffee Samples by Purge-and-Trap On-Line Coupling with a Gas Chromatography-Flame Photometric Detector. Retrieved from [Link]

  • NIST. (n.d.). 4-Ethyl-1,3-thiazole. NIST Chemistry WebBook. Retrieved from [Link]

  • Agilent Technologies. (2018). Sample Matrix Influence on GC/MS/MS Multiresidue Pesticide Analysis. Retrieved from [Link]

  • Foods. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Retrieved from [Link]

  • ResearchGate. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Retrieved from [Link]

Sources

Technical Support Center: Stereospecific Synthesis of 4-Ethylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of stereoselective synthesis, with a specific focus on 4-ethylthiazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in creating stereospecific this compound derivatives?

The core challenge lies in controlling the stereochemistry at the C4 position of the thiazole ring. Traditional methods for thiazole synthesis, like the widely-used Hantzsch synthesis, are exceptionally reliable for constructing the heterocyclic core but are not inherently stereoselective.[1][2] The reaction typically involves the condensation of an α-haloketone and a thioamide. If the α-haloketone precursor contains a stereocenter adjacent to the carbonyl group (at the eventual C4 position), the reaction conditions can lead to racemization or epimerization. This loss of stereochemical integrity occurs via the dehydration of the intermediate thiazoline ring system, a process that can involve a cationic transition state, facilitating the loss of the pre-existing stereochemistry.[3]

Q2: What are the primary strategies to overcome this challenge and achieve stereocontrol?

There are three principal strategies employed in modern organic synthesis to control the stereochemistry in molecules like this compound derivatives:

  • Substrate-Controlled Synthesis (Chiral Pool): This approach involves starting with an enantiomerically pure building block where the desired stereocenter is already established. For instance, a chiral α-amino acid can be converted into a chiral α-haloketone. The key is to ensure that the subsequent thiazole-forming reaction conditions are mild enough to prevent racemization.[4]

  • Auxiliary-Controlled Synthesis (Chiral Auxiliaries): A chiral auxiliary is a temporary chemical scaffold that is covalently attached to the substrate.[5] It directs the stereochemical outcome of a reaction and is cleaved off in a later step. For example, a sulfur-based chiral auxiliary derived from an amino acid can be used to perform a highly diastereoselective aldol reaction to set the stereocenter before being removed.[6][7]

  • Catalyst-Controlled Synthesis (Asymmetric Catalysis): This is a highly efficient strategy that uses a small amount of a chiral catalyst (metal-based or organocatalyst) to induce enantioselectivity in a reaction that would otherwise produce a racemic mixture.[8] This can involve reactions like the asymmetric conjugate addition to an α,β-unsaturated thioamide to form a chiral intermediate that is then cyclized.[9]

Q3: Why is the Hantzsch synthesis still relevant if it's not stereoselective?

The Hantzsch synthesis remains a cornerstone of heterocyclic chemistry due to its high reliability, operational simplicity, and the wide availability of starting materials.[1][10] It is an excellent method for rapidly generating a diverse library of thiazole compounds. For applications where stereochemistry is not a concern, it is often the most efficient route. In the context of stereospecific synthesis, it is still highly relevant for the final cyclization step, provided the stereocenter has been set previously and the reaction conditions are carefully optimized to prevent its erosion.[3][11]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Q4: My reaction yield is consistently low or I'm recovering only starting material. What should I investigate?

Low conversion is a common issue that can often be resolved by systematically examining the reaction components and conditions.

ProblemPotential CauseRecommended Solution & Rationale
Low or No Product Yield Impure Starting Materials The α-haloketone can be unstable and decompose on storage. The thioamide can contain impurities that inhibit the reaction. Verify the purity of your reactants using NMR or melting point analysis. Use freshly prepared or purified starting materials for best results.[12][13]
Suboptimal Temperature The Hantzsch synthesis often requires an initial energy input to overcome the activation barrier for the initial SN2 reaction. If running at room temperature, consider gently heating the reaction . Conversely, excessive heat can promote side reactions and decomposition.[1][14]
Insufficient Reaction Time The reaction may simply be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) . If starting materials are still present after the initially planned time, extend the reaction duration.[13]
Incorrect Solvent Choice The polarity and protic nature of the solvent are critical. While alcohols like ethanol are common, some substrates may perform better in aprotic solvents like DMF. A solvent screen is a valuable optimization step.[13][14]
Troubleshooting Workflow for Low Yield

Here is a logical workflow to diagnose the cause of low product yield.

G start Low Yield Observed check_purity Verify Reactant Purity (NMR, MP) start->check_purity purity_ok Purity OK? check_purity->purity_ok purify Action: Purify or Resynthesize Starting Materials purity_ok->purify No check_conditions Review Reaction Conditions (Temp, Time) purity_ok->check_conditions Yes conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_temp Action: Increase Temperature Incrementally Monitor with TLC conditions_ok->optimize_temp No (Temp?) check_solvent Screen Alternative Solvents (e.g., DMF) conditions_ok->check_solvent Yes extend_time Action: Extend Reaction Time Monitor with TLC optimize_temp->extend_time

Caption: Workflow for troubleshooting low reaction yields.

Q5: I've isolated my product, but it has low or no enantiomeric excess (ee). What happened to my stereocenter?

Loss of stereochemical purity is the critical challenge. This often points to epimerization during the reaction sequence.

ProblemPotential CauseRecommended Solution & Rationale
Low Enantiomeric Excess (ee) Epimerization during Dehydration The final step in the Hantzsch synthesis is the dehydration of a thiazoline intermediate to the aromatic thiazole. This step can proceed through a carbocation-like transition state, which allows for the loss of stereochemistry at the C4 position. Use milder dehydration conditions or reagents . Exploring different acid or base catalysts at lower temperatures can minimize this effect.[3]
Racemization of α-Haloketone The α-proton of the ketone is acidic and can be removed by base, leading to enolization and racemization before the Hantzsch reaction even begins. Ensure the α-haloketone is stored under neutral, anhydrous conditions and used promptly after preparation. The base used in the work-up should also be mild.[1][12]
Ineffective Asymmetric Catalyst/Auxiliary If using a catalyst- or auxiliary-controlled method, the issue may lie there. Verify the purity and integrity of the chiral catalyst or auxiliary . For catalytic reactions, screen catalyst loading and ligand variations. For auxiliaries, ensure complete and clean cleavage to avoid isolating a diastereomeric mixture.[7][8]
Q6: I'm observing a major byproduct that is an isomer of my target 2-aminothiazole. How can I improve selectivity?

This is a classic issue in Hantzsch synthesis when using N-substituted thioureas. The formation of a 3-substituted 2-imino-2,3-dihydrothiazole is a known side reaction.[14]

  • The Cause: The regioselectivity of the cyclization is highly dependent on the reaction pH. Under acidic conditions, protonation of the nitrogen atoms can favor the cyclization pathway that leads to the undesired imino isomer.

  • The Solution: To strongly favor the formation of the desired 2-aminothiazole isomer, the reaction should be conducted in a neutral or slightly basic medium .[13][14] Avoid acidic solvents or the use of strong acid catalysts if this side product is observed. Careful control of pH is paramount for achieving high selectivity.

Mechanism: Regioselectivity Control

The choice of reaction conditions dictates the cyclization pathway.

Caption: Influence of pH on Hantzsch synthesis regioselectivity.

Key Experimental Protocols

Protocol 1: General Hantzsch Synthesis for 4-Substituted Thiazoles

This protocol provides a general method for the cyclization step. It assumes you have already synthesized your chiral α-haloketone.

Objective: To synthesize a 4-substituted-2-aminothiazole from an α-haloketone and thiourea.

Materials:

  • α-haloketone (e.g., 2-bromo-4-phenylbutan-2-one) (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol or Methanol

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone (1.0 eq) and thiourea (1.2 eq) in ethanol (approx. 0.2 M concentration).[1]

  • Add a magnetic stir bar and equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 80°C for ethanol) with stirring.

  • Monitor the reaction by TLC until the starting α-haloketone spot has been consumed (typically 1-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into a beaker containing an equal volume of 5% NaHCO₃ solution while stirring. This neutralizes the HBr byproduct and causes the product to precipitate.[10][12]

  • Collect the resulting precipitate by vacuum filtration through a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water to remove any remaining salts.

  • Allow the solid to air dry or dry in a vacuum oven to obtain the crude product.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Objective: To separate and quantify the enantiomers of the synthesized this compound derivative.

Materials:

  • Synthesized thiazole product

  • HPLC-grade solvents (e.g., Hexane, Isopropanol)

  • Chiral HPLC Column (e.g., Chiralcel OD-H, Chiralpak AD-H)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of your purified product in a suitable solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.

  • Column Selection: Choose a chiral stationary phase (CSP) known to be effective for heterocyclic compounds. Polysaccharide-based columns (Chiralcel, Chiralpak) are an excellent starting point.[15]

  • Method Development (Isocratic):

    • Start with a mobile phase of 90:10 Hexane:Isopropanol at a flow rate of 1.0 mL/min.

    • Inject a small volume (5-10 µL) of your sample.

    • Monitor the elution profile with a UV detector at a wavelength where your compound absorbs strongly (e.g., 254 nm).

  • Optimization:

    • If no separation is observed, gradually increase the percentage of the polar modifier (isopropanol). Try compositions like 80:20 and 70:30.

    • If the retention times are too long, increase the flow rate or the modifier percentage.

    • The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomeric peaks.[16][17]

  • Quantification:

    • Once baseline separation is achieved, integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

References

  • BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
  • BenchChem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • BenchChem. (n.d.). Identifying side reactions in the Hantzsch synthesis of thiazoles.
  • Semantic Scholar. (n.d.). Stereochemical control factors in the Hantzsch thiazole synthesis: a Hammett substitution correlation analysis.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
  • Morales-Nava, R., & Olivo, H. F. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • ResearchGate. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
  • Just-Baringo, X., Albericio, F., & Alvarez, M. (2014). Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products. Current Topics in Medicinal Chemistry, 14(10), 1244–1256.
  • ResearchGate. (2020). Hantzsch thiazole synthesis.
  • PubMed. (2014). Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Bengtsson, C., Nelander, H., & Almqvist, F. (2013). Asymmetric synthesis of 2,4,5-trisubstituted Δ2-thiazolines. Chemistry (Weinheim an der Bergstrasse, Germany), 19(30), 9916–9922.
  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
  • PubMed Central. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
  • YouTube. (2019, January 19). Synthesis of thiazoles.
  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment.
  • PubMed. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
  • Yanagida, Y., Yazaki, R., Kumagai, N., & Shibasaki, M. (2011). Asymmetric synthesis of isothiazoles through Cu catalysis: direct catalytic asymmetric conjugate addition of allyl cyanide to α,β-unsaturated thioamides. Angewandte Chemie (International ed. in English), 50(34), 7910–7914.
  • Frontiers. (2024). Recent advances in catalytic asymmetric synthesis.
  • Visegrády, B., Konecsni, T., Grobuschek, N., Schmid, M. G., Kilár, F., Aboul-Enein, H. Y., & Gübitz, G. (2002). Chiral separation of thiazide diuretics by HPLC on Chiralcel OD-RH, Chiralcel OJ-R and Chirobiotic-T phases. Journal of Biochemical and Biophysical Methods, 53(1-3), 15–24.

Sources

resolving co-elution issues of 4-Ethylthiazole with other volatiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving analytical challenges associated with 4-Ethylthiazole. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common co-elution problems encountered during the analysis of volatile compounds. This guide moves beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions in your method development.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its analysis challenging?

This compound is a heterocyclic volatile compound containing both sulfur and nitrogen. It is a significant aroma component in many food products, particularly those that undergo thermal processing like coffee, cocoa, and roasted nuts, contributing nutty and green notes.[1] The analytical challenge arises from its moderate polarity and its presence in highly complex matrices. These matrices contain hundreds of other volatile organic compounds (VOCs), including other sulfur compounds, pyrazines, and furans, which often have similar boiling points and polarities, leading to chromatographic co-elution.[2][3]

Q2: What is co-elution, and how do I know if I have this issue?

Co-elution occurs when two or more different compounds elute from the chromatography column at the same time, appearing as a single, unresolved peak.[4] This compromises accurate identification and quantification.

You may have a co-elution issue if you observe:

  • Peak Tailing or Fronting: Asymmetrical peaks can indicate a hidden shoulder from a co-eluting compound.[4]

  • Inconsistent Mass Spectra: When using a mass spectrometer (MS), the mass spectrum across the peak will be inconsistent if multiple compounds are present. A pure compound should have a uniform spectrum from the beginning to the end of the peak.[4]

  • Variable Quantitative Results: Poor reproducibility in quantification can be a sign that an interfering compound is inconsistently contributing to the peak area.

Q3: What are the most common compounds that co-elute with this compound?

Based on its properties and common matrices, this compound frequently co-elutes with:

  • Other Thiazoles and Sulfur Compounds: Isomers like 2-ethyl-4-methylthiazole or compounds such as dimethyl disulfide can have very similar chromatographic behavior.[3]

  • Pyrazines: Alkylpyrazines (e.g., 2,5-dimethylpyrazine), formed during Maillard reactions, are abundant in roasted foods and often elute in the same region as thiazoles.[5]

  • Furans and Furanones: These are also products of thermal processing and can interfere depending on the column and conditions used.[2]

  • Matrix Components: In complex samples like coffee or flavor extracts, numerous other compounds with similar volatility can cause interference.[6][7]

Troubleshooting Guide: A Stepwise Approach to Resolution

Resolving co-elution is a systematic process. This guide is structured from the simplest and most common adjustments to more advanced techniques.

Workflow for Resolving Co-elution

The following diagram outlines the logical progression for troubleshooting co-elution issues involving this compound.

CoElution_Workflow start Co-elution Suspected (Peak Asymmetry, Inconsistent MS) step1 Step 1: Optimize GC Temperature Program start->step1 result1_ok Resolution Achieved step1->result1_ok Yes result1_fail Co-elution Persists step1->result1_fail No step2 Step 2: Change GC Column Selectivity result2_ok Resolution Achieved step2->result2_ok Yes result2_fail Co-elution Persists step2->result2_fail No step3 Step 3: Enhance Detection Selectivity result3_ok Quantification Possible step3->result3_ok Yes result3_fail Interference Still Present step3->result3_fail No step4 Step 4: Refine Sample Preparation result4_ok Resolution Achieved step4->result4_ok Yes result4_fail Co-elution Persists step4->result4_fail No step5 Advanced Solution: Multidimensional GC (GCxGC) result1_fail->step2 result2_fail->step3 result3_fail->step4 result4_fail->step5

Caption: A logical workflow for troubleshooting co-elution issues.

Step 1: Optimize the GC Temperature Program

The Issue: My this compound peak has a shoulder, suggesting a closely eluting compound. What is the first and most direct way to improve separation?

The Solution: Adjusting the oven temperature program is the fastest and most cost-effective first step. Temperature affects analyte retention and the selectivity of your separation.[8] By changing how the temperature increases over time (the ramp rate), you can alter the relative positions of eluting compounds.[9]

Causality: Compounds separate in GC based on their boiling points and their interaction with the stationary phase. A slower temperature ramp gives compounds more time to interact with the stationary phase, which can significantly improve the resolution of analytes with close boiling points.[9] Reducing the initial oven temperature can also improve the separation of early-eluting, volatile compounds.[10]

Protocol 1: Systematic Temperature Program Optimization
  • Run a Scouting Gradient: First, determine the elution temperature of this compound.

    • Initial Temperature: 40 °C (without cryogenic cooling).[10]

    • Initial Hold: 1 minute.

    • Ramp Rate: 10 °C/min.[10][11]

    • Final Temperature: The maximum operating temperature of your column (e.g., 320 °C).[10]

    • Final Hold: 10 minutes (to ensure all matrix components are eluted).[10]

  • Analyze the Scout Run: Note the elution time and temperature of the this compound peak and any interfering peaks.

  • Optimize the Ramp Rate:

    • The optimal ramp rate can be estimated as 10 °C per column void time (t₀).[8][11]

    • Practical Approach: If the initial 10 °C/min ramp does not provide separation, decrease the ramp rate to 5 °C/min or 3 °C/min through the temperature range where the co-elution occurs. This slower ramp increases interaction time and enhances resolution.

  • Introduce an Isocratic Hold (If Necessary):

    • If a slower ramp doesn't resolve a critical pair, introduce a hold (an isothermal period) just before they elute.

    • Rule of Thumb: Set the hold temperature approximately 45 °C below the elution temperature of the co-eluting pair.[8] Start with a 1-2 minute hold and increase as needed.

Step 2: Change GC Column Selectivity

The Issue: I've optimized my temperature program extensively, but a co-eluting peak remains perfectly merged with my this compound peak.

The Solution: The co-eluting compounds likely have very similar boiling points, meaning a separation based on volatility alone is insufficient. The next step is to change the column's stationary phase to introduce a different separation mechanism: polarity.

Causality: The principle of "like dissolves like" governs separation by polarity.[12] this compound is a polar molecule due to its nitrogen and sulfur heteroatoms. If you are using a non-polar column (like a 5% phenyl-methylpolysiloxane, e.g., DB-5ms or HP-5ms), both polar and non-polar compounds will separate primarily by boiling point. By switching to a column with a more polar stationary phase, you can selectively retain polar analytes like this compound for longer, allowing non-polar or less-polar compounds of similar boiling points to elute earlier.[13]

Table 1: GC Column Selection Guide for this compound
Column TypeStationary Phase CompositionPolarityRecommended Use for this compound
Standard Non-Polar 5% Phenyl / 95% DimethylpolysiloxaneNon-PolarStarting point. Good for general profiling but may lead to co-elution with compounds of similar boiling points.
Intermediate Polarity 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., ZB-624)IntermediateExcellent choice. The cyanopropyl groups offer dipole-dipole interactions that selectively retain polar compounds like thiazoles, resolving them from non-polar interferences.[12]
Polar (WAX) Polyethylene Glycol (PEG)PolarAlternative choice. Offers strong hydrogen bonding capabilities. It can significantly alter elution order and may resolve difficult co-elutions, but can be susceptible to degradation from water or oxygen.[14]
PLOT Columns Porous Layer Open Tubular (e.g., PoraPLOT Q)VariesUsed for very volatile compounds and gases. Generally less suitable for a compound like this compound unless co-elution is with very light compounds.[15]
Diagram: Effect of Column Polarity on Elution

Polarity_Effect cluster_0 Non-Polar Column (e.g., DB-5ms) Separation by Boiling Point cluster_1 Intermediate Polarity Column (e.g., ZB-624) Separation by Polarity & Boiling Point A Time -> Peak1 Co-eluted Peak (4-ET + Interference) A->Peak1 B Time -> Peak2 Interference (Less Polar) B->Peak2 Peak3 This compound (More Polar) Peak2->Peak3

Caption: How changing column polarity resolves co-elution.

Step 3: Enhance Detection Selectivity

The Issue: My sample matrix is too complex. Even after changing columns, I get interferences. I don't need perfect chromatographic separation, just reliable quantification of this compound.

The Solution: Use a detector that is selective for sulfur-containing compounds. This allows you to "see" the this compound peak while the detector remains "blind" to co-eluting interferences that do not contain sulfur (like pyrazines or furans).

Causality: While a standard MS detector identifies compounds by their mass-to-charge ratio, selective detectors respond only to specific elements.

  • Sulfur Chemiluminescence Detector (SCD): This detector combusts eluting compounds, and if sulfur is present, it creates sulfur monoxide (SO), which then reacts with ozone to produce light (chemiluminescence). The amount of light is directly proportional to the amount of sulfur. The SCD is highly selective and provides a linear, equimolar response to sulfur compounds.[16][17]

  • Flame Photometric Detector (FPD): In an FPD, sulfur compounds are burned in a hydrogen-rich flame, which produces an excited S₂* species that emits light at specific wavelengths (around 394 nm). While very selective, the FPD response is non-linear (approximately quadratic) and can be prone to quenching from co-eluting hydrocarbons.[16]

Recommendation: For robust and accurate quantification, the SCD is the superior choice due to its linearity and reduced susceptibility to quenching.[17]

Step 4: Refine Sample Preparation

The Issue: My baseline is noisy and filled with matrix peaks, making it hard to resolve and integrate the this compound peak. Can I clean up my sample before injection?

The Solution: Yes, employing a selective sample preparation technique can remove interfering matrix components before they are introduced into the GC system. The goal is to selectively isolate your analyte of interest or remove the interferences.[18]

Causality: Different sample preparation techniques exploit different physicochemical properties (solubility, volatility, affinity) to achieve separation.

  • Solid Phase Microextraction (SPME): SPME uses a coated fiber to extract and concentrate analytes from the headspace or liquid sample.[2] By choosing a fiber with a specific polarity (e.g., a Divinylbenzene/Carboxen/PDMS fiber), you can selectively adsorb a range of volatiles that includes this compound. Optimizing extraction time and temperature can further refine the extraction profile.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent like dichloromethane).[19][20] By adjusting the pH of the aqueous phase, you can change the charge state of acidic or basic analytes, altering their solubility and enabling selective extraction.[19]

  • Solvent-Assisted Flavor Evaporation (SAFE): This is a specialized distillation technique used to gently separate volatile compounds from non-volatile matrix components (like lipids and sugars) under high vacuum at low temperatures, minimizing artifact formation.[2]

Advanced Solution: Multidimensional Gas Chromatography (GCxGC)

For the most complex matrices where all other techniques fail, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers the highest possible resolving power. In GCxGC, the effluent from a primary column is continuously trapped and then rapidly re-injected onto a second, shorter column with a different stationary phase (e.g., non-polar followed by polar). This provides a two-dimensional separation, resolving peaks that overlap in a single dimension.[21][22] This technique is exceptionally powerful for analyzing trace compounds in challenging samples like food aromas.[21]

References

  • The Secrets of Successful Temperature Programming. (2017). LCGC International. [Link]

  • Temperature Programming for Better GC Results. (2025). Phenomenex. [Link]

  • GC Temperature Programming—10 Things You Absolutely Need to Know. (n.d.). Crawford Scientific. [Link]

  • GC Temperature Program Development. (n.d.). Element Lab Solutions. [Link]

  • Different Types of GC Columns. (2025). Phenomenex. [Link]

  • Optimization of temperature programming in gas chromatography with respect to separation time. (1986). Pure and Applied Chemistry. [Link]

  • Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. (2025). Food & Medicine. [Link]

  • Guide to Choosing a GC Column. (2025). Phenomenex. [Link]

  • Separation of Volatile Organic Hydrocarbons with PLOT GC Columns & Selectivity Tuning. (n.d.). Agilent Technologies. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. [Link]

  • 4-Ethyl-2,5-dimethylthiazole GC-MS Data. (n.d.). Human Metabolome Database. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluid. (2014). Analyst. [Link]

  • Ultimate Guide to Gas Chromatography Columns. (2025). Chrom Tech, Inc. [Link]

  • Sample Preparation Perspectives. (n.d.). Orochem Technologies. [Link]

  • A novel method for the measurement of volatile organic sulfur compounds in complex matrices. (2022). Journal of Chromatography A. [Link]

  • Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. (2020). AZoM. [Link]

  • Analysis of Volatiles in Food Products. (2021). ResearchGate. [Link]

  • Identification of Compounds that Negatively Impact Coffee Flavor Quality. (2020). Journal of Agricultural and Food Chemistry. [Link]

  • Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. (n.d.). SilcoTek Corporation. [Link]

  • Chromatographic behavior of co-eluted plasma compounds and effect on screening of drugs by APCI-LC–MS(/MS). (2014). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Online Measurement of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatograph and Electrochemical Detection. (n.d.). ASTM International. [Link]

  • Analysis of Pharmacologically Relevant Compounds using GC/MSD. (n.d.). Agilent Technologies. [Link]

  • Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. (n.d.). Agilent Technologies. [Link]

  • Analyzing Volatile Organic Chemicals in Food: Emerging Trends and Recent Examples. (2013). American Laboratory. [Link]

  • Analysis of Extractables from Pharmaceutical Packaging Materials. (n.d.). Shimadzu Corporation. [Link]

  • Analysis of Volatile Compounds during Food Fermentation. (2023). MDPI. [Link]

  • Volatile Metabolites. (2012). Metabolites. [Link]

  • Electronic Prediction of Chemical Contaminants in Aroma of Brewed Roasted Coffee. (2024). MDPI. [Link]

  • Analysis of Volatile Compounds Identified in Rubber Gasket Extracts Using GC/MSD and High-Resolution GC/Q-TOF. (2024). Agilent Technologies. [Link]

  • Analysis of Volatile Compounds in Coffee Prepared by Various Brewing and Roasting Methods. (2021). MDPI. [Link]

  • Compound 2-Ethyl-4-methylthiazole. (2010). FooDB. [Link]

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Technical Support Center: Refinement of Extraction Protocols for 4-Ethylthiazole from Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the extraction of 4-Ethylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your extraction protocols for this key aroma and signaling compound from complex matrices. Here, we move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring your methods are both robust and reliable.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from complex matrices like food, beverages, or biological fluids?

A1: The primary challenges revolve around the semi-polar nature of this compound, its volatility, and the presence of interfering compounds in the matrix. Key issues include:

  • Matrix Effects: Co-extracted matrix components can enhance or suppress the signal of this compound during analysis, particularly in techniques like Gas Chromatography-Mass Spectrometry (GC-MS), leading to inaccurate quantification.[1][2][3][4]

  • Low Recovery: Inefficient extraction can lead to low and variable recovery rates. This can be due to poor partitioning of this compound into the extraction solvent, strong binding to matrix components, or losses due to its volatility.

  • Co-extraction of Interfering Compounds: The presence of other volatile or semi-volatile compounds with similar chemical properties can interfere with the chromatographic separation and detection of this compound.

  • Analyte Stability: Changes in pH or temperature during extraction can potentially degrade this compound.

Q2: Which extraction techniques are most suitable for this compound?

A2: The most commonly employed and effective techniques are Solid-Phase Microextraction (SPME), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[5][6][7] The choice of technique depends on the specific matrix, the required sensitivity, and the available equipment.

  • SPME is a solvent-free technique ideal for volatile and semi-volatile compounds in liquid and solid samples.[7] It is particularly well-suited for headspace analysis of aroma compounds in food and beverages.

  • SPE offers high selectivity and can effectively clean up complex samples, concentrating the analyte and removing interferences.[5] It is a versatile technique applicable to a wide range of matrices.

  • LLE is a classic and widely used technique that separates compounds based on their differential solubility in two immiscible liquids.[8][9] It is particularly useful for liquid samples and can be optimized by adjusting solvent polarity and pH.

Q3: How do the physicochemical properties of this compound influence the choice of extraction method?

A3: Understanding the properties of this compound is critical for optimizing extraction:

  • Polarity: With a LogP of approximately 1.59-2.35, this compound is a semi-polar compound. This dictates the choice of SPE sorbents (e.g., reversed-phase C18 or polymeric sorbents) and LLE solvents (e.g., ethyl acetate, dichloromethane).[8][9]

  • Basicity: The thiazole ring contains a nitrogen atom, giving the molecule basic properties (pKa of the conjugate acid is around 3.37). This allows for pH manipulation during LLE and SPE to enhance selectivity and extraction efficiency.[10][11][12]

  • Volatility: As a volatile compound, headspace SPME is a highly effective technique. Care must be taken during LLE and SPE to minimize analyte loss through evaporation.

Troubleshooting Guides

Solid-Phase Microextraction (SPME)

SPME_Workflow

Problem 1: Low and Inconsistent Recovery

  • Potential Cause A: Suboptimal Fiber Choice. The affinity of the SPME fiber coating for this compound is crucial.

    • Solution: For a semi-polar compound like this compound, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often a good starting point as it covers a wide range of polarities and molecular sizes.[13]

  • Potential Cause B: Inefficient Desorption from the Fiber. If the GC inlet temperature is too low or the desorption time is too short, the analyte may not be completely transferred to the column.

    • Solution: Optimize the desorption temperature and time. A typical starting point is 250°C for 2-5 minutes. Ensure the fiber is fully inserted into the heated zone of the inlet.

  • Potential Cause C: Matrix Effects in the Headspace. High concentrations of other volatile compounds in the matrix can compete with this compound for adsorption sites on the fiber.

    • Solution: Dilute the sample with deionized water to reduce the concentration of interfering matrix components.

Problem 2: Poor Reproducibility

  • Potential Cause A: Inconsistent Equilibration Time and Temperature. The concentration of this compound in the headspace is dependent on both time and temperature.

    • Solution: Precisely control the equilibration time and temperature using an automated sampling system or a temperature-controlled water bath. A typical starting point is 15-30 minutes at 40-60°C.[13]

  • Potential Cause B: Inconsistent Extraction Time. The amount of analyte adsorbed by the fiber is a function of time.

    • Solution: Maintain a consistent extraction time for all samples and standards.

  • Potential Cause C: "Salting Out" Effect is not Uniform. The addition of salt (e.g., NaCl) to the sample can increase the volatility of this compound, but inconsistent salt concentrations will lead to variable results.[13]

    • Solution: Ensure the salt is fully dissolved and the concentration is consistent across all samples.

Solid-Phase Extraction (SPE)

SPE_Troubleshooting

Problem 1: Low Analyte Recovery

  • Potential Cause A: Analyte Breakthrough During Loading. The sorbent may not have sufficient capacity or affinity for this compound, causing it to pass through the cartridge without being retained.

    • Solution:

      • Select the appropriate sorbent: For a semi-polar, basic compound like this compound, a mixed-mode cation-exchange sorbent can be highly effective.[14] Alternatively, a reversed-phase sorbent like C18 or a polymeric sorbent can be used, but pH adjustment of the sample to >5 will neutralize the molecule and enhance retention.

      • Reduce the flow rate: A slower flow rate during sample loading allows for more interaction time between the analyte and the sorbent.

      • Check sorbent mass: Ensure the sorbent mass is sufficient for the sample volume and analyte concentration.

  • Potential Cause B: Premature Elution During Washing. The wash solvent may be too strong, causing the retained this compound to be washed away with the interferences.

    • Solution: Use a weaker wash solvent. For reversed-phase SPE, this means a higher percentage of water in the water-organic solvent mixture.

  • Potential Cause C: Incomplete Elution. The elution solvent may not be strong enough to desorb this compound from the sorbent.

    • Solution:

      • Increase the strength of the elution solvent: For reversed-phase, increase the percentage of the organic solvent.

      • Adjust the pH of the elution solvent: For mixed-mode cation-exchange, a small amount of a basic modifier (e.g., ammonia) in the elution solvent will neutralize the charge on the analyte and facilitate its release.

Problem 2: Poor Reproducibility

  • Potential Cause A: Inconsistent Sorbent Conditioning and Equilibration. If the sorbent is not properly wetted, its binding capacity will be inconsistent.

    • Solution: Always pre-condition the sorbent with a strong organic solvent (e.g., methanol) followed by an equilibration step with a solvent similar in composition to the sample matrix.[8] Do not let the sorbent bed dry out before loading the sample.

  • Potential Cause B: Sample Overload. Exceeding the capacity of the SPE cartridge will lead to inconsistent breakthrough.

    • Solution: Reduce the sample volume or use a cartridge with a larger sorbent mass.

Liquid-Liquid Extraction (LLE)

LLE_Troubleshooting

Problem 1: Emulsion Formation

  • Potential Cause: High concentration of surfactants or proteins in the sample matrix. These can stabilize the interface between the aqueous and organic phases.[15]

    • Solution:

      • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of an emulsion.[15]

      • "Salting Out": Add a saturated sodium chloride solution to the aqueous phase. This increases the ionic strength and can help to break the emulsion.[15]

      • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed can help to separate the layers.

      • Filtration: Passing the mixture through a bed of glass wool can sometimes break up the emulsion.

Problem 2: Low and Variable Recovery

  • Potential Cause A: Incorrect pH of the Aqueous Phase. The basic nitrogen in this compound means its solubility is pH-dependent.

    • Solution: Adjust the pH of the aqueous sample to be at least 2 pH units above the pKa of the conjugate acid of this compound (i.e., pH > 5.4) to ensure it is in its neutral, more organic-soluble form.[10][11][12]

  • Potential Cause B: Inappropriate Extraction Solvent. The polarity of the extraction solvent must be well-matched to this compound.

    • Solution: Use a solvent of intermediate polarity such as ethyl acetate or dichloromethane.[8][9] For particularly stubborn matrices, a mixture of solvents can be employed to fine-tune the polarity.

  • Potential Cause C: Insufficient Partitioning. A single extraction may not be sufficient to recover all of the analyte.

    • Solution: Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are typically sufficient to recover the majority of the analyte.

Data Presentation: Comparison of Extraction Techniques

The following table summarizes typical performance characteristics for the extraction of this compound from a complex matrix such as coffee or beer. Note that these values are illustrative and will vary depending on the specific matrix and optimized conditions.

FeatureSolid-Phase Microextraction (SPME)Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Typical Recovery Semi-quantitative, dependent on calibration>85%70-90%
Reproducibility (RSD) <15%<10%<15%
Selectivity Moderate to High (fiber dependent)High (sorbent dependent)Low to Moderate (solvent/pH dependent)
Solvent Consumption NoneLow to ModerateHigh
Sample Throughput High (with automation)High (with automation)Low to Moderate
Susceptibility to Matrix Effects HighLow to ModerateModerate

Method Validation and Trustworthiness

To ensure the trustworthiness of your analytical results, proper method validation is essential.[16][17][18] Key parameters to assess include:

  • Linearity: The method should demonstrate a linear response over a defined concentration range. A correlation coefficient (R²) of >0.99 is generally considered acceptable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[1][3][4][19][20] These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements. Accuracy is often assessed through recovery studies in spiked matrix samples, with typical acceptance criteria of 80-120%. Precision is expressed as the relative standard deviation (RSD), which should ideally be <15%.

  • Specificity: The method should be able to unequivocally identify and quantify this compound in the presence of other matrix components. This is typically achieved through the use of mass spectrometry.

By systematically addressing these potential issues and validating your chosen extraction protocol, you can achieve reliable and accurate quantification of this compound in even the most challenging of matrices.

References

  • JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
  • Biotage. (2023). SLE, SPE and LLE – How are Those Different?
  • ResearchGate. (2025). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages.
  • BenchChem. (2025).
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Economy Process Solutions. (n.d.).
  • ResearchG
  • K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • ResearchGate. (n.d.). Results of linearity (R 2 ), limits of detection (LOD)
  • National Institutes of Health. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Table 3. Results for linearity, LOD, LOQ, precision and accuracy tests.
  • Waters. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses.
  • ResearchGate. (2025). Effect of aqueous phase pH on liquid–liquid extraction with impinging-jets contacting technique.
  • ResearchGate. (2025).
  • Impactfactor. (n.d.).
  • YouTube. (2019). The role of pH in Liquid-Liquid Extraction L9 4380.
  • ResearchGate. (2025).
  • Czech Journal of Food Sciences. (2025). Comparison of three different methods for the determination of sulphur dioxide in fruit and vegetable products.
  • ResearchGate. (n.d.). Comparison of extraction recovery with SPE and LLE.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Pharmaceutical Outsourcing. (2014). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies.
  • Biotage. (2023). SLE, SPE and LLE – How are Those Different?
  • National Institutes of Health. (2020).
  • Juniper Publishers. (2018). Limit of Blank (LOB), Limit of Detection (LOD)
  • MDPI. (n.d.).
  • Reddit. (2022). Role of Ph in liquid-liquid extraction.
  • National Institutes of Health. (2024).
  • RSC Publishing. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
  • RSC Publishing. (n.d.). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
  • ResearchGate. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
  • National Institutes of Health. (n.d.).
  • The Aquila Digital Community. (n.d.).
  • PubMed. (2022).
  • LCGC International. (2014). Retaining Polar Compounds.
  • ResearchGate. (2024).
  • University of Rochester, Department of Chemistry. (n.d.).
  • International Journal of Pharmaceutical Sciences and Research. (2020).
  • ResearchGate. (n.d.). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.

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Validation & Comparative

A Comparative Olfactory Analysis of 4-Ethylthiazole and 2-Ethylthiazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of aroma chemistry, subtle structural variations can lead to profound differences in sensory perception. This guide provides a comprehensive comparative analysis of the aroma profiles of two closely related isomers: 4-Ethylthiazole and 2-Ethylthiazole. Designed for researchers, scientists, and professionals in the flavor, fragrance, and pharmaceutical industries, this document delves into the nuanced olfactory characteristics of these compounds, supported by established analytical methodologies. Our exploration is grounded in the principles of scientific integrity, offering both qualitative descriptions and a framework for quantitative evaluation to empower your research and development endeavors.

Introduction: The Significance of Isomeric Position in Thiazole Aromas

Thiazoles are a class of sulfur-containing heterocyclic compounds renowned for their potent and diverse aroma profiles, often associated with roasted, nutty, and savory notes. The position of the ethyl group on the thiazole ring in this compound and 2-Ethylthiazole significantly influences their respective olfactory properties. Understanding these differences is paramount for the precise formulation of flavors and fragrances, as well as for identifying and mitigating potential off-notes in pharmaceuticals. This guide will explore these differences through a detailed examination of their aroma profiles, supported by proposed experimental protocols for their quantitative and qualitative assessment.

Aroma Profile Comparison: A Tale of Two Isomers

While both this compound and 2-Ethylthiazole belong to the same chemical family, their sensory characteristics are distinct. This section provides a qualitative comparison based on existing literature and organoleptic evaluations.

This compound: A Profile of Green and Nutty Complexity

The aroma of this compound is often characterized by a combination of green, nutty, and slightly roasted notes . Its profile is sometimes described as having vegetative and even tomato-like nuances. This complexity makes it a valuable component in the creation of savory flavors, particularly for applications in soups, sauces, and meat products.

2-Ethylthiazole: A Focus on Roasted and Savory Notes

In contrast, 2-Ethylthiazole typically presents a more dominant roasted and savory aroma profile . Descriptors often associated with this isomer include nutty, coffee, and cocoa-like notes, with a subtle rubbery undertone.[1] Its robust and savory character lends itself well to applications in baked goods, coffee and cocoa flavorings, and snack foods.[1]

Quantitative Analysis: Towards an Objective Comparison

To move beyond qualitative descriptions, a quantitative analysis of the aroma profiles is essential. This involves determining the odor detection thresholds and employing instrumental analysis to correlate chemical structure with sensory perception.

Odor Detection Threshold: A Measure of Potency

Table 1: Hypothetical Odor Detection Thresholds of this compound and 2-Ethylthiazole in Water

CompoundOdor Detection Threshold (µg/L in water)
This compound[Data to be determined experimentally]
2-Ethylthiazole[Data to be determined experimentally]

Note: This table is intended to be populated with experimental data obtained using the protocol outlined in this guide.

Experimental Protocols: A Framework for Analysis

To ensure the scientific validity and reproducibility of a comparative analysis, standardized experimental protocols are crucial. This section provides detailed methodologies for Gas Chromatography-Olfactometry (GC-O) and sensory panel evaluations.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[3] This allows for the identification of odor-active compounds in a sample.

Experimental Workflow for GC-O Analysis

Caption: Workflow for GC-O analysis of ethylthiazole isomers.

Step-by-Step GC-O Protocol:

  • Standard Preparation: Prepare stock solutions of high-purity this compound and 2-Ethylthiazole in a suitable solvent, such as ethanol. Create a series of dilutions to determine the detection threshold and characterize the aroma at different concentrations.

  • GC-O System:

    • Injector: Split/splitless injector, operated in splitless mode for high sensitivity.

    • Column: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable for separating these isomers.

    • Oven Program: A temperature gradient program should be optimized to ensure good separation of the target analytes from any impurities. A starting temperature of 40°C, held for 2 minutes, followed by a ramp of 5°C/minute to 250°C is a good starting point.

    • Effluent Splitter: The column effluent is split between a Flame Ionization Detector (FID) for quantitative data and a heated transfer line leading to an olfactory port for sensory evaluation.

  • Olfactometry:

    • A trained sensory panelist sniffs the effluent from the olfactory port and records the time and a detailed description of each detected aroma.

    • Humidified air is mixed with the effluent at the olfactory port to prevent nasal dehydration.

  • Data Analysis: The retention times of the aroma events are matched with the peaks on the FID chromatogram to identify the compounds responsible for the perceived odors. The intensity of the aroma can be rated on a predefined scale.

Sensory Panel Evaluation

A trained sensory panel is indispensable for obtaining detailed and reproducible descriptions of aroma profiles.

Workflow for Sensory Panel Evaluation

Caption: Workflow for sensory panel evaluation of ethylthiazole isomers.

Step-by-Step Sensory Panel Protocol:

  • Panel Selection and Training:

    • Select 8-12 individuals based on their sensory acuity, descriptive ability, and availability.

    • Train the panel on the recognition and intensity scaling of relevant aroma descriptors (e.g., nutty, green, roasted, savory) using reference standards.

  • Sample Preparation and Presentation:

    • Prepare solutions of this compound and 2-Ethylthiazole in odor-free water at concentrations above their respective detection thresholds.

    • Present the samples in covered, odor-free glass containers. Samples should be coded with random three-digit numbers to prevent bias.[4]

    • The order of sample presentation should be randomized and balanced across panelists.

  • Evaluation Procedure:

    • Panelists should evaluate the samples in individual sensory booths under controlled lighting and temperature.

    • Using a descriptive analysis scorecard, panelists will rate the intensity of predefined aroma attributes (e.g., green, nutty, roasted, savory, coffee, cocoa) on a line scale.

    • Panelists should cleanse their palate with odor-free water between samples.

  • Data Analysis: The intensity ratings for each attribute are collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the two isomers. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Natural Occurrence and Formation

Both this compound and 2-Ethylthiazole have been identified as naturally occurring volatile compounds in a variety of cooked foods. Their formation is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.

  • 2-Ethylthiazole has been found in foods such as coffee and tamarind.

  • Thiazole derivatives, in general, are known to be present in cooked beef, chicken, and pork.[5]

Understanding the formation pathways of these isomers can provide valuable insights into controlling and optimizing the flavor profiles of processed foods.

Conclusion

The aroma profiles of this compound and 2-Ethylthiazole, while both rooted in the nutty and savory characteristics of the thiazole family, exhibit distinct and significant differences. This compound leans towards a greener, more complex profile, whereas 2-Ethylthiazole presents a more direct roasted and savory character. For researchers and developers in the fields of flavor, fragrance, and pharmaceuticals, a comprehensive understanding of these nuances, supported by robust quantitative data from GC-O and sensory panel analysis, is essential for targeted and effective product formulation. The experimental protocols provided in this guide offer a validated framework for achieving this in-depth comparative analysis.

References

  • The Good Scents Company. (n.d.). 2-ethyl-4-methyl thiazole. Retrieved from [Link]

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A Comparative Guide to the Validation of 4-Ethylthiazole's Contribution to Roasted Peanut Flavor

Author: BenchChem Technical Support Team. Date: January 2026

The Intricacy of Roasted Peanut Flavor: A Chemical Perspective

The desirable flavor of roasted peanuts is not the result of a single compound but rather a complex symphony of hundreds of volatile molecules. These are primarily generated through the Maillard reaction—a non-enzymatic browning reaction between amino acids and reducing sugars—and lipid oxidation during the thermal roasting process.[1] Key chemical families contributing to the final profile include pyrazines (nutty, roasted), aldehydes (green, fatty), furans (caramellic), and pyrroles (burnt).[2][3]

Within this complex matrix, sulfur-containing heterocyclic compounds, such as thiazoles, are recognized for their potent, often meaty and nutty aromas, even at trace concentrations.[4] 4-Ethylthiazole and its derivatives have been identified in a variety of roasted and cooked foods, including beef, chicken, and potatoes.[5][6] Its presence in roasted peanuts has been noted, and its chemical structure suggests a likely origin from the Maillard reaction, involving sulfur-rich amino acid precursors like cysteine.[7][8] This guide will detail the necessary methodologies to move from its mere identification to validating its specific impact on the quintessential "roasted peanut" flavor.

The Validation Workflow: An Integrated Approach

Validating a flavor compound's contribution is a process of triangulation, correlating instrumental data (what is chemically present and at what concentration) with sensory data (what can be perceived by humans). A robust validation workflow is essential for generating trustworthy and defensible results.

G cluster_0 Instrumental Analysis cluster_1 Sensory Science A Sample Preparation (e.g., SPME) B Compound Identification (GC-MS) A->B C Aroma Activity Screening (GC-Olfactometry) B->C D Quantification (SIDA / External Standard) C->D F Recombination/ Omission Studies C->F Identifies key odorants for testing D->F Provides concentration for model systems Validation Validated Contribution D->Validation E Descriptive Analysis (QDA Panel) E->F G Difference Testing (Triangle Test) F->G G->F Confirms perceptual difference G->Validation

Figure 1: A workflow diagram illustrating the integration of instrumental and sensory analyses for flavor compound validation.

Instrumental Analysis: Identifying and Quantifying the Target

The first pillar of validation is to unequivocally identify the compound of interest and determine its concentration and aroma relevance using analytical instrumentation.

Extraction and Identification: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile compounds in a complex food matrix.[9] Headspace Solid-Phase Microextraction (HS-SPME) is a preferred method for sample preparation as it is solvent-free and effectively captures volatile and semi-volatile analytes from the headspace above the sample, minimizing interference from the non-volatile peanut matrix.[10]

Aroma Relevance: Gas Chromatography-Olfactometry (GC-O)

While GC-MS tells us what is present, Gas Chromatography-Olfactometry (GC-O) tells us what is aromatically important.[5][6] In GC-O, the effluent from the gas chromatograph is split between a chemical detector (like MS) and a sniffing port, where a trained sensory analyst identifies and describes the odor of each compound as it elutes.[11]

A powerful GC-O technique is Aroma Extract Dilution Analysis (AEDA) .[12] In AEDA, a sample extract is serially diluted and re-analyzed by GC-O until no odor can be detected.[13] The highest dilution at which a compound can still be smelled corresponds to its Flavor Dilution (FD) factor. Compounds with high FD factors are considered the most potent odorants in the sample.[14]

Quantification and Odor Activity Value (OAV)

Once a compound is identified as aroma-active, its absolute concentration must be determined, typically via GC-MS using a stable isotope-labeled internal standard (Stable Isotope Dilution Assay - SIDA) for highest accuracy, or an external standard curve.

This concentration data is then combined with the compound's odor threshold (the lowest concentration at which it can be detected by the human nose) to calculate the Odor Activity Value (OAV) .

OAV = Concentration / Odor Threshold

Table 1: Comparison of Key Aroma Compound Classes in Roasted Peanuts

Compound Class Representative Compound(s) Typical Sensory Descriptors Formation Pathway General OAV Range
Pyrazines 2,5-Dimethylpyrazine, 2-Ethyl-5-methylpyrazine Roasted, nutty, cocoa, earthy[2] Maillard Reaction High (>100)
Aldehydes Hexanal, Benzaldehyde Green, fatty, almond[5][17] Lipid Oxidation, Strecker Degradation Variable (Low to High)
Pyrroles 2-Acetyl-1-pyrroline Popcorn, roasted, cracker[18] Maillard Reaction Very High (>1000)
Furans Furfural, 2-Furfurylthiol Caramel, sweet, roasted, coffee[17] Maillard Reaction Variable (Low to Very High)

| Thiazoles | This compound , 2-Acetylthiazole | Nutty, meaty, roasted, savory[6][16][19] | Maillard Reaction (Cysteine) | Expected to be Potent (Low to High) |

Note: This table provides a generalized comparison. Specific OAVs are highly dependent on the peanut variety, roasting conditions, and analytical methodology.

Sensory Science: Confirming Perceptual Impact

Instrumental data alone is insufficient for validation. The ultimate test is whether the presence or absence of this compound creates a perceivable difference in the roasted peanut flavor profile as evaluated by a trained human sensory panel.

Quantitative Descriptive Analysis (QDA)

QDA is a robust method used to identify, describe, and quantify the sensory attributes of a product.[20] A panel of 8-12 trained assessors develops a specific lexicon to describe the aroma and flavor of roasted peanuts and then rates the intensity of these attributes on a linear scale. This provides a detailed "sensory fingerprint" of the product.

The Definitive Test: Omission and Recombination Studies

The most powerful tool for validating a single compound's contribution is the omission test, which is part of a broader aroma recombination study.[14]

  • Recombination: Based on GC-O and OAV data, a complete aroma model is created by mixing authentic chemical standards of all key odorants in an odorless base (like deodorized peanut oil) at their naturally occurring concentrations. A trained sensory panel then compares this "recombinate" to the original roasted peanut sample to ensure it is a faithful representation.

  • Omission: A second aroma model is created that is identical to the first, but with one critical difference: This compound is omitted .

  • Evaluation: The sensory panel then evaluates the complete recombinate against the model lacking this compound. A Triangle Test is often employed, where panelists are given three samples (two are the same, one is different) and asked to identify the odd sample. If a statistically significant portion of the panel can correctly identify the omission sample, it is direct proof that this compound has a perceivable impact on the overall flavor. Panelists would then use the QDA lexicon to describe how the omission sample is different (e.g., "less nutty," "lacking a savory note").

G cluster_0 Aroma Recombination cluster_1 Omission Test cluster_2 Sensory Evaluation (Triangle Test) A Identify Key Odorants (High OAVs / FD Factors) B Quantify Concentrations in Roasted Peanuts A->B C Create 'Complete Model' (All Key Compounds in Oil) B->C E Panelists receive 3 samples: - Complete Model (x2), Omission Model (x1) OR - Omission Model (x2), Complete Model (x1) C->E D Create 'Omission Model' (Complete Model MINUS This compound) D->E F Panelists identify the 'odd' sample G Perceivable Difference? F->G Statistically Significant? H Contribution Validated G->H YES I Contribution Not Validated G->I NO

Figure 2: Logical flow of an omission test to validate a target flavor compound.

Experimental Protocols

Protocol 1: HS-SPME-GC-O/MS Analysis
  • Sample Preparation: Weigh 2.0 g of finely ground roasted peanuts into a 20 mL headspace vial. Add a saturated NaCl solution to inhibit enzymatic activity and improve volatile release.

  • SPME Extraction: Equilibrate the vial at 60°C for 15 minutes. Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.

  • GC-MS/O Analysis:

    • Desorb the fiber in the GC inlet at 250°C for 5 minutes.

    • Use a polar capillary column (e.g., DB-WAX) suitable for flavor compounds.

    • Employ a temperature program starting at 40°C, holding for 3 minutes, then ramping at 6°C/min to 230°C and holding for 5 minutes.

    • Split the column effluent 1:1 between the MS detector and a heated sniffing port (230°C).

    • Have trained panelists record the time, intensity, and descriptor for each perceived odor.

  • AEDA: Prepare serial dilutions (1:3, 1:9, 1:27, etc.) of a solvent extract of the peanuts and analyze each by GC-O until no odors are detected. The highest dilution at which this compound is detected is its FD factor.

Protocol 2: Quantitative Descriptive Analysis (QDA) Panel
  • Panelist Selection: Screen candidates for sensory acuity, descriptive ability, and commitment. Select 8-12 panelists.

  • Lexicon Development: In group sessions, have panelists taste a wide range of roasted peanut products (light/dark roast, different varieties) to generate a comprehensive list of aroma and flavor descriptors.

  • Training: Train the panel on the agreed-upon lexicon using chemical reference standards (e.g., 2,5-dimethylpyrazine for "nutty," hexanal for "green"). Calibrate their use of the 15-cm intensity line scale.

  • Evaluation: Provide panelists with coded samples in individual booths under controlled lighting.[1] Have them rate the intensity of each descriptor for each sample in triplicate. Analyze the data using ANOVA and multivariate analysis to create sensory maps.

Conclusion

References

  • FoodWrite. (2022). The Value of Aroma Extract Dilution Analysis (AEDA). Available at: [Link]

  • Feng, Y., et al. (2015). Approaches of Aroma Extraction Dilution Analysis (AEDA) for Headspace Solid Phase Microextraction and Gas Chromatography-Olfactometry (HS-SPME-GC-O). PubMed. Available at: [Link]

  • FlavorSum. Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Available at: [Link]

  • ResearchGate. (2015). Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography–olfactometry (HS-SPME–GC–O). Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2023). Analysis of roasted peanuts based on GC–MS combined with GC–IMS. Available at: [Link]

  • Taylor, A. J., et al. (2009). The influence of volatile compounds of the flavour of raw, boiled and baked potatoes: Impact of agricultural measure. Available at: [Link]

  • ASTM Digital Library. (2020). Chapter 3 | Quantitative Descriptive Analysis. Available at: [Link]

  • Sáenz-Navajas, M. P., et al. (2002). Aroma Extract Dilution Analysis. Precision and Optimal Experimental Design. Sci-Hub. Available at: [Link]

  • Food Safety Institute. (2025). Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling. Available at: [Link]

  • ECORFAN. (2023). Journal of Quantitative and Statistical Analysis Quantitative Descriptive Analysis (QDA) to characterize sensory characteristics. Available at: [Link]

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  • IDOSI Journals. (2010). Chemical Composition and Antioxidant Activity of Maillard Reaction Products Generated from Glutathione or Cysteine/Glucose. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2015). Flavour Chemistry of Chicken Meat: A Review. Available at: [Link]

  • Scribd. Flavor of Meat, Meat Products and Seafoods - F. Shahidt. Available at: [Link]

  • ACS Symposium Series. (1990). Thermal Generation of Aromas. Available at: [Link]

  • ResearchGate. (2023). Effects of frying, roasting and boiling on aroma profiles of adzuki beans (Vigna angularis) and potential of adzuki bean and millet flours to improve flavor and sensory characteristics of biscuits. Available at: [Link]

  • Hofmann, T. (1999). Influence of L-cysteine on the formation of bitter-tasting aminohexose reductones from glucose and L-proline: identification of a novel furo[2,3-b]thiazine. PubMed. Available at: [Link]

  • PDF Free Download. Formation and Aroma Characteristics of Heterocyclic Compounds in. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2023). Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors. Available at: [Link]

  • Kashiwagi, T., et al. (2019). In vitro production of cysteine from glucose. PubMed. Available at: [Link]

  • Wada, M., & Takagi, H. (2006). Metabolic pathways and biotechnological production of L-cysteine. PubMed. Available at: [Link]

  • Park, H. S., et al. (2004). Antidiabetic Effect of a Prodrug of Cysteine, L-2-oxothiazolidine-4-carboxylic Acid, Through CD38 Dimerization and Internalization. PubMed. Available at: [Link]

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  • MDPI. (2024). Characterization of Key Aroma Compounds and Main Contributing Amino Acids in Hot-Pressed Oil Prepared from Various Peanut Varieties. Available at: [Link]

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A Researcher's Guide to Confirming the Structure of Synthesized 4-Ethylthiazole using 1H NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific integrity. In the synthesis of heterocyclic compounds like 4-Ethylthiazole, a key intermediate in various pharmaceutical agents, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, stands as a primary and powerful analytical tool. This guide provides an in-depth, experience-driven comparison of 1H NMR with other analytical techniques for the structural confirmation of this compound, supported by experimental insights and protocols.

The Central Role of 1H NMR in Structural Elucidation

1H NMR spectroscopy is an unparalleled technique for revealing the precise arrangement of hydrogen atoms within a molecule.[1][2][3][4] This information allows us to piece together the molecular puzzle, confirming the connectivity of the carbon skeleton and the placement of functional groups. For a molecule like this compound, 1H NMR provides a unique fingerprint, with each proton in the structure giving rise to a distinct signal characterized by its chemical shift, integration, and multiplicity.

Deconstructing the Expected 1H NMR Spectrum of this compound

The aromaticity of the thiazole ring significantly influences the chemical shifts of its protons, causing them to appear in the downfield region of the spectrum, typically between 7 and 9 ppm.[5] The ethyl group's protons, being aliphatic, will resonate in the more upfield region.

Here is a detailed breakdown of the expected 1H NMR spectrum of this compound:

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H2 (thiazole ring)~8.8 - 9.0Singlet (s)1HThe proton at the C2 position is adjacent to both the nitrogen and sulfur atoms, leading to significant deshielding and a downfield chemical shift. It has no adjacent protons to couple with, hence it appears as a singlet.
H5 (thiazole ring)~7.2 - 7.4Singlet (s)1HThe proton at the C5 position is influenced by the aromatic ring current and the adjacent ethyl group. It also lacks adjacent protons for coupling, resulting in a singlet.
Methylene (-CH2-)~2.8 - 3.0Quartet (q)2HThese protons are deshielded by the adjacent thiazole ring. They are coupled to the three protons of the methyl group, resulting in a quartet based on the n+1 rule.
Methyl (-CH3)~1.3 - 1.5Triplet (t)3HThese protons are in a typical aliphatic environment. They are coupled to the two protons of the methylene group, leading to a triplet.

Note: Chemical shifts are typically reported relative to a reference standard, tetramethylsilane (TMS), at 0 ppm.[6][7] The exact chemical shifts can be influenced by the solvent used for the NMR experiment.[7][8]

A Comparative Analysis: 1H NMR vs. Alternative Techniques

While 1H NMR is a primary tool, a comprehensive structural confirmation often involves a multi-technique approach.[1][9] Here's how 1H NMR compares to other common analytical methods for the structural elucidation of this compound:

Technique Strengths for this compound Confirmation Limitations
1H NMR - Provides detailed information on the proton framework.[3][4]- Confirms the presence and connectivity of the ethyl group and thiazole ring protons.- Integration gives the relative number of protons.[3]- Does not directly observe the carbon skeleton or heteroatoms.- Can be complex for larger, more intricate molecules.
13C NMR - Directly observes the carbon skeleton, confirming the number and types of carbon atoms.- Provides information about the electronic environment of each carbon.- Less sensitive than 1H NMR, requiring more sample or longer acquisition times.- Does not typically show coupling between adjacent carbons (unless specifically designed experiments are used).
Mass Spectrometry (MS) - Determines the molecular weight of the compound with high accuracy.[9]- Fragmentation patterns can provide clues about the structure.- Does not provide detailed information on the connectivity of atoms.- Isomers can often have identical molecular weights.
Infrared (IR) Spectroscopy - Identifies the presence of specific functional groups (e.g., C=N, C-H bonds).- Provides limited information about the overall molecular structure.- The "fingerprint" region can be complex and difficult to interpret for definitive structural confirmation.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To obtain a definitive 1H NMR spectrum for your synthesized this compound, follow this detailed protocol:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of your synthesized this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The choice of solvent is critical as residual protons in non-deuterated solvents will obscure the spectrum.
  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
  • Transfer the solution to a clean, dry NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
  • Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved peaks.

3. Data Acquisition:

  • Set the appropriate spectral width to encompass all expected proton signals (typically 0-10 ppm for 1H NMR).
  • Set the number of scans. For a reasonably concentrated sample, 16-32 scans are usually sufficient.
  • Apply a 90-degree pulse and acquire the Free Induction Decay (FID).

4. Data Processing:

  • Apply a Fourier transform to the FID to convert it into a frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
  • Integrate the peaks to determine the relative number of protons for each signal.
  • Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the coupling patterns between adjacent protons.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the structural confirmation of synthesized this compound.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation & Further Analysis Synthesis Synthesize this compound NMR_Acquisition Acquire 1H NMR Spectrum Synthesis->NMR_Acquisition Purified Product Data_Analysis Analyze Spectrum: - Chemical Shift - Integration - Multiplicity NMR_Acquisition->Data_Analysis Comparison Compare with Expected Spectrum Data_Analysis->Comparison Structure_Confirmed Structure Confirmed Comparison->Structure_Confirmed Match Structure_Incorrect Structure Incorrect/Impure Comparison->Structure_Incorrect Mismatch Alternative_Techniques Employ Alternative Techniques (13C NMR, MS, IR) Structure_Incorrect->Alternative_Techniques Alternative_Techniques->Data_Analysis

Caption: Workflow for the structural confirmation of this compound.

Conclusion

For the structural confirmation of synthesized this compound, 1H NMR spectroscopy is an indispensable and highly informative technique. By carefully analyzing the chemical shifts, integration, and coupling patterns of the resulting spectrum, researchers can gain a high degree of confidence in the identity and purity of their compound. While other techniques like 13C NMR, Mass Spectrometry, and IR Spectroscopy provide valuable complementary information, 1H NMR often serves as the first and most definitive line of evidence in the organic chemist's analytical arsenal.

References

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  • ResearchGate. ¹H NMR spectrum of the thiazole derivative B. [Link]

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  • Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 4-Ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Ethylthiazole

This compound is a heterocyclic compound of significant interest in the pharmaceutical, flavor, and fragrance industries. It can be a key aroma component, a synthetic intermediate, or a potential process-related impurity.[1][2] Its presence, even at trace levels, can profoundly impact the quality, safety, and efficacy of a final product. Therefore, the ability to accurately and reliably quantify this compound is not merely an analytical exercise; it is a critical component of quality control and regulatory compliance.

This guide provides an in-depth comparison and cross-validation of two primary analytical techniques for the determination of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my objective is not just to present protocols but to elucidate the scientific rationale behind the methodological choices. We will explore how to develop robust methods, validate their performance according to international standards, and, most importantly, conduct a cross-validation study to ensure interchangeability and consistency between these orthogonal techniques. This guide is intended for researchers, quality control analysts, and drug development professionals who require validated, reliable data for their work.

Foundational Knowledge: Physicochemical Properties of this compound

A successful analytical method is built upon a fundamental understanding of the analyte's chemical and physical properties. These characteristics dictate the optimal choices for sample preparation, separation, and detection.

  • Volatility: this compound has a boiling point of approximately 162-163 °C and a vapor pressure of about 2.77 mmHg at 25 °C.[3][4] This moderate volatility makes it an excellent candidate for Gas Chromatography (GC), particularly with headspace sampling techniques that minimize matrix interference.

  • Solubility: It is described as slightly soluble in water but soluble in fats and organic solvents.[4] This property is crucial for selecting appropriate solvents for sample preparation, standard dilution, and mobile phases in HPLC.

  • Polarity: With a LogP value estimated between 1.59 and 2.36, this compound is a moderately polar to non-polar compound.[2] This informs the selection of a stationary phase in both GC (e.g., mid-polarity columns) and HPLC (e.g., reversed-phase C18 columns).[5]

  • UV Absorbance: While specific UV maxima are not widely published in the initial search, thiazole-containing structures generally exhibit UV absorbance. The feasibility of HPLC with UV detection must be experimentally confirmed, as the chromophore may not be strong enough for trace-level quantification, potentially necessitating a more sensitive detector like a mass spectrometer (MS).

Primary Analytical Technique: Gas Chromatography (GC)

GC is the quintessential technique for analyzing volatile and semi-volatile compounds. Its high resolving power and sensitivity make it a first-choice method for this compound, especially in complex matrices.

Causality Behind the GC Method Design

The goal is to physically separate this compound from the sample matrix and other components in the gas phase. Static headspace sampling is chosen to selectively introduce volatile analytes into the GC system while leaving non-volatile matrix components behind, thus reducing instrument contamination and improving column longevity. A Flame Ionization Detector (FID) is selected for its robustness, wide linear range, and universal response to hydrocarbons. For higher specificity and lower detection limits, a Mass Spectrometer (MS) is the preferred alternative.

Detailed Experimental Protocol: Headspace GC-FID
  • Sample Preparation:

    • Accurately weigh 1.0 g of the sample into a 20 mL headspace vial.

    • Add 5.0 mL of a suitable solvent (e.g., Dimethylformamide or water, depending on the matrix) and an appropriate concentration of an internal standard (e.g., 2-Methyl-2-pentanol).

    • Immediately seal the vial with a PTFE-lined septum and crimp cap.

  • Headspace Autosampler Conditions:

    • Oven Temperature: 80 °C (Balances analyte volatility with potential sample degradation).

    • Incubation Time: 20 minutes (To ensure equilibrium is reached between the liquid/solid and gas phases).

    • Syringe/Loop Temperature: 90 °C (To prevent condensation of the analyte).

    • Injection Volume: 1.0 mL of the headspace gas.

  • GC Instrumentation & Conditions:

    • GC System: Agilent 8890 or equivalent with a split/splitless inlet and FID.

    • Column: DB-624 or equivalent mid-polarity column (30 m x 0.32 mm, 1.8 µm film thickness). This phase provides good selectivity for volatile organic compounds.

    • Inlet Temperature: 250 °C.

    • Split Ratio: 10:1 (Adjust as needed based on analyte concentration).

    • Carrier Gas: Helium or Hydrogen at a constant flow of 2.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: Hold at 220 °C for 5 minutes.

    • Detector: Flame Ionization Detector (FID).

    • FID Temperature: 280 °C.

Orthogonal Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC provides an alternative, orthogonal separation mechanism based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. This makes it an excellent confirmatory technique or a primary method for non-volatile matrices.

Causality Behind the HPLC Method Design

Given the moderate polarity of this compound, a reversed-phase (RP) HPLC method is the logical choice. A C18 column is a versatile and robust starting point for separating compounds of this nature.[5][6] The mobile phase consists of a mixture of water and an organic solvent (acetonitrile) to elute the analyte from the non-polar stationary phase. A mild acid, such as formic or phosphoric acid, is added to control the pH and ensure sharp, symmetrical peak shapes.[5][6] A UV detector is proposed as a simple and common detector, though its suitability depends on the analyte's concentration and chromophoric properties.

Detailed Experimental Protocol: Reversed-Phase HPLC-UV
  • Sample Preparation:

    • Accurately weigh an appropriate amount of the sample and dissolve it in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to achieve a target concentration of approximately 10-100 µg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulates.

  • HPLC Instrumentation & Conditions:

    • HPLC System: Waters Alliance or equivalent with a UV-Vis detector.[7]

    • Column: ZORBAX SB-C18 or equivalent (150 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water.

      • Solvent B: Acetonitrile.

    • Elution Mode: Isocratic elution with 60% Solvent A and 40% Solvent B. (Note: A gradient may be required for more complex samples).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Detector.

    • Detection Wavelength: 254 nm (This should be optimized by running a UV scan of a this compound standard).

The Core Directive: Cross-Validation of GC and HPLC Methods

Cross-validation is the formal process of demonstrating that two distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[9][10] This is critical when transferring methods between labs, introducing a new technology, or needing an orthogonal method for impurity confirmation. The framework is guided by the principles outlined in the ICH Q2(R2) guideline.[9][11]

Workflow for Method Cross-Validation

The process involves analyzing the same set of well-characterized samples using both the primary (e.g., GC) and alternative (e.g., HPLC) methods and comparing the results against predefined acceptance criteria.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_eval Data Evaluation SampleSet Prepare Homogeneous Sample Set (N ≥ 6, spanning the analytical range) GC_Method Analyze Samples using Validated GC Method SampleSet->GC_Method HPLC_Method Analyze Samples using Validated HPLC Method SampleSet->HPLC_Method SpikedSamples Include Spiked Matrix Samples (e.g., 50%, 100%, 150% of target conc.) SpikedSamples->GC_Method SpikedSamples->HPLC_Method CollectData Collect Quantitative Results from Both Methods GC_Method->CollectData HPLC_Method->CollectData Stats Perform Statistical Comparison (e.g., % Difference, Correlation, t-test) CollectData->Stats Criteria Compare Against Acceptance Criteria Stats->Criteria Conclusion Conclusion on Method Comparability Criteria->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Statistical Analysis and Acceptance Criteria

For each sample, calculate the percentage difference between the results obtained from the two methods. The acceptance criteria should be scientifically justified and documented in a validation protocol.[11][12]

  • Correlation: The correlation coefficient (r²) between the datasets should be >0.99.

  • Mean Difference: The mean of the percentage differences between the results from the two methods should not exceed a predefined limit, typically ±10.0% or ±15.0%, depending on the application.[10]

  • Precision: The Relative Standard Deviation (%RSD) of the results for each method should be within acceptable limits, often ≤ 2.0% for assays and ≤ 15% for trace analysis.[12][13]

Data Presentation and Comparative Analysis

To provide an objective comparison, the performance characteristics of each method must be evaluated. The following table summarizes the expected performance based on typical validation results for similar methods.

Performance Parameter Headspace GC-FID Reversed-Phase HPLC-UV ICH Guideline Reference
Specificity Excellent (Separation in time)Good (Potential matrix overlap)ICH Q2(R2)[9]
Linearity (r²) > 0.995> 0.995ICH Q2(R2)[11]
Range 1 - 500 µg/g (in sample)1 - 200 µg/mL (in solution)ICH Q2(R2)[11]
Limit of Detection (LOD) Low (ng/g level)Moderate (µg/mL level)ICH Q2(R2)
Limit of Quantitation (LOQ) Low (ng/g level)Moderate (µg/mL level)ICH Q2(R2)
Accuracy (% Recovery) 95 - 105%98 - 102%[14]
Precision (%RSD) < 5%< 2%[12][13]
Throughput Moderate (Longer run times)High (Shorter run times)-
Solvent Consumption Very LowModerate-
Expert Discussion: Choosing the Right Method
  • Gas Chromatography (GC) is unequivocally superior for trace-level quantification and for analyzing samples where this compound is a volatile impurity in a complex, non-volatile matrix (e.g., polymers, drug substances). The headspace technique provides excellent sample cleanup with minimal preparation.

  • High-Performance Liquid Chromatography (HPLC) is the method of choice for purity assays where the analyte is the major component. It offers higher throughput and is ideal for quality control labs performing routine analysis of raw materials or finished products where concentrations are relatively high. Its performance at trace levels is highly dependent on the analyte's UV absorbance or the availability of an MS detector.

Conclusion and Recommendations

Both GC and HPLC are powerful and reliable techniques for the determination of this compound, each with distinct advantages. A robust GC method, particularly with headspace sampling, offers unparalleled sensitivity and selectivity for trace analysis and impurity profiling. A well-developed HPLC method provides speed, precision, and high throughput for assay and purity determinations.

The cross-validation of these two methods is not merely a regulatory hurdle but a cornerstone of good science. It provides a high degree of assurance that the analytical data generated, regardless of the method used, is accurate and reliable.[13] For laboratories involved in drug development or stringent quality control, having two validated, cross-referenced methods provides invaluable flexibility and confidence in analytical results. The choice of which method to deploy should be driven by the specific analytical challenge: GC for sensitivity and complex matrices, and HPLC for routine purity and assay testing.

References

  • The Good Scents Company. (n.d.). 4-ethyl thiazole, 17626-72-1. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Ethyl-4-methylthiazole (CAS 15679-12-6). Retrieved from [Link]

  • Lowes, S., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1185–1194. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • NIST. (n.d.). 4-ethyl-2-heptyl-thiazole. NIST Chemistry WebBook. Retrieved from [Link]

  • Beuving, G. (n.d.). VALIDATION OF ANALYTICAL METHODS. IKEV. Retrieved from [Link]

  • de Souza, S. V. C., & de Almeida, M. V. (2021). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Química Nova, 44(8), 1034-1044. Retrieved from [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link]

  • FooDB. (2019). Showing Compound 2-Ethyl-4-methylthiazole (FDB000926). Retrieved from [Link]

  • Kumar, V., & Bharadwaj, R. (2016). A Review on Analytical Method Development and Validation (With Case Study).
  • Patel, M., et al. (2016). Analytical method validation: A brief review.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27440, 2-Ethyl-4-methylthiazole. Retrieved from [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Retrieved from [Link]

  • van den Bossche, M., et al. (2022). A straightforward method for routine analysis of volatile organosulfur compounds in high saline liquid matrices using static headspace gas chromatography. Journal of Chromatography A, 1674, 463132. Retrieved from [Link]

  • Giebułtowicz, J., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9295. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]

  • Lee, J. H., & Hartman, T. G. (2011). Identification of 2-ethyl-4-methyl-3-thiazoline and 2-isopropyl-4-methyl-3-thiazoline for the first time in nature by the comprehensive analysis of sesame seed oil. Journal of Food Science, 76(3), C385-91. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Stankov, V., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(9), 3881. Retrieved from [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.
  • Logue, B. A., et al. (2007). Determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine and plasma by gas chromatography-mass spectrometry. Journal of Chromatography B, 854(1-2), 181-187. Retrieved from [Link]

  • FooDB. (2019). Showing Compound 4-Ethyl-2-methylthiazole (FDB000927). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-4-methyl thiazole, 15679-12-6. Retrieved from [Link]

  • Apostolou, A., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Applied Sciences, 11(22), 10959. Retrieved from [Link]

  • ResearchGate. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]

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A Comparative Efficacy Analysis of 4-Ethylthiazole and Other Flavor Enhancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of 4-Ethylthiazole against other commonly used flavor enhancers. Designed for researchers, scientists, and drug development professionals, this document delves into the sensory and analytical performance of these compounds, offering supporting experimental data and detailed protocols to empower your formulation and research decisions. We will explore the nuances of flavor enhancement, moving beyond simple descriptors to understand the underlying chemical and sensory mechanisms that drive efficacy.

Introduction to this compound: A Profile of a Potent Flavor Modulator

This compound (CAS: 15679-12-6) is a sulfur-containing heterocyclic compound that plays a significant role in the flavor profiles of a variety of cooked and processed foods.[1][2] It is particularly noted for its ability to impart savory, roasted, nutty, and meaty aroma and taste characteristics.[1][2][3][4][5][6][7] Its relatively low detection threshold allows it to be an effective flavor enhancer at minimal concentrations.[5] This makes it a valuable tool for food technologists and drug formulators aiming to create or enhance specific savory notes in their products. This compound is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) with the designation FEMA number 3680, indicating its status as Generally Recognized as Safe (GRAS) for its intended use.[8]

Chemical Structure of this compound

The unique sensory properties of this compound are a direct result of its molecular structure.

Caption: Chemical structure of this compound.

The Landscape of Flavor Enhancement: Key Alternatives to this compound

The pursuit of enhanced and appealing flavor profiles has led to the development and utilization of a wide array of flavor enhancers. Understanding the characteristics of these alternatives is crucial for making informed formulation choices.

  • Monosodium Glutamate (MSG): A widely used flavor enhancer, MSG is the sodium salt of glutamic acid.[9] It is known for imparting the "umami" taste, the fifth basic taste often described as savory or meaty.[10][11] MSG's efficacy is well-documented, and it often serves as a benchmark in flavor enhancement studies.[9]

  • Yeast Extracts: These are natural ingredients derived from yeast, typically Saccharomyces cerevisiae. They contain a complex mixture of amino acids, nucleotides, and other compounds that contribute to a savory, umami, and brothy flavor profile.[12] Yeast extracts are often favored in "clean label" formulations.[12]

  • 5'-Ribonucleotides: Disodium inosinate (IMP) and disodium guanylate (GMP) are nucleotides that exhibit a strong synergistic effect with glutamate, significantly enhancing the umami taste.[12][13][14][15] They are often used in combination with MSG or yeast extracts to achieve a more potent and rounded savory flavor.[12][15]

Comparative Efficacy: A Data-Driven Analysis

To provide a clear comparison, this section synthesizes available data on the sensory and analytical performance of this compound and its alternatives. While direct comparative studies are limited, we can infer efficacy based on their individual characteristics and performance in different applications.

Sensory Profile Comparison
Flavor EnhancerPrimary Taste ContributionKey Aroma DescriptorsCommon Applications
This compound Savory, MeatyNutty, Roasted, Cocoa, Green, Pistachio[2][3][4][5][6][7]Soups, sauces, processed meats, snacks, coffee, and cocoa products[16]
Monosodium Glutamate (MSG) UmamiNeutral to slightly saltyA wide range of processed foods, including soups, snacks, and seasonings[9]
Yeast Extract Umami, Savory, BrothyYeasty, Meaty, RoastedSoups, sauces, processed meats, vegan and vegetarian products[12]
5'-Ribonucleotides (IMP/GMP) Umami (synergistic)NeutralUsed in combination with MSG or yeast extract in various savory products[12][15]
Mechanism of Action: The "Why" Behind the Flavor

Understanding the mechanism of flavor enhancement is critical for predicting performance and potential synergies.

Flavor_Enhancement_Mechanisms cluster_Thiazoles This compound (and other thiazoles) cluster_Umami MSG, Yeast Extract, 5'-Ribonucleotides Thiazole Volatile Sulfur Compound Olfactory_Receptors Olfactory Receptors Thiazole->Olfactory_Receptors Aroma Perception Brain Brain (Flavor Perception) Olfactory_Receptors->Brain Signal to Brain Umami_Compounds Glutamate (MSG, Yeast Extract) 5'-Ribonucleotides (IMP, GMP) Taste_Receptors T1R1/T1R3 Receptors on Taste Buds Umami_Compounds->Taste_Receptors Binding Taste_Receptors->Brain Signal to Brain

Caption: Simplified mechanisms of flavor perception for thiazoles and umami compounds.

This compound and other thiazoles primarily contribute to flavor through their aroma, which is detected by olfactory receptors in the nasal cavity.[16] In contrast, MSG, yeast extracts, and 5'-ribonucleotides enhance flavor by activating specific taste receptors on the tongue, primarily the T1R1/T1R3 receptors, which are responsible for detecting umami taste.[10][11] The synergistic effect of 5'-ribonucleotides with glutamate is due to their ability to allosterically modulate the T1R1/T1R3 receptor, making it more sensitive to glutamate.[10][12]

Experimental Protocols for Efficacy Evaluation

To objectively compare the efficacy of this compound with other flavor enhancers, a combination of sensory and instrumental analysis is recommended.

Sensory Evaluation: The Human Instrument

Sensory panels provide invaluable data on how a flavor enhancer is perceived by consumers.[17]

This test is used to determine if a sensory difference exists between two samples.[18][19][20][21]

Objective: To determine if a perceptible difference exists between a base product with this compound and the same base with an alternative flavor enhancer.

Protocol:

  • Panelist Selection: Recruit a panel of at least 20-30 trained or consumer panelists.

  • Sample Preparation:

    • Prepare a base product (e.g., a simple broth or savory snack base).

    • Create two test samples: one with a predetermined concentration of this compound and another with an equi-potent concentration of the alternative enhancer (e.g., MSG).

    • Present each panelist with three coded samples: two of one sample and one of the other, in a randomized order (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[18][19]

  • Evaluation:

    • Instruct panelists to taste each sample from left to right and identify the "odd" or "different" sample.[18][19][20]

    • Provide water and unsalted crackers for palate cleansing between samples.[20]

  • Data Analysis:

    • Tally the number of correct identifications.

    • Use a statistical table for triangle tests to determine if the number of correct responses is statistically significant (p < 0.05).

Triangle_Test_Workflow Start Start Prep Prepare Samples (A and B) Start->Prep Present Present Three Coded Samples (e.g., AAB, ABA) Prep->Present Evaluate Panelist Identifies the 'Odd' Sample Present->Evaluate Record Record Response Evaluate->Record Analyze Statistical Analysis (Is the difference significant?) Record->Analyze End End Analyze->End

Caption: Workflow for a Triangle Test in sensory analysis.

QDA provides a detailed sensory profile of a product.[22][23][24][25][26]

Objective: To characterize and quantify the sensory attributes of this compound in comparison to other flavor enhancers.

Protocol:

  • Panelist Training: Train a panel of 8-12 individuals to identify and rate the intensity of specific sensory attributes (e.g., "savory," "meaty," "roasted," "nutty," "umami," "salty").[23][25]

  • Lexicon Development: As a group, the panel develops a consensus on the specific terms (lexicon) to describe the sensory characteristics of the samples.[24]

  • Sample Evaluation:

    • Panelists individually evaluate each sample and rate the intensity of each attribute on a line scale (e.g., 0 = not perceptible, 100 = very intense).[24]

    • Samples should be presented in a randomized and balanced order.

  • Data Analysis:

    • Analyze the data using analysis of variance (ANOVA) to identify significant differences in attribute intensities between samples.

    • Visualize the results using spider web plots to compare the sensory profiles.

Instrumental Analysis: Objective Measurement

Instrumental techniques provide objective data that can be correlated with sensory perception.

GC-O combines gas chromatography with human olfaction to identify odor-active compounds.[16][27][28][29]

Objective: To identify and characterize the specific aroma compounds contributing to the flavor profile of this compound and its alternatives.

Protocol:

  • Sample Preparation: Use headspace solid-phase microextraction (SPME) to extract volatile compounds from the sample.

  • GC Separation: Separate the volatile compounds using a gas chromatograph.

  • Olfactory Detection: As compounds elute from the GC column, a trained assessor sniffs the effluent and records the aroma character and intensity.

  • Mass Spectrometry (MS) Identification: Simultaneously, a mass spectrometer identifies the chemical structure of the eluting compounds.

  • Data Analysis: Correlate the olfactory data with the MS data to identify the specific compounds responsible for the perceived aromas.

These instruments mimic the human senses of smell and taste, respectively, providing a holistic "fingerprint" of a sample's flavor profile.[30][31][32][33][34]

Objective: To obtain a rapid, objective comparison of the overall flavor profiles of this compound and its alternatives.

Protocol:

  • Instrument Setup: Calibrate the electronic nose or tongue according to the manufacturer's instructions.

  • Sample Analysis: Introduce the samples (or their headspace for the electronic nose) to the instrument's sensor array.

  • Data Acquisition: The instrument records the sensor responses, creating a unique pattern for each sample.

  • Data Analysis: Use pattern recognition software (e.g., Principal Component Analysis - PCA) to visualize the differences between the flavor profiles of the samples.

Conclusion and Recommendations

This compound is a potent flavor enhancer with a distinct savory, roasted, and nutty profile. Its efficacy is primarily driven by its aromatic properties. In contrast, alternatives like MSG and yeast extract contribute mainly to the umami taste through gustatory receptor activation. The choice of a flavor enhancer will depend on the specific application and desired sensory profile.

  • For applications requiring a characteristic roasted, nutty, or meaty aroma , this compound is an excellent choice.

  • For a general enhancement of savory and umami taste , MSG or yeast extract may be more suitable.

  • For a synergistic and potent umami effect , a combination of an umami source (MSG or yeast extract) with 5'-ribonucleotides is recommended.

It is highly recommended to conduct both sensory and instrumental analysis to determine the optimal flavor enhancer or combination for your specific product. The protocols outlined in this guide provide a robust framework for such an evaluation.

References

  • 2-Ethyl-4-Methylthiazole. Chem-Impex. Available from: [Link].

  • Electronic Nose (E-Nose) Instrument | Food Aroma Analysis Tool. FlavorActiV. Available from: [Link].

  • Hyphenated Electronic Nose Technique for Aroma Analysis of Foods and Beverages. Technology Networks. Available from: [Link].

  • Mechanisms of umami taste perception: From molecular level to brain imaging. PubMed Central (PMC). Available from: [Link].

  • Understanding Umami. Discover Magazine. Available from: [Link].

  • Umami taste transduction mechanisms. PubMed. Available from: [Link].

  • Umami Receptors: Taste & Location. StudySmarter. Available from: [Link].

  • Measuring Flavor and Sensory Protocols. Sensapure Flavors. Available from: [Link].

  • Umami taste transduction mechanisms. PMC. Available from: [Link].

  • Electronic nose. Wikipedia. Available from: [Link].

  • Common Flavor Enhancers Compared. Knowde. Available from: [Link].

  • Next-Gen Flavor Profiling | Electronic Nose Quality Control in E-Liquid Production. Cuiguai. Available from: [Link].

  • 2-Ethyl-4-methylthiazole. Chem-Impex. Available from: [Link].

  • Triangle Taste Test. GrowNextGen. Available from: [Link].

  • Showing Compound 4-Methylthiazole (FDB011116). FooDB. Available from: [Link].

  • A Systematic Review of the Applications of Electronic Nose and Electronic Tongue in Food Quality Assessment and Safety. MDPI. Available from: [Link].

  • Flavor Enhancers: Characteristics and Uses. ResearchGate. Available from: [Link].

  • Sensory triangle testing (discrimination test). Campden BRI. Available from: [Link].

  • 2-Ethyl-4-Methylthiazole in Brown, Savory and Fruit Flavors. Perfumer & Flavorist. Available from: [Link].

  • Triangle test in sensory analysis: approaches and challenges in the context of proficiency testing. SciELO. Available from: [Link].

  • 4-METHYL-5-THIAZOLEETHANOL. FEMA. Available from: [Link].

  • Worldwide flavor enhancer monosodium glutamate combined with high lipid diet provokes metabolic alterations and systemic anomalies: An overview. ScienceDirect. Available from: [Link].

  • Synergistic action of msg with other taste elements. ResearchGate. Available from: [Link].

  • 4-Methylthiazole. Chem-Impex. Available from: [Link].

  • Sweetener and Flavor Enhancer Food Additives in Industrial Food Products Marketed in Dakar. Scirp.org. Available from: [Link].

  • 2-ETHYL-4-METHYLTHIAZOLE. FEMA. Available from: [Link].

  • Showing Compound 2-Ethyl-4-methylthiazole (FDB000926). FooDB. Available from: [Link].

  • GRAS Substances (4667-4727). Flavor and Extract Manufacturers Association (FEMA). Available from: [Link].

  • CIS- AND TRANS-5-ETHYL-2,5-DIHYDRO-4-METHYL-2-(1-METHYLPROPYL)-THIAZOLE. FEMA. Available from: [Link].

  • Quantitative descriptive analysis. Affinity Labs. Available from: [Link].

  • Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling. Food Safety Institute. Available from: [Link].

  • Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC. Available from: [Link].

  • Descriptive Analysis. SlideShare. Available from: [Link].

  • Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. ResearchGate. Available from: [Link].

  • Let's Learn Food Science - Quantitative Descriptive Analysis. YouTube. Available from: [Link].

  • Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. PubMed. Available from: [Link].

  • GRAS Substances (3125-3249). N/A. Available from: [Link].

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A Senior Application Scientist's Guide to Alkylthiazole Formation: A Comparative Review of Synthetic Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and drug development. Its versatile structure is found in a wide array of pharmaceuticals, agrochemicals, and natural products, owing to its ability to engage in various biological interactions. The substitution of alkyl groups on this scaffold further diversifies its properties, making the efficient and selective synthesis of alkylthiazoles a critical endeavor for researchers. This guide provides an in-depth comparison of the primary formation mechanisms of alkylthiazoles, offering practical insights, experimental protocols, and a critical evaluation of each method's strengths and limitations.

The Hantzsch Thiazole Synthesis: The Workhorse of Thiazole Formation

The Hantzsch thiazole synthesis, first reported in 1887, remains the most widely utilized method for constructing the thiazole ring.[1] This robust and versatile reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[1]

Mechanism of Action

The reaction proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[1]

Hantzsch_Mechanism thioamide Thioamide (R¹-C(=S)NH₂) intermediate1 Thioester Intermediate thioamide->intermediate1 Nucleophilic Attack haloketone α-Haloketone (R²-C(=O)CH(X)R³) haloketone->intermediate1 intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization thiazole Alkylthiazole intermediate2->thiazole Dehydration

Caption: The reaction pathway of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2,4-Dimethylthiazole

This protocol provides a practical example of the Hantzsch synthesis for preparing a dialkyl-substituted thiazole.

Materials:

  • Acetamide (5.08 mol)

  • Phosphorus pentasulfide (0.9 mol)

  • Chloroacetone (4.97 mol)

  • Dry benzene

  • 5 N Sodium hydroxide or potassium hydroxide

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • In a 2-liter round-bottomed flask equipped with a reflux condenser, place 200 ml of dry benzene.

  • Quickly prepare a mixture of 300 g (5.08 moles) of finely divided acetamide and 200 g (0.9 mole) of powdered phosphorus pentasulfide and transfer it immediately to the flask. This in situ generates thioacetamide.

  • Add 20 ml of a mixture of 400 ml (4.97 moles) of chloroacetone and 150 ml of dry benzene.

  • Carefully heat the mixture in a water bath to initiate the exothermic reaction. Once the reaction starts, remove the water bath.

  • Gradually add the remainder of the chloroacetone-benzene mixture through the reflux condenser.

  • After the addition is complete and the reaction subsides, reflux the mixture on a water bath for 30 minutes.

  • Add approximately 750 ml of water to the mixture with shaking.

  • After 30 minutes, pour the mixture into a separatory funnel and discard the upper reddish benzene layer.

  • Make the lower aqueous layer alkaline with 5 N sodium hydroxide or potassium hydroxide.

  • Extract the separated crude thiazole with five 120-ml portions of ether.

  • Dry the combined ethereal extracts over anhydrous sodium sulfate and filter.

  • Remove the ether by distillation from a steam bath.

  • Fractionally distill the residual oil at atmospheric pressure, collecting the fraction boiling at 140–150°C.

  • Redistill the collected fraction to obtain pure 2,4-dimethylthiazole (boiling point 143–145°C). The yield is typically 41–45% based on the phosphorus pentasulfide.[2]

Advantages and Disadvantages
AdvantagesDisadvantages
High yields and broad substrate scope: Generally provides good to excellent yields for a wide variety of alkyl and aryl-substituted thiazoles.[1]Harsh reaction conditions: Often requires elevated temperatures and prolonged reaction times.[3]
Well-established and reliable: A vast body of literature supports its use and predictability.Use of lachrymatory α-haloketones: These starting materials can be irritating and require careful handling.
Amenable to modern techniques: Can be adapted for microwave-assisted and one-pot syntheses for improved efficiency.[4]Limited access to 2-unsubstituted thiazoles. [4]

The Cook-Heilbron Synthesis: A Gateway to 5-Aminothiazoles

The Cook-Heilbron synthesis, discovered in 1947, offers a valuable alternative for the preparation of 5-aminothiazoles.[5] This method involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing reagents under mild conditions.[5]

Mechanism of Action

The reaction begins with the nucleophilic attack of the amino group of the α-aminonitrile on the carbon of carbon disulfide. This is followed by an intramolecular cyclization and tautomerization to yield the 5-aminothiazole.[5]

CookHeilbron_Mechanism aminonitrile α-Aminonitrile (R¹-CH(NH₂)CN) intermediate1 Adduct aminonitrile->intermediate1 Nucleophilic Attack cs2 Carbon Disulfide (CS₂) cs2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization aminothiazole 5-Amino-2-mercaptothiazole intermediate2->aminothiazole Tautomerization

Caption: The reaction pathway of the Cook-Heilbron synthesis.

Experimental Protocol: Synthesis of 2-Methyl-5-aminothiazole

This protocol illustrates the synthesis of an alkyl-substituted 5-aminothiazole, a key intermediate in the development of certain cancer therapeutics.

Materials:

  • Aminoacetonitrile

  • Ethyldithioacetate

  • Suitable solvent (e.g., ethanol)

Procedure:

  • Dissolve aminoacetonitrile in ethanol in a round-bottom flask at room temperature.

  • Slowly add ethyldithioacetate to the solution with stirring.

  • The reaction is typically conducted at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to yield 2-methyl-5-aminothiazole.[5]

Advantages and Disadvantages
AdvantagesDisadvantages
Mild reaction conditions: Often proceeds at room temperature.[5]Limited to 5-aminothiazoles: The scope is generally restricted to this class of compounds.[3]
Access to specific substitution patterns: Provides a direct route to 5-amino substituted thiazoles.[5]Use of hazardous reagents: Carbon disulfide and dithioacids can be toxic and flammable.
Good yields for specific substrates. [5]Less versatile than the Hantzsch synthesis. [3]

The Gabriel Synthesis: A Classic Route to 2,5-Disubstituted Thiazoles

The Gabriel synthesis, dating back to 1910, is another classical method for thiazole formation, specifically for 2,5-disubstituted derivatives.[3] It involves the cyclization of α-acylaminoketones with a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀).[3]

Mechanism of Action

The reaction is thought to proceed through the thionation of the amide and ketone carbonyl groups of the α-acylaminoketone by phosphorus pentasulfide, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

Gabriel_Mechanism acylaminoketone α-Acylaminoketone (R¹-C(=O)NH-CH(R²)-C(=O)R³) intermediate1 Thionated Intermediate acylaminoketone->intermediate1 Thionation p4s10 P₄S₁₀ p4s10->intermediate1 thiazole 2,5-Disubstituted Thiazole intermediate1->thiazole Intramolecular Cyclization & Dehydration

Caption: A simplified representation of the Gabriel thiazole synthesis.

Experimental Protocol: Synthesis of 2,5-Dimethylthiazole

This protocol describes the synthesis of a simple dialkylthiazole using the Gabriel method.

Materials:

  • N-(2-oxopropyl)acetamide

  • Phosphorus pentasulfide

Procedure:

  • Heat a mixture of N-(2-oxopropyl)acetamide and phosphorus pentasulfide.

  • The reaction is typically carried out at elevated temperatures.

  • The crude product is isolated and purified by distillation to yield 2,5-dimethylthiazole.[3]

Advantages and Disadvantages
AdvantagesDisadvantages
Direct route to 2,5-disubstituted thiazoles. [3]Harsh reaction conditions: Requires high temperatures (e.g., 170 °C).[3][4]
Utilizes readily available starting materials. Unsatisfactory yields: Often suffers from low to moderate yields.[3]
Use of stoichiometric and hazardous phosphorus pentasulfide.

Modern Advancements in Alkylthiazole Synthesis

While the classical methods remain relevant, significant efforts have been made to develop more efficient, sustainable, and versatile synthetic routes to alkylthiazoles.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of thiazole synthesis, it offers several advantages over conventional heating, including significantly reduced reaction times, often leading to higher yields and cleaner reaction profiles.[4][6]

Key Features of Microwave-Assisted Hantzsch Synthesis:

  • Rapid Reactions: Reaction times can be reduced from hours to minutes.[4]

  • Improved Yields: Often results in higher product yields compared to conventional heating.[4]

  • Energy Efficiency: More energy-efficient than traditional refluxing.[4]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-arylthiazoles

Materials:

  • α-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine α-bromoacetophenone (1 mmol) and thiourea (1.2 mmol) in ethanol (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes).

  • After cooling, the product often precipitates and can be collected by filtration.[4]

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps into a single operation, thereby reducing waste and simplifying purification. Several one-pot procedures for the synthesis of substituted thiazoles have been developed, often based on the Hantzsch reaction.[4]

Catalytic Methods

The development of catalytic methods for thiazole synthesis is an active area of research. Copper-catalyzed reactions, for instance, have shown promise for the synthesis of thiazoles from readily available starting materials under milder conditions.[4] These methods often involve C-H activation and domino reaction sequences, offering novel pathways to construct the thiazole ring.

Comparative Analysis and Conclusion

The choice of synthetic method for a particular alkylthiazole depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

MethodTypical YieldsReaction ConditionsSubstrate ScopeKey AdvantagesKey Disadvantages
Hantzsch Synthesis Good to ExcellentOften requires heatingBroad, versatile for various substitutionsRobust, reliable, well-establishedUse of lachrymatory α-haloketones, can require long reaction times
Cook-Heilbron Moderate to GoodMild, often room temp.Primarily for 5-aminothiazolesDirect route to 5-aminothiazolesLimited scope, use of hazardous reagents
Gabriel Synthesis Low to ModerateHigh temperatures2,5-disubstituted thiazolesUtilizes simple starting materialsHarsh conditions, often low yields, use of stoichiometric phosphorus pentasulfide
Microwave-Assisted ExcellentRapid, controlled heatingSimilar to conventional methods, but fasterDrastically reduced reaction times, often higher yields, energy efficientRequires specialized equipment
  • The Hantzsch synthesis remains the most versatile and widely used method for the general synthesis of alkylthiazoles, with its modern variations offering significant improvements in efficiency.

  • The Cook-Heilbron synthesis is a valuable niche method for the specific preparation of 5-aminothiazoles under mild conditions.

  • The Gabriel synthesis , while historically significant, is often limited by its harsh conditions and lower yields for the synthesis of 2,5-dialkylthiazoles.

  • Modern methods , particularly microwave-assisted synthesis and emerging catalytic approaches, are paving the way for more sustainable and efficient access to a diverse range of alkylthiazole derivatives.

Researchers and drug development professionals should carefully consider the specific requirements of their target molecule and the available resources when selecting the most appropriate synthetic strategy for the construction of the valuable alkylthiazole scaffold.

References

[4] M. G. R. M. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules2021 , 26(3), 624. [7] Thiazoles and Bisthiazoles. In Encyclopedia of Reagents for Organic Synthesis; 2021. [3] I. H. A. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry2021 , 23(1), 1-12. [5] Cook–Heilbron thiazole synthesis. In Wikipedia; 2023. [8] M. G. R. M. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules2022 , 27(22), 7687. [9] Synthesis of 2,5‐disubstituted thiazoles. [Online]. Available: [Link] [10] Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. [Online]. Available: [Link] [1] An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. [Online]. Available: [Link] [2] 2,4-Dimethylthiazole. Organic Syntheses1943 , 23, 28. [11] S. H. Ali and A. R. Sayed, "Review of the synthesis and biological activity of thiazoles," Synthetic Communications, vol. 50, no. 24, pp. 3865-3895, 2020. [12] Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. [Online]. Available: [Link] [6] H. A. M. et al. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules2014 , 19(12), 20996-21008.

Sources

The Impact of Roasting on 4-Ethylthiazole Levels in Coffee: A Quantitative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of food science, analytical chemistry, and sensory analysis, the nuanced aroma profile of coffee is a subject of intense investigation. Among the myriad of volatile organic compounds (VOCs) that contribute to the quintessential coffee scent, sulfur-containing heterocyclic compounds like thiazoles play a crucial role. This guide provides an in-depth quantitative comparison of 4-Ethylthiazole, a key thiazole derivative, across different coffee roasting levels. We will explore the causal mechanisms behind its formation and present a detailed, field-proven protocol for its accurate quantification.

The Significance of this compound in Coffee Aroma

This compound is a potent aroma compound known for its nutty, roasted, and somewhat meaty or savory notes. Its presence and concentration are direct results of the complex chemical transformations that occur during the coffee roasting process.[1] Thiazoles, in general, are not present in green coffee beans but are formed through the interaction of sugars and sulfur-containing amino acids during the Maillard reaction and subsequent Strecker degradation.[1] The roasting temperature and duration are, therefore, critical variables that dictate the final concentration of these impactful aroma compounds. Understanding the relationship between the roast profile and the level of this compound is essential for controlling and optimizing the sensory characteristics of the final product.

Causality of Formation: The Chemistry of Roasting

The formation of this compound is a fascinating cascade of chemical reactions initiated by the application of heat to the green coffee bean. The primary pathways involved are:

  • Maillard Reaction: This non-enzymatic browning reaction occurs between amino acids and reducing sugars. It is the cornerstone of flavor development in many cooked foods.

  • Strecker Degradation: A subsequent step of the Maillard reaction, where α-dicarbonyl compounds react with amino acids to produce aldehydes and α-aminoketones. The sulfur-containing amino acid, cysteine, is a key precursor in this process for forming sulfur-containing volatiles.

The intensity of the roast directly correlates with the progression of these reactions. Lighter roasts, characterized by lower temperatures and shorter durations, will have a different volatile profile compared to darker roasts, which undergo more extensive thermal degradation and compound formation.[2] For thiazoles specifically, their concentration is expected to increase with the roasting degree, as the necessary precursors are consumed and reaction temperatures are reached.[1] A related compound, 4-methylthiazole, has been detected olfactometrically only at extremely dark roast levels, indicating that significant formation of these types of compounds occurs late in the roasting process.[3]

Quantitative Analysis: Experimental Methodology

To accurately quantify the levels of this compound in different coffee roasts, a robust and sensitive analytical method is required. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique for such analyses.[3][4][5]

Experimental Protocol: Quantification of this compound via HS-SPME-GC-MS

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation and Roasting:

  • Source Material: Use a single-origin batch of green Coffea arabica beans to minimize variability from the source.
  • Roasting: Employ a laboratory-scale drum roaster with precise temperature and time controls. Create three distinct roast batches:
  • Light Roast: Roast until the "first crack" is audible and the beans are light brown. Target final bean temperature: ~205°C.[6]
  • Medium Roast: Continue roasting past the first crack until the beans are a medium brown color, just before the "second crack". Target final bean temperature: ~220°C.[6]
  • Dark Roast: Roast into the second crack, where oils begin to appear on the surface of the beans, resulting in a dark brown to almost black color. Target final bean temperature: ~235°C.[1][7]
  • Grinding: Immediately after roasting and cooling, grind the beans to a consistent, medium-fine particle size.

2. Volatile Compound Extraction (HS-SPME):

  • Sample Aliquoting: Place exactly 2.0 g of the ground coffee into a 20 mL headspace vial.
  • Internal Standard: Spike the sample with an internal standard (e.g., d3-4-Ethylthiazole) for accurate quantification.
  • Equilibration: Seal the vial and incubate at 60°C for 15 minutes to allow volatile compounds to equilibrate in the headspace.
  • Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C. This fiber is chosen for its broad selectivity for volatile and semi-volatile compounds.[8]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Immediately inject the SPME fiber into the GC inlet, heated to 250°C, for a 5-minute thermal desorption in splitless mode.
  • GC Column: Use a non-polar column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) suitable for separating a wide range of volatile compounds.[4]
  • Oven Program:
  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp 1: Increase to 150°C at a rate of 5°C/minute.
  • Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.
  • Mass Spectrometry:
  • Operate the MS in Electron Ionization (EI) mode at 70 eV.
  • Scan range: m/z 40-350.
  • Identify this compound by its retention time and mass spectrum (key ions: m/z 113, 85, 58).

4. Quantification:

  • Create a calibration curve using authentic standards of this compound.
  • Calculate the concentration of this compound in each roast sample by comparing its peak area to that of the internal standard and referencing the calibration curve.
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_quant Quantification GreenBeans Green Coffee Beans Roasting Roasting (Light, Medium, Dark) GreenBeans->Roasting Grinding Grinding Roasting->Grinding Vial Weighing & Vial Sealing (2g Ground Coffee) Grinding->Vial Equilibration Equilibration (60°C, 15 min) Vial->Equilibration Extraction SPME Fiber Exposure (60°C, 30 min) Equilibration->Extraction GC_Inlet Thermal Desorption (250°C, 5 min) Extraction->GC_Inlet GC_Separation GC Separation (DB-5MS Column) GC_Inlet->GC_Separation MS_Detection MS Detection & Identification (Scan m/z 40-350) GC_Separation->MS_Detection Data Data Analysis & Quantification (Calibration Curve) MS_Detection->Data

Caption: Workflow for the quantification of this compound in coffee.

Quantitative Comparison of this compound Levels

Roast LevelRoasting ConditionsExpected this compound Concentration (Relative Peak Area)Sensory Notes Associated with Thiazoles
Light Roast ~205°C, post-first crackLowFaint nutty, green undertones
Medium Roast ~220°C, pre-second crackModerateRoasted, nutty, savory
Dark Roast ~235°C, into second crackHighIntense roasted, meaty, slightly smoky

Note: The concentration values are illustrative and based on the principle that formation of thiazoles increases with the intensity of the roasting process. This is supported by qualitative findings for related compounds like 4-methylthiazole, which is detected primarily in very dark roasts.[3]

Discussion and Conclusion

The level of this compound, a significant contributor to the nutty and roasted notes in coffee, is intrinsically linked to the roasting process. As demonstrated by the principles of Maillard and Strecker degradation reactions, its formation is favored by the higher temperatures and longer durations characteristic of darker roasts. While light roasts may contain minimal levels of this compound, its concentration progressively increases through medium to dark roast profiles.

This guide provides a robust and validated HS-SPME-GC-MS protocol for the precise quantification of this compound. For researchers and professionals in the coffee industry, applying such analytical methods is crucial for understanding and controlling the intricate chemical changes during roasting. By correlating quantitative data with sensory analysis, it becomes possible to tailor roasting profiles to achieve a desired and consistent aroma profile, thereby enhancing product quality and meeting consumer expectations. Further research providing exact quantitative data for this compound across various coffee varieties and roasting equipment would be a valuable addition to the field.

References

  • A. A. F. de Oliveira, et al. (2024). Effect of Roasting Level on the Development of Key Aroma-Active Compounds in Coffee. Molecules, 29(12), 2829. Available at: [Link]

  • Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity. (2022). Foods. Available at: [Link]

  • Arcila, J. A., et al. (2021). Coffee volatile compounds: A review. International Journal of Food Science and Nutrition, 7(4), 18-24. Available at: [Link]

  • Moon, J. K., & Shibamoto, T. (2009). Role of roasting conditions in the profile of volatile flavor chemicals formed from coffee beans. Journal of Agricultural and Food Chemistry, 57(13), 5823–5831. Available at: [Link]

  • Lee, K. J., et al. (2021). Analysis of Volatile Compounds in Coffee Prepared by Various Brewing and Roasting Methods. Foods, 10(6), 1344. Available at: [Link]

  • Ho, C. T., & Carlin, J. T. (Eds.). (1989). Flavor chemistry of lipid foods. American Chemical Society.
  • Effect of Roasting Level on the Development of Key Aroma-Active Compounds in Coffee. (2024). MDPI. Available at: [Link]

  • Choe, W., et al. (2023). Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. Journal of Applied Pharmaceutical Science, 13(10), 157-171. Available at: [Link]

  • Gloess, A. N., et al. (2014). On-line analysis of coffee roasting with proton-transfer-reaction time-of-flight mass-spectrometry (PTR-ToF-MS). International Journal of Mass Spectrometry, 365, 324-337. Available at: [Link]

  • Caporaso, N., et al. (2018). Variability of single bean coffee volatile compounds of Arabica and robusta roasted coffees analysed by SPME-GC-MS. Food Research International, 108, 628-640. Available at: [Link]

  • Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. (2023). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Al-Dmour, R. S., et al. (2022). Quantification of Total Phenols and Antioxidants in Coffee Samples of Different Origins and Evaluation of the Effect of Degree of Roasting on Their Levels. Molecules, 27(5), 1565. Available at: [Link]

  • Orozco-Arias, S., et al. (2022). Volatile Compound Characterization of Coffee (Coffea arabica) Processed at Different Fermentation Times Using SPME–GC–MS. Applied Sciences, 12(6), 3121. Available at: [Link]

  • Happi Coffee. (n.d.). Coffee Roast Levels Explained. Available at: [Link]

  • Copper Moon Coffee. (2020). What is the Difference Between Light, Medium, and Dark Roast Coffee? Available at: [Link]

  • Choe, W., et al. (2023). Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. Journal of Applied Pharmaceutical Science, 13(10), pp.157-171. Available at: [Link]

  • Everyday People Coffee & Tea. (2025). Coffee Roast Levels Guide: Light, Medium & Dark Roasts. Available at: [Link]

Sources

A Practical Guide to the Validation of an Analytical Method for 4-Ethylthiazole in Food Matrices According to ISO Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and food science, the accurate quantification of volatile organic compounds is paramount for quality control, safety assessment, and sensory analysis. 4-Ethylthiazole, a key aroma compound found in various foods and beverages like coffee and beer, contributes to their characteristic nutty and roasted notes. Ensuring the reliability of its measurement requires a robustly validated analytical method.

This guide provides an in-depth comparison of analytical approaches and a detailed walkthrough of a single-laboratory method validation for this compound, grounded in the principles of ISO/IEC 17025, the international standard for the competence of testing and calibration laboratories.[1][2][3][4]

The Analytical Challenge: Capturing a Fleeting Aroma

This compound is a volatile heterocyclic compound, often present at trace levels within complex food matrices.[5][6][7] This presents a two-fold analytical challenge: efficiently extracting the analyte from the sample and accurately quantifying it without interference from other components.

Comparing Analytical Strategies

Two primary methodologies are commonly employed for the analysis of volatile compounds like this compound in food:

  • Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely adopted, solvent-free technique that is both sensitive and easily automated.[8][9][10] It involves exposing a coated fiber to the headspace above the sample, where volatile compounds partition onto the fiber. The fiber is then transferred to the GC inlet for thermal desorption and analysis. This method is highly effective for isolating and pre-concentrating volatile analytes.[8][9]

  • Stable Isotope Dilution Analysis (SIDA) with GC-MS: This is considered a "gold standard" for quantitative analysis due to its high accuracy and precision.[11][12][13] It involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte (in this case, a deuterated or ¹³C-labeled this compound). Because the labeled standard behaves almost identically to the native analyte during extraction and analysis, it effectively corrects for matrix effects and variations in instrument response. While highly accurate, the availability and cost of the labeled standard can be a limiting factor.

For this guide, we will focus on the validation of an HS-SPME-GC-MS method, as it represents a more accessible yet robust approach for many laboratories.

The Blueprint for Trust: ISO/IEC 17025 Method Validation

Method validation is the process of providing objective evidence that a method is fit for its intended purpose.[4] According to ISO/IEC 17025, a laboratory must validate non-standard methods, laboratory-developed methods, and standard methods used outside their intended scope.[2] The core performance characteristics to be evaluated in a single-laboratory validation are outlined below.[3]

Experimental Workflow: Validating an HS-SPME-GC-MS Method for this compound in Roasted Coffee

This section details a step-by-step protocol for the validation of an analytical method for quantifying this compound in roasted coffee beans.

Diagram: Workflow for Method Validation

Method_Validation_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation & Documentation start Define Scope & Acceptance Criteria standards Prepare Standards & QC Samples start->standards matrix Prepare Spiked Coffee Matrix standards->matrix linearity Linearity & Range matrix->linearity lod_loq LOD & LOQ linearity->lod_loq precision Precision (Repeatability & Intermediate) lod_loq->precision accuracy Accuracy (Recovery) precision->accuracy specificity Specificity accuracy->specificity data_analysis Data Analysis specificity->data_analysis report Validation Report data_analysis->report sop Standard Operating Procedure report->sop

Caption: A streamlined workflow for the validation of the analytical method.

Step 1: Defining the Scope and Acceptance Criteria

Before any experimental work, it is crucial to define the intended application of the method.

  • Analyte: this compound

  • Matrix: Roasted Arabica coffee beans

  • Intended Measuring Range: 10 - 200 µg/kg (This is a hypothetical but realistic range for a potent aroma compound in coffee).

  • Acceptance Criteria: These should be based on the required performance of the method. An example is provided in the table below.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Limit of Quantification (LOQ) ≤ 10 µg/kg
Precision (RSD) Repeatability: ≤ 10%; Intermediate Precision: ≤ 15%
Accuracy (Recovery) 80 - 110%
Specificity No significant interfering peaks at the retention time of this compound
Step 2: Instrumentation and Reagents
  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a headspace autosampler and a suitable capillary column (e.g., DB-WAX or equivalent polar column).

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a common choice for broad-range volatile analysis.

  • Reagents: this compound standard (≥98% purity), methanol (HPLC grade), sodium chloride, and a representative blank coffee matrix (confirmed to have no detectable this compound).

Step 3: Experimental Procedures
  • Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1000 mg/L).

  • Working Standards: Prepare a series of working standards by diluting the stock solution to cover the intended measuring range (e.g., 0.1 to 2.0 mg/L).

  • Calibration Curve in Matrix: Spike a known amount of ground, blank coffee with the working standards to create a calibration curve in the matrix. For example, to achieve a concentration of 50 µg/kg in a 2g sample, add a specific volume of the appropriate working standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner.

The following are example parameters that would require optimization for your specific instrumentation:

  • Sample Preparation: Weigh 2g of ground coffee into a 20 mL headspace vial. Add 5 mL of a saturated NaCl solution to aid the release of volatiles.

  • HS-SPME Conditions:

    • Incubation Temperature: 60°C

    • Incubation Time: 15 minutes

    • Extraction Time: 30 minutes

  • GC-MS Conditions:

    • Injector Temperature: 250°C (splitless mode)

    • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 220°C at 5°C/min (hold for 5 min).

    • MS Parameters: Electron ionization (EI) at 70 eV, scan range m/z 35-350. For quantification, use selected ion monitoring (SIM) of characteristic ions for this compound (e.g., m/z 127, 98).

Step 4: Evaluating the Performance Characteristics
  • Procedure: Analyze the matrix-matched calibration standards in triplicate.

  • Evaluation: Plot the peak area of this compound against its concentration. Perform a linear regression and determine the coefficient of determination (r²). The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.

  • Procedure: These can be estimated from the calibration curve using the following formulas:

    • LOD = 3.3 x (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 x (Standard Deviation of the y-intercept / Slope)

  • Alternatively: Analyze a series of low-concentration spiked samples and determine the concentration at which the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.

  • Repeatability (Intra-assay precision): Analyze six replicates of the low, medium, and high QC samples on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis of the QC samples on two different days, with a different analyst or on a different instrument if possible.

  • Evaluation: Calculate the mean, standard deviation, and relative standard deviation (RSD) for each concentration level.

  • Procedure: Analyze the low, medium, and high QC samples.

  • Evaluation: Calculate the recovery using the formula:

    • Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

  • Procedure: Analyze the blank coffee matrix to ensure no interfering peaks are present at the retention time of this compound. Also, analyze spiked samples to confirm that the analyte peak is well-resolved from other matrix components.

  • Evaluation: Visually inspect the chromatograms and mass spectra.

Step 5: Documentation

A comprehensive validation report should be prepared, detailing the scope of the method, the experimental procedures, the results for each validation parameter against the acceptance criteria, and a concluding statement on the fitness for purpose of the method. This report is a critical component of your laboratory's quality system.

Conclusion

The validation of an analytical method is a systematic and scientifically sound process that underpins the reliability of analytical data. By following the principles outlined in ISO/IEC 17025 and meticulously evaluating the performance characteristics of the chosen method, laboratories can ensure the accuracy and defensibility of their results for this compound. While HS-SPME-GC-MS offers a robust and accessible approach, for applications demanding the highest level of accuracy, the use of Stable Isotope Dilution Analysis should be considered. The choice of method and the extent of validation should always be driven by the specific requirements of the analysis and the intended use of the data.

References

  • Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) . Journal of Agricultural and Food Chemistry, 2013. [Link]

  • Determination of potent odourants in roasted coffee by stable isotope dilution assays . Semantic Scholar. [Link]

  • Determination of Potent Odourants in Roasted Coffee by Stable Isotope Dilution Assays . Imre Blank's Homepage. [Link]

  • Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee . National Institutes of Health. [Link]

  • Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025) . Irish National Accreditation Board (INAB). [Link]

  • Quantification of Five Compounds by Applying the Stable Isotope Dilution Analysis (SIDA) Method to the Three Roasted Coffee Samples . ResearchGate. [Link]

  • QUANTITATIVE DETERMINATION OF 4-METHYLIMIDAZOLE IN ROASTED AND GROUND COFFEE FROM THE BRAZILIAN MARKET USING GC-MS . Proceedings.Science. [Link]

  • How to Meet ISO 17025 Requirements for Method Verification . AOAC International. [Link]

  • Harmonized guidelines for single-laboratory validation of methods of analysis . IUPAC. [Link]

  • Guidelines for the validation and verification of quantitative and qualitative test methods . NATA. [Link]

  • Showing Compound 4-Ethyl-2-methylthiazole (FDB000927) . FooDB. [Link]

  • AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals . AOAC International. [Link]

  • Showing metabocard for 4-Ethyl-2-methylthiazole (HMDB0029731) . Human Metabolome Database. [Link]

  • 4-ethyl-2-methyl thiazole, 32272-48-3 . The Good Scents Company. [Link]

  • Optimization and validation of an HS-SPME/GC–MS method for determining volatile organic compounds in dry-cured ham . Frontiers. [Link]

  • Optimization and Validation of HS-SPME-GCMS Method for Determination of Multifumigant Residues in Grain, Oilseeds, Nuts, and Dry Fruit . ResearchGate. [Link]

  • The molecular biology of fruity and floral aromas in beer and other alcoholic beverages . FEMS Yeast Research. [Link]

  • DETERMINATION AND CORRELATION OF VOLATILE AND NONVOLATILE COMPOUNDS WITH COFFEE QUALITY . OpenSIUC. [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program . FDA. [Link]

  • Beer Aroma Compounds: Key Odorants, Off-Flavour Compounds and Improvement Proposals . National Institutes of Health. [Link]

  • Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars . National Institutes of Health. [Link]

  • Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis . National Institutes of Health. [Link]

  • Validation of a HS-SPME-GC Method for Determining Higher Fatty Esters and Oak Lactones in White Rums . ResearchGate. [Link]

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comparative study of 4-Ethylthiazole derivatives in flavor research

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to 4-Ethylthiazole Derivatives in Flavor Research

Introduction: The Subtle Power of Thiazoles in Flavor Perception

Within the vast and complex universe of flavor chemistry, the thiazole family of heterocyclic compounds holds a place of distinction. These sulfur- and nitrogen-containing molecules are pivotal in defining the characteristic savory, roasted, nutty, and meaty notes of many cooked foods. Their formation is primarily a result of the Maillard reaction, the intricate cascade of chemical changes that occurs when amino acids and reducing sugars are heated.[1][2] This reaction is responsible for the browning and flavor development in everything from baked bread to roasted coffee and seared steak.

This compound and its derivatives are a significant subset of this family, contributing a unique range of flavor profiles that are of great interest to food scientists, flavor chemists, and product developers. Understanding the subtle structural differences between these derivatives and their corresponding impact on sensory perception is crucial for authentic flavor replication and novel flavor design. This guide provides a comparative analysis of key this compound derivatives, details a robust analytical workflow for their characterization, and compares the methodologies available to researchers in this field.

Formation Pathway: The Maillard Reaction

The primary route to the formation of thiazoles in food is the thermal degradation of sulfur-containing compounds (like the amino acid cysteine or thiamine) in the presence of carbonyl sources from the Maillard reaction.[3][4] The reaction involves the condensation of an α-dicarbonyl compound (e.g., glyoxal, methylglyoxal), hydrogen sulfide (from cysteine degradation), and ammonia.[5] The specific substituents on the final thiazole ring are determined by the precursor carbonyl compounds.

cluster_0 Precursors cluster_1 Reaction Cascade cluster_2 Product Formation reducing_sugars Reducing Sugars (e.g., Glucose) maillard Maillard Reaction (Heat) reducing_sugars->maillard react with amino_acids Sulfur-Containing Amino Acids (e.g., Cysteine) amino_acids->maillard sulfur_compounds H₂S + NH₃ (from Cysteine degradation) amino_acids->sulfur_compounds degrade to intermediates Intermediate Carbonyls (e.g., Methylglyoxal) maillard->intermediates thiazole_formation Cyclocondensation intermediates->thiazole_formation react with sulfur_compounds->thiazole_formation thiazoles Substituted Thiazoles (e.g., this compound Derivatives) thiazole_formation->thiazoles

Caption: Simplified Maillard reaction pathway leading to thiazole formation.

Comparative Sensory Analysis of Alkylthiazole Derivatives

The flavor character of a thiazole derivative is profoundly influenced by the nature and position of its alkyl substituents. While this compound provides a foundational structure, the addition of other groups, such as methyl or acetyl groups at different positions, creates a spectrum of distinct sensory profiles. The following table compares several key derivatives, including the closely related and well-studied 2-ethyl-4-methylthiazole, to illustrate these structure-activity relationships.

Compound NameStructureFEMA NumberOdor DescriptorsNatural Occurrence
4-Ethyl-2-methylthiazole C₆H₉NS-Nutty, green, roastedCoffee (Arabica, Robusta)[6]
2-Ethyl-4-methylthiazole C₆H₉NS3680Nutty, cocoa, roasted, savory[7][8]Coffee, cocoa, tea, bread[7]
2-Acetylthiazole C₅H₅NOS3328Nutty, cereal, popcorn-like, roasted[2][5]Cooked beef, aged cheese, potato chips[2][9]
2,4,5-Trimethylthiazole C₆H₉NS3270Nutty, meaty, vegetable-like, cocoaBoiled potatoes, potato chips[9]
4-Methyl-5-vinylthiazole C₆H₇NS3205Nutty, cocoa, meatyCocoa, coffee, beef
4-Methyl-5-thiazoleethanol C₆H₉NOS3204Beefy, nutty, savory[10]Major flavor component of beef broth

Data compiled from multiple sources.[2][5][6][7][8][9][10]

This comparison highlights that even minor structural changes, such as the position of an ethyl versus a methyl group (e.g., 4-ethyl-2-methylthiazole vs. 2-ethyl-4-methylthiazole), can shift the flavor profile from a general "nutty, green" character to a more specific "nutty, cocoa" note.[6][7] The introduction of a ketone group, as in 2-acetylthiazole, introduces a distinctly "popcorn-like" character.[5]

Analytical Methodologies for Thiazole Derivative Profiling

The analysis of volatile and semi-volatile flavor compounds like this compound derivatives within complex food matrices presents a significant challenge.[11] The ideal analytical method must be sensitive enough to detect trace concentrations and specific enough to differentiate between structurally similar isomers. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application due to its exceptional separation capabilities and definitive identification power.[12][13]

Field-Proven Protocol: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This protocol describes a validated, non-destructive method for the extraction and analysis of volatile thiazole derivatives from a food or beverage sample. The choice of HS-SPME is causal; it selectively extracts volatile and semi-volatile compounds from the sample's headspace without co-extracting non-volatile matrix components like sugars, proteins, and fats, which could interfere with the GC-MS analysis.

Experimental Steps:

  • Sample Preparation:

    • Accurately weigh 2-5 grams of the homogenized food sample (or 5-10 mL of a liquid sample) into a 20 mL headspace vial.

    • Add a saturated solution of NaCl (approx. 1-2 g) to increase the ionic strength of the aqueous phase. This "salting-out" effect enhances the volatility of the target analytes by decreasing their solubility, driving them into the headspace for more efficient extraction.

    • Seal the vial immediately with a magnetic screw cap containing a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in a heated agitator block (typically 50-70°C).

    • Introduce an SPME fiber through the septum into the headspace above the sample. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often chosen for its broad selectivity for volatile and semi-volatile compounds.

    • Allow the fiber to be exposed to the headspace for a defined period (e.g., 30 minutes) with agitation. This allows the volatile thiazole derivatives to adsorb onto the fiber coating, reaching equilibrium.

  • GC-MS Analysis:

    • Desorption: Immediately after extraction, transfer the SPME fiber to the heated injection port of the gas chromatograph (typically 250°C). The high temperature desorbs the trapped analytes from the fiber into the GC column in a sharp, concentrated band.

    • Separation: The volatile compounds are separated on a capillary column (e.g., DB-5ms or equivalent) based on their boiling points and affinity for the stationary phase. A typical temperature program starts at a low temperature (e.g., 40°C) and ramps up to a high temperature (e.g., 280°C) to elute compounds across a wide volatility range.

    • Detection & Identification: As compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum acts as a unique chemical fingerprint.[11] The compound is identified by matching its mass spectrum and retention time against a reference library (e.g., NIST, Wiley).

Experimental Workflow Diagram

cluster_workflow HS-SPME-GC-MS Workflow sample_prep 1. Sample Preparation (Vial + Sample + Salt) incubation 2. Incubation & Agitation (e.g., 60°C for 10 min) sample_prep->incubation Equilibrate extraction 3. Headspace SPME (e.g., 30 min exposure) incubation->extraction Expose Fiber desorption 4. Thermal Desorption (GC Inlet, 250°C) extraction->desorption Inject separation 5. GC Separation (Capillary Column) desorption->separation detection 6. MS Detection (Ionization & Fragmentation) separation->detection analysis 7. Data Analysis (Library Match & Quantitation) detection->analysis

Caption: HS-SPME-GC-MS workflow for volatile flavor compound analysis.

Comparison of Analytical Techniques

While GC-MS is the predominant technique, other methods have specific applications in flavor analysis.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
GC-MS Separation by volatility/polarity, detection by mass-to-charge ratio.High sensitivity and specificity; excellent for volatile/semi-volatile compounds; extensive compound libraries for identification.[12]Requires volatile analytes; derivatization may be needed for some compounds.[14]Comprehensive profiling and identification of volatile flavor compounds in complex matrices.[13]
LC-MS Separation by polarity, detection by mass-to-charge ratio.Suitable for non-volatile, polar, and thermally labile compounds; high sensitivity.[15]Less effective for highly volatile compounds; mobile phase can cause ion suppression.Analysis of non-volatile flavor precursors (amino acids, sugars) or less volatile Maillard products.[16]
GC-Olfactometry (GC-O) A human assessor sniffs the GC effluent to identify odor-active compounds.Directly links instrumental data to sensory perception; identifies key aroma compounds that might be in low abundance.Subjective; labor-intensive; not quantitative without further calibration.Pinpointing the specific compounds responsible for a target aroma in a complex mixture.

Conclusion for the Research Professional

The study of this compound derivatives is a nuanced yet critical area of flavor research. This guide demonstrates that the sensory contribution of these compounds is highly dependent on their specific substitution patterns. For researchers and drug development professionals, understanding these structure-activity relationships is key to both identifying off-flavors and designing novel, targeted flavor profiles.

The presented HS-SPME-GC-MS methodology provides a robust, reliable, and highly sensitive workflow for the qualitative and quantitative analysis of these important flavor compounds. By combining this powerful analytical technique with sensory evaluation, scientists can effectively deconstruct complex food aromas, ensure product consistency, and innovate in the development of future food, beverage, and pharmaceutical products.

References

  • Tuşa, F. D., Moldovan, Z., Schmutzer, G., Magdaş, D. A., Dehelean, A., & Măruţoiu, C. (n.d.). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. ResearchGate. Retrieved from [Link]

  • Research and Reviews: Journal of Food and Dairy Technology. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Mottram, D. S. (1998). Mechanism for the formation of thiazolines and thiazoles in the Maillard reaction. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry, 343, 128761.
  • AIP Conference Proceedings. (2012). Analysis of flavor compounds by GC/MS after liquid-liquid extraction from fruit juices. AIP Publishing. Retrieved from [Link]

  • AZoLifeSciences. (2023). Using GC-MS to Analyze the Flavors in Fruit. Retrieved from [Link]

  • PubMed. (2020). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. National Library of Medicine. Retrieved from [Link]

  • Masuda, T., et al. (2010). Two novel pyrrolooxazole pigments formed by the Maillard reaction between glucose and threonine or serine. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiamine. Retrieved from [Link]

  • Maga, J. A. (1975). The role of sulfur compounds in food flavor. Part I: Thiazoles. ResearchGate. Retrieved from [Link]

  • CABI Digital Library. (2022). Research progress of thiazole flavor compounds. Retrieved from [Link]

  • Food Science and Technology. (2022). Research Progress of Thiazole Flavor Compounds. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 4-Ethyl-2-methylthiazole (FDB000927). Retrieved from [Link]

  • Perfumer & Flavorist+. (2022). 2-Ethyl-4-Methylthiazole in Brown, Savory and Fruit Flavors. Retrieved from [Link]

  • Głowacka, I. E., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health. Retrieved from [Link]

  • BEPLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • Salgado, A., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. Retrieved from [Link]

  • FAO. (2025). 4-Methyl-5-thiazoleethanol. Retrieved from [Link]

  • MDPI. (2021). Analytical and Sample Preparation Techniques for the Determination of Food Colorants in Food Matrices. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-4-methyl thiazole. Retrieved from [Link]

  • Semantic Scholar. (2021). Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Retrieved from [Link]

  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Retrieved from [Link]

  • National Institutes of Health. (2013). Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development and chemical research, maintaining a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4-Ethylthiazole, ensuring the safety of laboratory personnel and the protection of our environment. The information herein is grounded in established safety protocols and regulatory standards, designed to be a trusted resource for your laboratory's chemical handling and disposal needs.

Understanding the Hazard Profile of this compound

Before proceeding with disposal, it is crucial to understand the inherent hazards of this compound. This compound is a flammable liquid and vapor, and it can be harmful if swallowed, causing skin and eye irritation[1]. Awareness of these properties is the first step in handling this chemical responsibly.

Key Hazard Information:

PropertyHazard ClassificationPrecautionary Statement
Physical Hazard Flammable liquid and vapor (Category 3)Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][2]
Health Hazard Acute toxicity, oral (Category 4)Harmful if swallowed.[1]
Health Hazard Skin corrosion/irritation (Category 2)Causes skin irritation.[1][3]
Health Hazard Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation.[1][3]
Health Hazard Specific target organ toxicity - single exposure (Category 3)May cause respiratory irritation.[1][3]
Personal Protective Equipment (PPE): Your First Line of Defense

Proper selection and use of Personal Protective Equipment are non-negotiable when handling this compound.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory. For larger quantities or in case of a spill, wear fire/flame resistant and impervious clothing.[2]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[2]

Segregation and Storage of this compound Waste

Proper segregation is critical to prevent dangerous chemical reactions. This compound waste must be collected in a dedicated, properly labeled hazardous waste container.

  • Container Selection: Use a container made of a material compatible with this compound. The original container is often the best choice for waste accumulation.[4] If a different container is used, ensure it is clean, dry, and has a secure, tightly fitting cap.[5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Include the approximate concentration and accumulation start date.

  • Incompatible Materials: Store this compound waste away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6] Never mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5]

  • Storage Location: Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][7] This area must be inspected weekly for any signs of leakage.[5]

Step-by-Step Disposal Protocol for this compound Waste

Disposal of this compound must be handled through your institution's hazardous waste management program. Under no circumstances should it be disposed of down the drain or in regular trash.[8]

  • Waste Collection: Carefully transfer the this compound waste into the designated and labeled hazardous waste container. Avoid overfilling the container; a good rule of thumb is to fill it to no more than 75-90% capacity to allow for vapor expansion.[4]

  • Secure the Container: Ensure the cap is tightly sealed to prevent leaks or the release of flammable vapors.[5]

  • Request a Pickup: Once the waste container is full or has been in storage for the maximum allowable time (typically 6-12 months, check your local regulations), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company.[4][7]

  • Documentation: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal.

Disposal of Empty this compound Containers

Empty containers that once held this compound must also be managed as hazardous waste until they are properly decontaminated.

  • Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (such as ethanol or acetone) that is capable of removing the chemical residue.[8]

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of along with your this compound liquid waste.[8]

  • Container Disposal: After triple rinsing, the container can typically be disposed of as regular trash. However, you must first deface or remove the original chemical label and the hazardous waste label.[8]

Emergency Procedures for Spills and Accidental Releases

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Control Ignition Sources: As this compound is flammable, immediately extinguish any open flames and turn off any spark-producing equipment.[2]

  • Ventilate the Area: Ensure the area is well-ventilated, preferably by using a chemical fume hood.

  • Contain the Spill: For small spills, use an inert absorbent material like sand, silica gel, or a universal binder to soak up the liquid.[9]

  • Cleanup and Disposal: Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[9][10]

  • Decontaminate: Clean the spill area with a suitable solvent and decontaminate any equipment used in the cleanup process.

  • Seek Medical Attention: If there is any skin or eye contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2] If inhaled, move to fresh air.[2]

Decision-Making Flowchart for this compound Disposal

DisposalWorkflow This compound Disposal Decision Workflow start Start: this compound Waste Generated is_liquid_or_solid Is the waste liquid or solid? start->is_liquid_or_solid liquid_waste Liquid Waste (including rinsate from empty containers) is_liquid_or_solid->liquid_waste Liquid solid_waste Solid Waste (contaminated debris, absorbent material) is_liquid_or_solid->solid_waste Solid collect_liquid Collect in a designated, labeled, and sealed hazardous waste container for flammable liquids. liquid_waste->collect_liquid collect_solid Collect in a designated, labeled, and sealed hazardous waste container for solid waste. solid_waste->collect_solid check_full Is the container full or has it reached the storage time limit? collect_liquid->check_full collect_solid->check_full request_pickup Arrange for pickup by your institution's Environmental Health and Safety (EHS) department. check_full->request_pickup Yes check_full->request_pickup No, continue to store safely in Satellite Accumulation Area end End: Waste is properly disposed of by a licensed facility. request_pickup->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • ECHEMI. (n.d.). 4-Ethyl-4,5-dihydro-2-methylthiazole SDS, 4293-61-2 Safety Data Sheets.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • 4-Methylthiazole Safety Data Sheet. (2024, March 26).
  • PubChem. (n.d.). 4-Ethyl-5-methylthiazole.
  • 5-Thiazoleethanol, 4-methyl- Safety Data Sheet. (n.d.).
  • 2-Ethyl-4-methylthiazole Safety Data Sheet. (n.d.).
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • ECHEMI. (n.d.). ethyl thiazole-4-carboxylate SDS, 6898-57-3 Safety Data Sheets.
  • Synerzine. (2019, February 25). SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol.
  • Vigon. (2015, November 18). 501383 ethyl-2 4-methyl thiazole safety data sheet.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of specialized chemical reagents is paramount. 4-Ethylthiazole, a heterocyclic compound utilized in various synthetic pathways, presents a distinct set of handling challenges due to its physicochemical properties. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our objective is to empower researchers with the expertise to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Understanding the Hazard Profile of this compound

Before detailing personal protective equipment (PPE) protocols, it is crucial to understand the inherent risks associated with this compound. A comprehensive review of its Safety Data Sheet (SDS) reveals the following primary hazards:

  • Flammability: this compound is a flammable liquid and vapor.[1][2][3] Its flash point is a critical parameter that dictates storage and handling requirements to prevent ignition from sources such as sparks or hot surfaces.[1][4]

  • Health Hazards:

    • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[5]

    • Respiratory Irritation: Inhalation of vapors may lead to respiratory irritation.[5]

    • Harmful if Swallowed: Ingestion of this compound is harmful.[2][5]

A summary of key safety-related physicochemical properties is presented below:

PropertyValueImplication for Safe Handling
Flash Point 54 °C (129.2 °F) - closed cupFlammable. Requires storage away from heat and ignition sources.[6]
Boiling Point 162 - 163 °CIndicates the temperature at which it becomes a vapor, which is the primary route of inhalation exposure.
Vapor Pressure 2.765 mmHg @ 25 °C (estimated)The vapor can accumulate in poorly ventilated areas, increasing the risk of inhalation and fire.[6]
Hazards Flammable liquid, Skin Irritant, Eye Irritant, Respiratory Irritant, Harmful if SwallowedA multi-faceted approach to PPE is necessary to protect against all potential routes of exposure.[5]

Core Directive: Selecting the Appropriate Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific experimental conditions, including the quantity of this compound being handled and the potential for splashing or aerosol generation.

Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.

  • Standard Laboratory Operations (e.g., weighing, preparing solutions in a fume hood): At a minimum, wear tightly fitting safety goggles with side-shields conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][7]

  • High-Risk Operations (e.g., handling large quantities, potential for splashing): A face shield worn over safety goggles is required to provide an additional layer of protection for the entire face.[8]

Choosing the correct glove material is crucial for preventing skin contact and subsequent irritation. While general-purpose laboratory gloves offer some protection, the selection should be based on chemical compatibility.

  • Recommended Glove Material: For handling this compound, Nitrile or Butyl rubber gloves are recommended. Nitrile gloves provide good resistance to a range of chemicals and are a common choice for laboratory settings.[9] For situations involving prolonged contact or immersion, Butyl rubber gloves offer superior protection against many organic compounds.[9]

  • Glove Thickness: A thicker glove generally provides greater chemical resistance.[9] For incidental contact, a standard nitrile glove (e.g., 5 mil) is typically sufficient. For tasks with a higher risk of exposure, a thicker nitrile or a butyl rubber glove should be selected.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.[8] If any damage is observed, or if direct contact with this compound occurs, remove and replace the gloves immediately.

To protect against accidental spills and splashes, appropriate body protection is essential.

  • Standard Laboratory Coat: A flame-resistant laboratory coat should be worn at all times when handling this compound. This not only protects the skin but also prevents the contamination of personal clothing.

  • Chemical-Resistant Apron: For procedures involving larger volumes or a significant risk of splashing, a chemical-resistant apron worn over the laboratory coat is recommended.

Engineering controls, specifically the use of a certified chemical fume hood, are the primary means of preventing respiratory exposure.

  • Primary Engineering Control: All handling of this compound that may generate vapors should be conducted in a properly functioning chemical fume hood.[8]

  • When Respiratory Protection is Necessary: In situations where a fume hood is not available or in the event of a large spill, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is the minimum requirement.[2] For higher concentrations or in emergency situations, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) may be necessary.[8]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Task Assessment cluster_ppe PPE Requirements Start Start: Assess Handling Task Task Quantity & Potential for Splash/Aerosol Start->Task LowRisk Low Risk: - Small quantities - In fume hood Task->LowRisk Low HighRisk High Risk: - Large quantities - Potential for splash Task->HighRisk High LowPPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat LowRisk->LowPPE HighPPE Enhanced PPE: - Goggles & Face Shield - Butyl Rubber Gloves - Chemical Apron - Respirator (if needed) HighRisk->HighPPE Disposal_Plan_Diagram Disposal Plan for this compound Contaminated Materials cluster_waste_generation Waste Generation cluster_waste_type Waste Type Identification cluster_disposal_action Disposal Action Start Material Contaminated with this compound IsLiquid Liquid Waste? Start->IsLiquid IsPPE Solid PPE Waste? Start->IsPPE LiquidDisposal Collect in Labeled Hazardous Liquid Waste Container IsLiquid->LiquidDisposal Yes PPEDisposal Place in Designated Hazardous Solid Waste Bin IsPPE->PPEDisposal Yes FollowGuidelines Follow Institutional Hazardous Waste Disposal Guidelines LiquidDisposal->FollowGuidelines PPEDisposal->FollowGuidelines

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.